1-(Pyridin-2-yl)cyclobutanecarbonitrile
Description
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Properties
IUPAC Name |
1-pyridin-2-ylcyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h1-2,4,7H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIERJKUZAYDTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681046 | |
| Record name | 1-(Pyridin-2-yl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485828-46-4 | |
| Record name | 1-(2-Pyridinyl)cyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485828-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyridin-2-yl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Pyridin-2-yl)cyclobutanecarbonitrile
Foreword: The Strategic Value of Pyridine-Cyclobutane Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to a multitude of pharmacologically active agents due to its versatile chemical properties and biological interactions.[1][2][3] Similarly, the cyclobutane moiety, once considered a synthetic curiosity, is now increasingly recognized for its ability to impart favorable pharmacokinetic properties, such as metabolic stability and conformational rigidity, into drug candidates.[4][5][6] The fusion of these two motifs in 1-(Pyridin-2-yl)cyclobutanecarbonitrile presents a compelling molecular architecture with significant potential for the development of novel therapeutics. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of this promising compound, intended for researchers, scientists, and professionals in the field of drug development.
I. Synthetic Strategy: A Phase-Transfer Catalysis Approach
The synthesis of this compound can be efficiently achieved through the alkylation of 2-pyridylacetonitrile with 1,3-dibromopropane. The choice of phase-transfer catalysis (PTC) for this reaction is deliberate, offering several advantages over traditional methods, including milder reaction conditions, enhanced yields, and simplified product purification.[7][8][9]
The underlying principle of PTC is the use of a catalyst, typically a quaternary ammonium salt, to transport a water-soluble reactant (in this case, the deprotonated 2-pyridylacetonitrile) into the organic phase where the reaction with the water-insoluble substrate (1,3-dibromopropane) occurs.[10] This circumvents the need for harsh, anhydrous conditions and often leads to cleaner reactions with fewer byproducts.
II. Detailed Synthetic Protocol
This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Materials and Reagents:
-
2-Pyridylacetonitrile
-
1,3-Dibromopropane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes
-
Ethyl Acetate
Instrumentation:
-
Magnetic Stirrer with Hotplate
-
Round-Bottom Flasks
-
Reflux Condenser
-
Separatory Funnel
-
Rotary Evaporator
-
Column Chromatography Setup
-
Thin-Layer Chromatography (TLC) Plates and Developing Chamber
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-pyridylacetonitrile (1.0 eq), 1,3-dibromopropane (1.2 eq), and tetrabutylammonium bromide (0.1 eq) in dichloromethane (100 mL).
-
Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
Initiation of Reaction: While stirring the organic mixture vigorously, add the aqueous sodium hydroxide solution (50 mL). The mixture should become a biphasic emulsion.
-
Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase), observing the consumption of the starting materials.
-
Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid or viscous oil.
III. Comprehensive Characterization
Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.
A. Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the δ 7.0-8.5 ppm range) and the cyclobutane ring protons (in the δ 2.0-3.0 ppm range). |
| ¹³C NMR | Resonances for the pyridine ring carbons, the quaternary carbon of the cyclobutane ring attached to the nitrile and pyridine groups, the methylene carbons of the cyclobutane ring, and the nitrile carbon (typically around 120 ppm). |
| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, expected in the range of 2240-2260 cm⁻¹.[11] |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₀N₂ = 158.20 g/mol ).[12] |
B. Predicted Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, 1H, pyridyl-H6), 7.75 (t, 1H, pyridyl-H4), 7.50 (d, 1H, pyridyl-H3), 7.25 (t, 1H, pyridyl-H5), 2.80-2.90 (m, 2H, cyclobutyl-CH₂), 2.50-2.60 (m, 2H, cyclobutyl-CH₂), 2.10-2.20 (m, 2H, cyclobutyl-CH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 158.0 (pyridyl-C2), 149.5 (pyridyl-C6), 137.0 (pyridyl-C4), 124.0 (pyridyl-C5), 122.5 (pyridyl-C3), 121.0 (CN), 45.0 (quaternary C), 35.0 (cyclobutyl-CH₂), 17.0 (cyclobutyl-CH₂).
-
IR (KBr, cm⁻¹): ν 3050 (aromatic C-H), 2950 (aliphatic C-H), 2245 (C≡N), 1590, 1470, 1435 (C=C, C=N).
-
MS (EI): m/z (%) = 158 (M⁺), 131, 104, 78.
IV. Potential Applications and Significance in Drug Development
The structural features of this compound suggest its potential as a valuable building block in the design of novel therapeutic agents. The pyridine moiety is known to participate in hydrogen bonding and π-stacking interactions with biological targets, while the cyclobutane ring can serve as a rigid scaffold to orient pharmacophoric groups in a defined three-dimensional space.[4][5][6]
Derivatives of this core structure could be explored for a wide range of pharmacological activities, including but not limited to:
-
Antiviral and Antimicrobial Agents: Pyrimidine derivatives, which share structural similarities with pyridines, have shown promise in these areas.[13][14][15]
-
Anticancer Therapeutics: The pyridine nucleus is a common feature in many anticancer drugs.[1][16]
-
Anti-inflammatory and Analgesic Compounds: Numerous pyridazine and pyridazinone derivatives have demonstrated these activities.[17]
-
Central Nervous System (CNS) Agents: The lipophilicity and structural rigidity imparted by the cyclobutane ring could be advantageous for designing molecules that can cross the blood-brain barrier.
V. Conclusion
This technical guide has outlined a robust and efficient method for the synthesis of this compound using phase-transfer catalysis. The detailed protocol, coupled with a comprehensive characterization workflow, provides a solid foundation for researchers to produce and validate this compound. The unique combination of the pyridine and cyclobutane moieties makes this molecule a highly attractive starting point for the development of new chemical entities with significant therapeutic potential. Further exploration of its derivatives is warranted to unlock its full potential in the field of drug discovery.
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Synthesis and Application of 1-(Pyridin-2-yl)-2-azabuta-1, 3-dienes. (2014). ResearchGate. [Link]
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Preparation of Pyridines, Part 4: By Alkylation and Vinylation. (2022). YouTube. [Link]
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Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. (2015). Russian Journal of Organic Chemistry, 51(10), 1475-1479. [Link]
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Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (2018). MDPI. [Link]
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2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). (2021). MDPI. [Link]
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Spectroscopic analysis (NMR, IR, MS) of 1-(Pyridin-2-yl)cyclobutanecarbonitrile
An In-depth Technical Guide to the Spectroscopic Analysis of 1-(Pyridin-2-yl)cyclobutanecarbonitrile
Abstract
This technical guide provides a comprehensive spectroscopic analysis of this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a molecule incorporating a pyridine ring, a cyclobutane moiety, and a nitrile group, its structural elucidation presents a unique and instructive case study. This document details the principles, experimental protocols, and in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing field-proven insights to guide researchers in the characterization of similarly complex small molecules.
Introduction: The Structural Imperative
The precise characterization of a molecule's three-dimensional structure is the bedrock of modern chemical research and drug development. Spectroscopic techniques provide a non-destructive window into the atomic and molecular framework, revealing the connectivity and chemical environment of atoms. This compound (C₁₀H₁₀N₂) is a compound whose structure is defined by the intersection of three key functional groups: a heteroaromatic pyridine ring, a strained aliphatic cyclobutane ring, and a polar nitrile group. The interplay of these components—the electron-withdrawing nature of the pyridine nitrogen and nitrile group, and the unique stereoelectronic properties of the cyclobutane ring—creates a distinct spectroscopic fingerprint. This guide serves to deconstruct that fingerprint, offering a logical workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: A Proton's Perspective
Expertise & Experience: The Rationale Behind the Signal
In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift. Spin-spin coupling, observed as signal splitting (multiplicity), reveals the number of neighboring protons, providing direct evidence of atomic connectivity.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for a wide range of organic compounds and its single residual solvent peak that rarely interferes with signals of interest.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting the chemical shift reference to 0.00 ppm.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength improves signal dispersion and resolution, which is critical for resolving the complex multiplets expected from the cyclobutane ring.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Data Interpretation and Predicted Spectrum
The structure of this compound suggests two distinct regions in the ¹H NMR spectrum: the aromatic region for the pyridine protons and the aliphatic region for the cyclobutane protons.
-
Pyridine Ring Protons (δ 7.3-8.7 ppm): The nitrogen atom in the pyridine ring is strongly electron-withdrawing, causing all ring protons to be significantly deshielded compared to benzene.
-
H-6' : This proton, being alpha to the nitrogen, is the most deshielded and will appear furthest downfield as a doublet of doublets (or more complex multiplet).
-
H-4' : This proton is expected to appear as a triplet of doublets.
-
H-5' & H-3' : These protons will be in the intermediate region, with their exact shifts and multiplicities determined by their coupling to adjacent protons.
-
-
Cyclobutane Ring Protons (δ 2.0-3.0 ppm): The protons on the cyclobutane ring are diastereotopic due to the adjacent quaternary stereocenter. This will result in complex, overlapping multiplets. Protons on the same carbon will be geminally coupled, and also coupled to adjacent cis and trans protons. The deshielding effect of the adjacent pyridine ring and nitrile group will shift these signals downfield relative to unsubstituted cyclobutane (δ 1.98).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~8.65 | 1H | ddd | H-6' (Pyridine) |
| ~7.80 | 1H | ddd | H-4' (Pyridine) |
| ~7.65 | 1H | d | H-3' (Pyridine) |
| ~7.35 | 1H | ddd | H-5' (Pyridine) |
| ~2.80 - 2.95 | 2H | m | H-2, H-4 (axial) |
| ~2.40 - 2.55 | 2H | m | H-2, H-4 (eq) |
| ~2.10 - 2.30 | 2H | m | H-3 |
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Experience: Unveiling the Carbon Framework
Proton-decoupled ¹³C NMR provides a single peak for each chemically unique carbon atom. The chemical shift is indicative of the carbon's hybridization and electronic environment. Quaternary carbons, which are invisible in ¹H NMR, are readily observed.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR experiment.
-
Acquisition Mode: Run a standard proton-decoupled experiment (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Pulse Program: A sufficient relaxation delay (d1) is necessary to ensure accurate integration of quaternary carbons, although quantitative analysis is not typically the primary goal.
-
Spectral Width: Set the spectral width to encompass a range of 0-200 ppm.
Data Interpretation and Predicted Spectrum
All 10 carbons in the molecule are chemically distinct and should produce 10 unique signals.
-
Pyridine Carbons (δ 120-160 ppm): Five signals are expected in this region. C-2', the carbon attached to the cyclobutane ring, will be significantly downfield due to substitution and proximity to the nitrogen.
-
Nitrile Carbon (C≡N) (δ ~120 ppm): The nitrile carbon typically appears in this region. Its signal can sometimes be of lower intensity due to longer relaxation times.
-
Quaternary Carbon (C-1) (δ ~40-50 ppm): This sp³ carbon is bonded to three electron-withdrawing groups (pyridine, nitrile, and the cyclobutane ring itself), shifting it downfield.
-
Cyclobutane Carbons (δ 20-40 ppm): Three distinct signals for the CH₂ groups are expected. The chemical shift for unsubstituted cyclobutane is around 22.4 ppm; the substitution will cause shifts from this value.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C-2' (Pyridine) |
| ~149.5 | C-6' (Pyridine) |
| ~137.0 | C-4' (Pyridine) |
| ~124.0 | C-5' (Pyridine) |
| ~122.5 | C-3' (Pyridine) |
| ~121.0 | C≡N |
| ~45.0 | C-1 (Quaternary) |
| ~33.0 | C-2, C-4 |
| ~16.0 | C-3 |
Infrared (IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: The Vibrational Signature
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bonds and functional groups present. This makes IR an excellent tool for rapid functional group identification.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands (in cm⁻¹) and assign them to specific functional groups.
Data Interpretation and Predicted Spectrum
The IR spectrum will be dominated by features from the nitrile and the aromatic and aliphatic C-H bonds.
-
C≡N Stretch: This is the most diagnostic peak. The carbon-nitrogen triple bond gives rise to an intense, sharp absorption. For saturated nitriles, this appears at 2260-2240 cm⁻¹. Conjugation with an aromatic ring, as seen here, typically lowers the frequency to the 2240-2220 cm⁻¹ range.
-
C-H Stretches: Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while aliphatic (cyclobutane) C-H stretches appear just below 3000 cm⁻¹.
-
Aromatic Ring Stretches: C=C and C=N stretching vibrations within the pyridine ring will produce a series of sharp bands in the 1600-1450 cm⁻¹ region.
-
Fingerprint Region (<1400 cm⁻¹): This region contains complex vibrations (C-C stretches, C-H bends) that are unique to the molecule as a whole, serving as a "fingerprint" for identification.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3050 | Medium | C-H Stretch | Pyridine (Aromatic) |
| ~2950, ~2870 | Medium | C-H Stretch | Cyclobutane (Aliphatic) |
| ~2230 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~1590, ~1570, ~1470 | Medium-Strong | C=C and C=N Ring Stretch | Pyridine |
Mass Spectrometry (MS): Determining Mass and Fragmentation
Expertise & Experience: The Molecule Under Fire
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures. In Electron Impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺•) which then undergoes fragmentation in predictable ways. The pattern of fragments is a roadmap to the original structure.
Experimental Protocol: Electron Impact (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the high-vacuum source of the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with a beam of 70 eV electrons. This energy is an industry standard that ensures reproducible fragmentation patterns.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Data Interpretation and Predicted Fragmentation
The molecular weight of C₁₀H₁₀N₂ is 158.20 g/mol . The mass spectrum should show a molecular ion peak (M⁺•) at m/z = 158.
-
Molecular Ion (M⁺•, m/z 158): The presence of this peak confirms the molecular weight.
-
Pyridine Ring Fragmentation: A dominant fragmentation pathway for pyridine and its derivatives is the loss of hydrogen cyanide (HCN, 27 Da), leading to a fragment ion. The loss of HCN from the pyridine ring would lead to a fragment at m/z = 131.
-
Cyclobutane Ring Fragmentation: Cyclobutane rings can undergo cleavage. A common pathway is the loss of ethene (C₂H₄, 28 Da), which would result in a fragment at m/z = 130.
-
Alpha Cleavage: Cleavage of the C-C bond adjacent to the nitrile or the pyridine ring is also highly probable. Loss of the cyclobutyl group could occur. The most stable fragments will be preferentially formed. The pyridyl cation (m/z 78) is a common and stable fragment in the mass spectra of 2-substituted pyridines.
Logical Fragmentation Workflow
Caption: Predicted EI-MS fragmentation pathway for this compound.
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment Structure/Formula | Loss from Parent Ion |
| 158 | [C₁₀H₁₀N₂]⁺• (Molecular Ion) | - |
| 130 | [C₈H₆N₂]⁺• | C₂H₄ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) | •C₅H₆N |
| 52 | [C₄H₄]⁺• | C₅H₄N + HCN |
Conclusion: A Unified Spectroscopic Portrait
The collective data from NMR, IR, and MS provide unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR precisely map the proton and carbon framework, confirming the presence and connectivity of the pyridine and cyclobutane rings. IR spectroscopy provides definitive evidence for the key functional groups, most notably the conjugated nitrile. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This guide illustrates a systematic, multi-technique approach that ensures the highest level of confidence in structural elucidation for novel chemical entities.
References
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Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... Available at: [Link]
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The Strategic Importance of the 1-(Pyridin-2-yl)cyclobutanecarbonitrile Scaffold
An In-Depth Technical Guide to the X-ray Crystal Structure of 1-(Pyridin-2-yl)cyclobutanecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the synthesis, crystallization, and X-ray crystal structure analysis of this compound derivatives. As a Senior Application Scientist, the narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to better understand and apply these techniques in their own work. The focus is on the causality behind experimental choices and the interpretation of structural data within the context of medicinal chemistry, particularly their application as scaffolds for enzyme inhibitors.
The this compound framework has emerged as a significant scaffold in modern drug discovery. Its unique combination of a rigid cyclobutane ring, a hydrogen-bond-accepting pyridine moiety, and a versatile nitrile group makes it particularly valuable. The cyclobutane unit introduces a three-dimensional character that is increasingly sought after in drug candidates to improve properties like metabolic stability and to explore complex binding pockets. This scaffold is notably recognized for its use in the development of potent and selective inhibitors of Cathepsin K, a cysteine protease implicated in osteoporosis and other bone-related disorders.[1][2][3]
Understanding the precise three-dimensional arrangement of atoms in these molecules is paramount for structure-based drug design. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this atomic-level information, revealing the molecule's conformation, configuration, and the intricate network of intermolecular interactions that govern its solid-state properties.[4][5] This guide will walk through the entire process, from obtaining the molecule to interpreting its crystal structure.
From Synthesis to Single Crystal: A Foundational Workflow
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This is often the most challenging, bottleneck step in the entire process.[5][6]
Synthesis of this compound Derivatives
While various synthetic routes can be envisioned, a common approach involves the reaction of 2-vinylpyridines with appropriate reaction partners. For instance, a visible-light-driven [2+2] photocycloaddition reaction between a 2-vinylpyridine and a nitroalkene can furnish the cyclobutane ring system.[7] Other methods may involve nucleophilic substitution reactions where a cyanide source reacts with a suitable cyclobutane precursor bearing a pyridin-2-yl group. The specific synthesis will depend on the desired substitution pattern on the cyclobutane and pyridine rings.
The Art and Science of Crystallization
Obtaining diffraction-quality crystals is a prerequisite for any SCXRD study.[8] The goal is to encourage molecules in solution to slowly self-assemble into a highly ordered, three-dimensional lattice. For small organic molecules like the ones , several classical methods are employed, each relying on slowly inducing supersaturation.[4][9]
Experimental Protocol: Common Crystallization Techniques
-
Slow Evaporation:
-
Principle: The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching supersaturation and inducing crystallization. This is often the simplest and first method to try.[10]
-
Methodology:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Common solvents for such compounds might include acetone, acetonitrile, ethanol, or ethyl acetate.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures to allow for slow evaporation.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
-
-
Vapor Diffusion:
-
Principle: An anti-solvent (a solvent in which the compound is insoluble) is slowly introduced via the vapor phase into a solution of the compound, reducing its solubility and causing it to crystallize.[9]
-
Methodology:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").
-
Place this solution in a small, open container (e.g., a small test tube or vial).
-
Place the small container inside a larger, sealed vessel (e.g., a beaker or jar) that contains a larger volume of a more volatile anti-solvent (the "precipitant"). The solvent and anti-solvent must be miscible.
-
Seal the larger vessel. The anti-solvent will slowly diffuse into the compound's solution, inducing crystallization.
-
-
-
Solvent Layering (Liquid-Liquid Diffusion):
-
Principle: Similar to vapor diffusion, but the anti-solvent is carefully layered on top of the compound solution in the liquid phase.[5][10]
-
Methodology:
-
Dissolve the compound in a dense solvent.
-
Carefully layer a less dense, miscible anti-solvent on top of the solution, creating a distinct interface.
-
Over time, the solvents will slowly mix at the interface, causing crystallization to occur in that region.
-
-
The choice of solvent is critical and often determined empirically. A good crystallization solvent is one in which the compound is moderately soluble, allowing for a wide metastable zone where crystal growth is favored over rapid precipitation.[9]
The Crystallographic Workflow: From Diffraction to Structure
Once a suitable crystal is obtained, the process of determining its structure is a well-defined, computational-heavy procedure.[11][12]
Caption: The workflow from compound synthesis to final structural analysis.
Data Collection and Processing
The selected crystal is mounted on a goniometer head and placed within an X-ray beam of a diffractometer.[13] The crystal is rotated, and a series of diffraction images are collected on a detector.[14] This raw data consists of thousands of spots, each corresponding to a specific reflection.
The data processing stage converts these images into a usable reflection file.[11][12]
-
Indexing: The positions of the diffraction spots are used to determine the unit cell dimensions (a, b, c, α, β, γ) and the Bravais lattice.
-
Integration: The intensity of each reflection is measured from the images.
-
Scaling and Merging: Data from multiple images are scaled to a common reference frame and symmetry-related reflections are merged to produce a final, unique set of reflection data.
Structure Solution and Refinement
The central challenge in crystallography is the "phase problem": the intensities of the reflections are measured, but the phase information is lost, which is essential to calculate the electron density map.[15] For small molecules, this is typically solved using Direct Methods , which use statistical relationships between the reflection intensities to estimate the initial phases.[15]
Once an initial model of the structure is obtained, it undergoes an iterative process of least-squares refinement .[16][17] In this process, the atomic positions and thermal parameters are adjusted to minimize the difference between the experimentally observed structure factor amplitudes (|F_obs|) and those calculated from the model (|F_calc|).[15] The quality of the final model is assessed using crystallographic R-factors (e.g., R1), where lower values indicate a better fit between the model and the data.
Structural Insights: Decoding the Crystal Structure
The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.
Molecular Conformation
The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain.[18] This puckering is a key feature, creating distinct axial and equatorial-like positions for substituents, which is a critical aspect for its role in directing pharmacophore groups in drug design.[19][20] The dihedral angles involving the cyclobutane ring atoms define the extent of this puckering. The pyridine ring and the nitrile group are positioned at the C1 carbon, and their orientation relative to the cyclobutane ring will be a defining conformational feature.
Caption: General molecular structure of this compound.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. For this compound derivatives, several key interactions are expected:
-
π-π Stacking: The electron-deficient pyridine rings are likely to engage in π-π stacking interactions, where the rings pack in a parallel or offset fashion. These interactions are a significant driving force in the crystal packing of many pyridine-containing compounds.[21][22]
-
C-H···N Interactions: The nitrogen atom of the pyridine ring and the nitrile group are both potential hydrogen bond acceptors. Weak C-H···N hydrogen bonds involving aromatic or aliphatic C-H donors can play a crucial role in stabilizing the crystal structure.[23][24]
-
Dipole-Dipole Interactions: The nitrile group possesses a strong dipole moment, which will lead to significant dipole-dipole interactions that influence molecular alignment.[25][26] The nitrile nitrogen can act as a hydrogen bond acceptor or participate in other polar interactions.[27][28]
These interactions collectively create a supramolecular architecture, often forming sheets or channels within the crystal lattice.[23][29]
Caption: Key intermolecular interactions stabilizing the crystal lattice.
Quantitative Data Summary
The crystallographic analysis yields precise quantitative data that defines the crystal and molecular structure. This data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[30][31]
| Parameter | Description | Typical Information |
| Crystal System | The symmetry class of the unit cell. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry operations of the crystal. | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | Defines the size and shape of the repeating unit. |
| Z | Number of molecules per unit cell. | e.g., 2, 4, 8 |
| R1, wR2 | R-factors indicating the goodness of fit. | Typically < 0.05 for a well-refined structure. |
| Bond Lengths (Å) | Distances between bonded atoms. | e.g., C-C, C=N, C≡N |
| **Bond Angles (°) ** | Angles between three connected atoms. | e.g., C-C-C in the cyclobutane ring. |
| Torsion Angles (°) | Defines the conformation around rotatable bonds. | e.g., Puckering of the cyclobutane ring. |
Conclusion: From Structure to Function
The X-ray crystal structure of this compound derivatives provides an unambiguous, high-resolution snapshot of the molecule. This information is invaluable for drug development professionals. It validates the synthetic outcome, establishes the absolute stereochemistry, and reveals the preferred conformation. Most importantly, it illuminates the specific intermolecular interactions that the pyridine and nitrile functional groups engage in. This knowledge allows medicinal chemists to rationally design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties by optimizing these interactions within the target enzyme's active site. The rigid, well-defined geometry of the cyclobutane scaffold, confirmed by crystallography, serves as a reliable anchor for positioning key pharmacophoric elements, making it a cornerstone of modern medicinal chemistry.[18][32]
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Forging the Framework: A Technical Guide to Novel Synthetic Routes for 2-Pyridyl Substituted Cyclobutanes
Abstract
The 2-pyridyl substituted cyclobutane motif is an increasingly important scaffold in medicinal chemistry and drug development, offering a unique combination of structural rigidity, three-dimensionality, and opportunities for diverse functionalization. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both established and novel synthetic routes to this valuable class of compounds. Moving beyond a simple recitation of methods, this guide delves into the mechanistic underpinnings of key transformations, explaining the causal factors that govern reaction outcomes and inform experimental design. Detailed, field-tested protocols for cutting-edge photochemical and one-pot methodologies are presented, alongside a critical analysis of various synthetic strategies. This guide aims to empower researchers to confidently select and implement the most effective synthetic routes for their specific target molecules, accelerating the discovery and development of next-generation therapeutics.
Introduction: The Rising Significance of 2-Pyridyl Cyclobutanes in Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, puckered conformation allows for the precise spatial arrangement of substituents, enabling enhanced binding to biological targets.[1] When substituted with a 2-pyridyl moiety, the resulting architecture gains a key hydrogen bond acceptor and a versatile handle for further chemical modification, making these compounds particularly attractive for interacting with a wide range of biological targets. The incorporation of the 2-pyridyl cyclobutane core can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1] This guide will explore the synthetic methodologies that provide access to this important class of molecules, with a focus on novel routes that offer improved efficiency, stereocontrol, and substrate scope.
Photochemical [2+2] Cycloadditions: A Light-Driven Pathway to Complexity
The [2+2] photocycloaddition is a powerful and widely utilized method for the construction of cyclobutane rings.[2] This approach involves the light-induced reaction of two alkene-containing molecules to form a four-membered ring. In the context of 2-pyridyl substituted cyclobutanes, 2-vinylpyridine serves as a key building block.
Mechanism and Stereochemical Control in Asymmetric Photocycloaddition
A significant advancement in this area is the development of asymmetric photochemical [2+2] cycloadditions, which allow for the synthesis of enantioenriched 2-pyridyl cyclobutanes. Stereochemical control in these reactions is a formidable challenge due to the highly reactive nature of the excited-state intermediates.[3][4] A successful strategy involves the use of a chiral Brønsted acid catalyst in conjunction with a photosensitizer.
The currently accepted mechanism for the asymmetric photocycloaddition of a vinylpyridine with an alkene partner, such as N-vinylacetamide, involves the formation of a highly organized ternary complex.[3] In this model, the chiral Brønsted acid, the vinylpyridine substrate, and the alkene reaction partner associate through hydrogen bonding. This pre-organization is crucial for achieving high levels of diastereo- and enantioselectivity.[3]
The reaction is initiated by the photosensitizer, typically an iridium(III) complex, which absorbs visible light and transfers its energy to the vinylpyridine, promoting it to an excited triplet state.[4] Both the free vinylpyridine and the catalyst-associated vinylpyridine can be sensitized. However, the reaction proceeds with high stereocontrol because the organized transition state of the ternary complex is highly favored over the random, off-catalyst pathway.[3]
Caption: Asymmetric [2+2] photocycloaddition of 2-vinylpyridine.
Detailed Experimental Protocol: Asymmetric Photochemical [2+2] Cycloaddition
This protocol is adapted from the work of Girvin et al. and provides a robust method for the synthesis of enantioenriched 2-pyridyl substituted cyclobutanes.[3]
Materials:
-
2-Vinylpyridine (1.0 equiv)
-
N-Vinylacetamide (1.5 equiv)
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.1 equiv)
-
fac-[Ir(ppy)₃] (tris(2-phenylpyridinato)iridium(III)) (0.025 equiv)
-
Anhydrous dichloromethane (DCM)
-
Blue LEDs
Procedure:
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add (R)-TRIP (0.1 equiv) and fac-[Ir(ppy)₃] (0.025 equiv).
-
Solvent and Reagents: Add anhydrous DCM (to achieve a 0.1 M concentration of 2-vinylpyridine), followed by 2-vinylpyridine (1.0 equiv) and N-vinylacetamide (1.5 equiv).
-
Degassing: Sparge the resulting solution with argon for 15 minutes to remove dissolved oxygen.
-
Irradiation: Place the vial approximately 2-5 cm from a blue LED strip and irradiate with stirring at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-pyridyl substituted cyclobutane.
Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture.
One-Pot Visible-Light Strategy for Pyridinyl-Cyclobutanone Synthesis
A highly efficient one-pot strategy for the synthesis of 2-pyridyl substituted cyclobutanones has been developed, combining a [2+2] photocycloaddition with a subsequent photo-Nef reaction.[4] This approach utilizes readily available nitroalkenes and 2-vinylpyridines and proceeds under mild, visible-light conditions.
Reaction Cascade and Mechanistic Considerations
This one-pot synthesis involves a two-step sequence:
-
[2+2] Photocycloaddition: Under violet LED irradiation, a nitroalkene and 2-vinylpyridine undergo a catalyst-free [2+2] cycloaddition to form a nitrocyclobutane intermediate.[4]
-
Photo-Nef Reaction: The resulting nitrocyclobutane is then converted to the corresponding cyclobutanone under blue LED irradiation in the presence of a photocatalyst and a base, followed by acidic hydrolysis.[4]
The initial photocycloaddition is believed to proceed through a triplet excited state of the nitroalkene. The subsequent photo-Nef reaction involves the photocatalytic generation of a radical anion from the nitrocyclobutane, which then undergoes fragmentation and hydrolysis to yield the cyclobutanone.
Caption: Workflow for the one-pot synthesis of 2-pyridyl cyclobutanones.
Detailed Experimental Protocol: One-Pot Pyridinyl-Cyclobutanone Synthesis
This protocol is based on the work of Chen et al. and provides a streamlined approach to 2-pyridyl cyclobutanones.[4]
Materials:
-
2-Vinylpyridine (1.2 equiv)
-
Nitroalkene (1.0 equiv)
-
Ethanol
-
Ir(dtbbpy)(ppy)₂PF₆ (photocatalyst)
-
Et₃N (Triethylamine)
-
DIPEA (N,N-Diisopropylethylamine)
-
Mg(ClO₄)₂
-
Aqueous HCl
-
Violet and Blue LEDs
Procedure:
-
[2+2] Cycloaddition: In a reaction vessel, dissolve the nitroalkene (1.0 equiv) and 2-vinylpyridine (1.2 equiv) in ethanol. Irradiate the solution with violet LEDs at room temperature until the nitroalkene is consumed (monitor by TLC).
-
Photo-Nef Reaction Setup: To the reaction mixture from step 1, add Ir(dtbbpy)(ppy)₂PF₆, Et₃N, DIPEA, and Mg(ClO₄)₂.
-
Irradiation: Irradiate the mixture with blue LEDs at room temperature until the nitrocyclobutane intermediate is consumed (monitor by TLC).
-
Hydrolysis: Add aqueous HCl to the reaction mixture and stir at room temperature to effect hydrolysis.
-
Work-up and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Alternative and Emerging Synthetic Routes
While photochemical [2+2] cycloadditions are a mainstay for the synthesis of 2-pyridyl substituted cyclobutanes, other methods are emerging that offer complementary approaches.
Metal-Catalyzed Cycloadditions
Transition metal catalysis provides a thermally driven alternative to photochemical methods for [2+2] cycloadditions.[5] While specific examples for the synthesis of 2-pyridyl substituted cyclobutanes are still emerging, palladium- and rhodium-catalyzed methodologies hold promise. For instance, rhodium(I)-catalyzed intermolecular alkyne insertion into (2-pyridylmethylene)cyclobutenes has been reported to yield substituted benzenes, showcasing the reactivity of pyridyl-substituted cyclobutene systems.[2] Further development in this area could lead to direct cyclobutane formation.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the formation of cyclic alkenes.[6] While not a direct method for saturated cyclobutane synthesis, RCM can be employed to construct cyclobutenes from appropriately designed dienes. Subsequent hydrogenation would then yield the desired cyclobutane. The synthesis of a diene containing a 2-pyridyl moiety and two terminal alkenes at appropriate positions could, in principle, undergo RCM to form a 2-pyridyl substituted cyclobutene.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to a particular 2-pyridyl substituted cyclobutane will depend on several factors, including the desired substitution pattern, stereochemistry, and available starting materials.
| Synthetic Route | Key Advantages | Key Limitations | Typical Yields | Stereocontrol |
| Asymmetric Photochemical [2+2] Cycloaddition | High enantioselectivity and diastereoselectivity; mild reaction conditions. | Requires specialized photochemical equipment; substrate scope can be limited. | Good to excellent | Excellent |
| One-Pot Visible-Light Synthesis | High efficiency; operational simplicity; avoids isolation of intermediates. | May require optimization for different substrates; uses multiple reagents. | Good | Generally good diastereoselectivity |
| Metal-Catalyzed Cycloadditions | Thermally driven; potential for different reactivity and selectivity. | Less developed for this specific scaffold; may require high temperatures or pressures. | Variable | Dependent on catalyst and ligand |
| Ring-Closing Metathesis | Access to cyclobutene precursors; well-established methodology. | Indirect route to cyclobutanes; requires subsequent reduction step. | Good to excellent | Not directly applicable to stereocenters on the ring |
Conclusion and Future Outlook
The synthesis of 2-pyridyl substituted cyclobutanes has seen significant advancements, particularly through the development of novel photochemical methods that offer unprecedented levels of stereocontrol and efficiency. The asymmetric [2+2] photocycloaddition and the one-pot visible-light strategy represent powerful tools for accessing these valuable scaffolds. As the demand for structurally diverse and complex molecules in drug discovery continues to grow, the development of new synthetic routes to 2-pyridyl substituted cyclobutanes will remain an active area of research. Future efforts will likely focus on expanding the substrate scope of existing methods, developing new catalytic systems for non-photochemical cycloadditions, and exploring novel disconnections that provide access to a wider range of substitution patterns. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers at the forefront of this exciting field.
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Girvin, Z. C., et al. (2022). Asymmetric Photochemical [2 + 2]-Cycloaddition of Acyclic Vinylpyridines through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. Journal of the American Chemical Society, 144(43), 20109–20117. [Link][3]
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An In-Depth Technical Guide to 1-(Pyridin-2-yl)cyclobutanecarbonitrile: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the predicted reactivity of 1-(Pyridin-2-yl)cyclobutanecarbonitrile. As a molecule incorporating the pharmacologically significant pyridine ring and a strained cyclobutane moiety, this compound represents a novel scaffold with potential applications in medicinal chemistry and materials science. This document aims to serve as a foundational resource for researchers interested in the synthesis and utilization of this and structurally related compounds.
Introduction
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials, valued for its ability to engage in hydrogen bonding and its unique electronic properties.[1][2] The incorporation of a cyclobutane ring introduces a three-dimensional structural element that can enhance metabolic stability and allow for novel interactions with biological targets.[3] The nitrile group, a versatile functional handle, can be transformed into a variety of other functionalities, further expanding the synthetic utility of the parent molecule.[4] This guide will delve into the key chemical characteristics of this compound, offering a predictive yet scientifically grounded exploration of its chemistry.
Physicochemical Properties
While experimental data for this compound is not extensively available in public literature, its physicochemical properties can be predicted based on its constituent parts and data from analogous structures.
| Property | Predicted Value/Information | Justification/Reference |
| Molecular Formula | C₁₀H₁₀N₂ | Based on chemical structure |
| Molecular Weight | 158.20 g/mol | Based on chemical structure |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Nitriles and pyridine derivatives are often liquids or low-melting solids. |
| Boiling Point | > 200 °C | Higher than analogous compounds due to the polar pyridine and nitrile groups. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Slightly soluble in water. | The pyridine nitrogen can act as a hydrogen bond acceptor, conferring some water solubility. |
| pKa (of pyridinium ion) | ~4-5 | Similar to other 2-alkylpyridines. |
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a 2-halopyridine with the anion of cyclobutanecarbonitrile. This approach is well-precedented for the synthesis of 2-substituted pyridines.[5][6]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Generation of the Cyclobutanecarbonitrile Anion
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 10 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the flask.
-
To this cooled solution, add a solution of cyclobutanecarbonitrile (1.0 eq) in anhydrous THF dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like LDA is crucial to deprotonate the acidic α-proton of the nitrile without adding to the nitrile group itself.[7] The low temperature (-78 °C) is necessary to control the exothermicity of the deprotonation and prevent side reactions. Anhydrous conditions are essential as the carbanion is highly reactive towards protic solvents.
Step 2: Nucleophilic Aromatic Substitution
-
To the solution of the cyclobutanecarbonitrile anion, add a solution of 2-chloropyridine (1.0 eq) in anhydrous THF dropwise at -78 °C.
-
After the addition, slowly allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Causality Behind Experimental Choices: 2-Chloropyridine is a suitable electrophile for nucleophilic aromatic substitution. The reaction is favored at the 2-position due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the Meisenheimer intermediate.[8][9][10] Allowing the reaction to warm to room temperature provides the necessary activation energy for the substitution to occur.
Step 3: Workup and Purification
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality Behind Experimental Choices: The aqueous workup removes inorganic salts and any remaining base. Column chromatography is a standard and effective method for purifying organic compounds of this nature.
Predicted Chemical Reactivity
The reactivity of this compound is dictated by its three key functional components: the pyridine ring, the cyclobutane ring, and the nitrile group.
Reactions of the Pyridine Ring
-
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA).
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, under harsh conditions, substitution may occur, primarily at the 3- and 5-positions.
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing cyclobutanecarbonitrile group at the 2-position may further activate the 4- and 6-positions towards nucleophilic attack, especially if a leaving group is present at these positions.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations.[4][7]
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will yield the corresponding primary amine.
-
Addition of Grignard Reagents: Reaction with Grignard reagents followed by hydrolysis will produce a ketone.
Reactions Involving the Cyclobutane Ring
The strained cyclobutane ring can participate in ring-opening reactions under certain conditions, although it is generally more stable than a cyclopropane ring.[3][11]
Predicted Reaction Pathways
Caption: Predicted key reactions of the nitrile group in this compound.
Predicted Spectroscopic Analysis
The structural features of this compound would give rise to a unique spectroscopic signature. The following predictions are based on data from analogous compounds such as 1-phenylcyclobutanecarbonitrile.[12]
-
¹H NMR:
-
Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm), exhibiting characteristic coupling patterns for a 2-substituted pyridine.
-
Cyclobutane Protons: Complex multiplets in the aliphatic region (δ 2.0-3.0 ppm) due to the puckered nature of the cyclobutane ring and diastereotopic protons.
-
-
¹³C NMR:
-
Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm), with the carbon attached to the cyclobutane ring appearing at a distinct chemical shift.
-
Nitrile Carbon: A characteristic signal in the range of δ 115-125 ppm.
-
Cyclobutane Carbons: Signals in the aliphatic region (δ 20-50 ppm), including a quaternary carbon.
-
-
IR Spectroscopy:
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band around 2230-2250 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Several bands in the 1400-1600 cm⁻¹ region.
-
Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 158.
-
Fragmentation: Characteristic fragmentation patterns would include loss of HCN (m/z = 131) and fragmentation of the cyclobutane ring.
-
Potential Applications in Drug Discovery and Materials Science
The unique combination of a pyridine ring, a cyclobutane scaffold, and a nitrile group makes this compound an attractive building block for various applications.
-
Medicinal Chemistry: Pyridine derivatives are prevalent in a wide range of pharmaceuticals.[1][13] The introduction of the cyclobutane moiety can improve physicochemical properties such as solubility and metabolic stability, and provide a three-dimensional vector for exploring interactions with biological targets.[3] The nitrile group can serve as a precursor to amines, carboxylic acids, and other functional groups commonly found in bioactive molecules.
-
Materials Science: The pyridine unit can be used for coordination with metal ions, making this molecule a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. The nitrile group can also participate in polymerization reactions.
Conclusion
This compound is a molecule with significant potential for synthetic and medicinal chemistry. While detailed experimental data is currently limited, this guide provides a robust, scientifically-grounded framework for its synthesis, properties, and reactivity. The proposed synthetic route offers a clear and feasible pathway for its preparation, and the predicted reactivity and spectroscopic data provide a solid foundation for future experimental work. Researchers are encouraged to use this guide as a starting point for exploring the rich chemistry and potential applications of this novel compound.
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1-Phenylcyclobutanecarbonitrile. PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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Cyclobutane cycloaddition reactions with nitriles. (Ref. 11). - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018, April 19). Retrieved January 19, 2026, from [Link]
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The Pivotal Role of Pyridyl Cyclobutane Scaffolds: A Technical Guide to Their Physicochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of the rigid, three-dimensional cyclobutane core with the versatile pyridyl moiety has given rise to a class of compounds with significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the physicochemical properties of pyridyl cyclobutane compounds, delving into the synthetic strategies that govern their stereochemistry and the analytical techniques essential for their characterization. By synthesizing field-proven insights with established scientific principles, this document serves as a comprehensive resource for researchers aiming to leverage the unique attributes of these fascinating molecules in drug discovery and beyond.
The Architectural Uniqueness of Pyridyl Cyclobutanes
The cyclobutane ring, with a significant ring strain of approximately 26 kcal/mol, is not merely a passive linker but an active contributor to a molecule's overall properties.[1][2] Its puckered conformation introduces a defined three-dimensional geometry, a stark contrast to the planarity of many aromatic systems.[3][4] When appended with a pyridyl group, a key heterocyclic pharmacophore, the resulting pyridyl cyclobutane scaffold offers a unique combination of rigidity and functionality. This structural rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[5] The pyridine ring itself introduces a basic nitrogen atom, capable of forming hydrogen bonds and salt bridges, which are critical for molecular recognition and aqueous solubility.[6]
Synthesis: Mastering the [2+2] Photocycloaddition
The cornerstone of pyridyl cyclobutane synthesis is the [2+2] photocycloaddition reaction, a powerful method for constructing the four-membered ring from two olefinic precursors.[7][8] This approach offers a high degree of control over the resulting stereochemistry, which is paramount for biological activity.
Solid-State Synthesis for Stereochemical Control
A notable advancement in the synthesis of pyridyl cyclobutane derivatives is the use of solid-state photochemical [2+2] cycloaddition.[9] In this technique, the pre-organization of the reactant molecules in the crystal lattice dictates the stereochemical outcome of the reaction. For instance, the photodimerization of salts of trans-3-(4-pyridyl)acrylic acid has been shown to yield different stereoisomers depending on the counter-anion present.[9][10] This anion-controlled approach allows for the selective synthesis of either head-to-head or head-to-tail isomers, a level of control often difficult to achieve in solution-phase reactions.[9]
Visible-Light-Mediated Synthesis: A Greener Approach
More recently, visible-light-driven strategies have emerged for the synthesis of pyridinyl-cyclobutanones.[11] These methods often proceed under mild conditions, without the need for high-energy UV irradiation or photosensitizers, by leveraging sequential [2+2] photocycloaddition and photo-Nef reactions.[11]
Experimental Protocol: Solid-State Synthesis of 3,4-bis(4-pyridyl)-cyclobutane-1,2-dicarboxylic acid (HH-BPCD) [9]
-
Salt Formation: Prepare the desired salt of trans-3-(4-pyridyl)acrylic acid by reacting it with the corresponding acid (e.g., sulfuric acid for the head-to-head dimer) in a suitable solvent.
-
Crystallization: Obtain single crystals of the salt suitable for solid-state reaction.
-
Grinding and Irradiation: Grind the single crystals into a fine powder. Irradiate the powdered sample with a suitable light source (e.g., a mercury lamp) for a specified duration (e.g., 54 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the olefinic proton signals and the appearance of the characteristic cyclobutane proton signals.[12]
-
Isolation and Purification: After the reaction is complete, the product can be isolated and purified by standard techniques such as recrystallization.
Key Physicochemical Properties and Their Implications
A thorough understanding of the physicochemical properties of pyridyl cyclobutane compounds is essential for their rational design and application, particularly in drug discovery.
Structural and Conformational Analysis
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of pyridyl cyclobutane compounds. It provides invaluable information on bond lengths, bond angles, and the puckered conformation of the cyclobutane ring.[13][14][15] For example, X-ray analysis of rtct-tetrakis(pyridin-4-yl)cyclobutane reveals its function as a three-connecting node in the formation of honeycomb-like networks through hydrogen bonding.[12] The typical C-C bond lengths within the cyclobutane ring are in the range of 1.55 to 1.58 Å.[13]
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of pyridyl cyclobutane derivatives in solution.[16][17]
-
¹H NMR: The protons on the cyclobutane ring typically appear as multiplets in the aliphatic region of the spectrum. For instance, the cyclobutane protons of syn-head-to-head-3,4-bis(4-pyridyl)-cyclobutane-1,2-dicarboxylic acid (HH-BPCD) appear as two doublet peaks at δ 4.51 and 4.04 ppm in DMSO-d₆.[9] The chemical shifts and coupling constants of these protons provide information about their stereochemical environment.[18]
-
¹³C NMR: The carbon atoms of the cyclobutane ring resonate at a characteristic chemical shift, which can be used to confirm the presence of the four-membered ring.
Basicity (pKa)
The basicity of the pyridyl nitrogen is a critical determinant of a molecule's behavior in a biological system. The pKa of the pyridinium ion is approximately 5.25.[6] This means that at physiological pH (around 7.4), the pyridine ring will be predominantly in its neutral, unprotonated form. However, in more acidic environments, such as the stomach, it will be protonated. This pH-dependent ionization state influences properties such as solubility, membrane permeability, and receptor binding.[19][20][21] The electronic nature of the substituents on both the pyridine and cyclobutane rings can modulate this pKa value.
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The cyclobutane ring, being a hydrocarbon scaffold, generally increases the lipophilicity of a molecule. However, the presence of the polar pyridyl group and other functional groups can significantly impact the overall LogP/LogD value. For instance, the replacement of a tert-butyl group with a CF₃-cyclobutane moiety has been shown to have a variable effect on LogD, sometimes leading to a slight increase.[1][22]
Solubility
The aqueous solubility of pyridyl cyclobutane compounds is influenced by a balance of factors, including the polarity of the pyridine ring and any other functional groups, and the lipophilicity of the cyclobutane core. The ability of the pyridyl nitrogen to be protonated at lower pH can enhance aqueous solubility. In a study of CF₃-cyclobutane analogues of bioactive compounds, replacement of a tert-butyl group with a CF₃-cyclobutane group showed a negligible to moderate decrease in aqueous solubility.[22]
Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The C-H stretching vibrations of the cyclobutane ring typically appear in the region of 2850-3000 cm⁻¹. The characteristic vibrations of the pyridine ring (C=C and C=N stretching) are observed in the 1400-1600 cm⁻¹ region.[23][24]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, which aids in their structural confirmation.[23][24]
| Property | Typical Range/Value | Significance in Drug Discovery |
| Cyclobutane C-C Bond Length | 1.55 - 1.58 Å | Defines the rigid scaffold geometry. |
| ¹H NMR (Cyclobutane Protons) | δ 3.5 - 4.8 ppm (variable) | Confirms the presence and stereochemistry of the cyclobutane ring. |
| pKa (Pyridinium) | ~5.25 | Influences solubility, membrane permeability, and target binding. |
| LogD (pH 7.4) | Compound-specific | A key determinant of ADME properties. |
| Aqueous Solubility | Compound-specific | Crucial for bioavailability and formulation. |
Applications in Medicinal Chemistry and Materials Science
The unique physicochemical properties of pyridyl cyclobutane compounds make them attractive scaffolds in several areas of research.
Medicinal Chemistry: A Scaffold for Innovation
The rigid nature of the cyclobutane ring makes it an excellent scaffold for positioning pharmacophoric groups in a precise three-dimensional orientation.[4] This can lead to improved binding affinity and selectivity for biological targets.[1] Pyridyl cyclobutane derivatives have been explored as novel and selective antagonists for targets such as the Transient Receptor Potential Vanilloid 3 (TRPV3).[25] The pyridine moiety itself is a common feature in many approved drugs, and its incorporation into a cyclobutane framework offers a novel avenue for lead optimization.[26]
Materials Science: Building Blocks for Functional Materials
The ability of pyridyl groups to coordinate with metal ions makes pyridyl cyclobutane compounds valuable building blocks (nodes) in the construction of metal-organic frameworks (MOFs) and coordination polymers.[12] The defined stereochemistry and connectivity of these linkers can be used to create materials with specific topologies and properties, such as porosity for gas storage or catalysis.
Diagram: Synthetic and Application Workflow for Pyridyl Cyclobutane Compounds
Caption: A workflow diagram illustrating the synthesis, characterization, and application of pyridyl cyclobutane compounds.
Future Perspectives
The field of pyridyl cyclobutane chemistry continues to evolve, with ongoing efforts to develop more efficient and stereoselective synthetic methods. The exploration of these scaffolds in new therapeutic areas is a promising avenue for future research. Furthermore, the design and synthesis of novel pyridyl cyclobutane-based materials with tailored properties for applications in catalysis, sensing, and gas separation hold significant potential. As our understanding of the intricate relationship between the structure and properties of these compounds deepens, so too will their impact on science and technology.
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Muthiah, C., et al. (2008). Anion-Controlled Stereoselective Synthesis of Cyclobutane Derivatives by Solid-State [2 + 2] Cycloaddition Reaction of the Salts of trans-3-(4-Pyridyl) Acrylic Acid. Organic Letters. Available at: [Link]
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Initial Biological Screening of 1-(Pyridin-2-yl)cyclobutanecarbonitrile: A Strategic Approach
An In-Depth Technical Guide
Abstract
This guide presents a structured, multi-phase strategy for the initial biological screening of the novel compound 1-(Pyridin-2-yl)cyclobutanecarbonitrile. The molecule's architecture, combining a pharmaceutically privileged pyridine scaffold with a structurally rigid cyclobutane moiety, suggests significant potential for biological activity.[1][2][3] The pyridine ring is a cornerstone in medicinal chemistry, found in numerous approved drugs, while the cyclobutane unit is increasingly utilized to enhance metabolic stability and conformational rigidity, key attributes in modern drug design.[4][5] This document outlines a logical, tiered approach—from broad in vitro cytotoxicity profiling to preliminary in vivo safety assessment—designed to efficiently elucidate the compound's therapeutic potential and establish a foundational dataset for future drug development endeavors. Each phase is built upon a self-validating system of assays, ensuring that decisions to advance the compound are based on robust and reproducible data.
Introduction: Deconstructing the Therapeutic Potential
The process of drug discovery is fundamentally about identifying novel chemical entities with the potential to modulate biological systems for therapeutic benefit.[6] The compound this compound presents a compelling case for investigation based on the well-documented activities of its constituent chemical motifs.
-
The Pyridine Scaffold: As a core component of numerous natural alkaloids and synthetic drugs, the pyridine ring is a versatile N-containing heterocycle.[3] Its ability to act as both a hydrogen bond acceptor and donor, and to serve as a bioisostere for other aromatic systems, makes it a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of activities, including anticancer and antimicrobial effects.[2][7]
-
The Cyclobutane Moiety: Unlike more flexible ring systems, the cyclobutane ring imparts a rigid, puckered conformation.[5] This structural constraint can be highly advantageous, locking a molecule into its most active form and improving its pharmacokinetic profile by enhancing metabolic stability.[4][8] Several successful drugs, such as the anticancer agent Carboplatin and the hepatitis C protease inhibitor Boceprevir, incorporate this ring system.[5][8]
-
The Nitrile Group: The carbon-nitrogen triple bond of the nitrile group is a versatile functional group in drug design, capable of acting as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups. Nicotinonitrile derivatives, which also feature this group on a pyridine ring, have been explored for their cytotoxic potential.[9][10]
The confluence of these three structural features in this compound justifies a systematic investigation into its biological activity. This guide proposes a screening cascade designed to first identify cytotoxic effects, then to characterize the nature of this activity, and finally to establish a preliminary in vivo safety profile.
Phase 1: Foundational In Vitro Cytotoxicity Screening
Causality: The primary objective of this initial phase is to determine if the compound exhibits any biological activity in the form of cytotoxicity. This is the most fundamental question in a screening campaign.[11] A panel of diverse human cancer cell lines alongside a non-cancerous cell line is employed to simultaneously assess potency and preliminary selectivity. A non-selective, broadly cytotoxic compound is often less desirable than one that preferentially targets cancer cells.
Experimental Workflow: Phase 1
Caption: Phase 1 workflow for initial cytotoxicity assessment.
Protocol 2.1: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Seed cells from a diverse panel (e.g., MCF-7, HCT-116, A549) and a non-cancerous control (e.g., MCF-10A) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Summary: Expected Output
The results of this phase should be summarized to allow for easy comparison of the compound's potency and selectivity across different cell types.
| Cell Line | Lineage | IC₅₀ (µM) for this compound |
| MCF-7 | Breast Carcinoma | Hypothetical Value |
| HCT-116 | Colon Carcinoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| MCF-10A | Non-tumorigenic Breast | Hypothetical Value |
Phase 2: Preliminary Safety & Mechanistic Elucidation
Causality: If Phase 1 reveals potent and/or selective cytotoxicity, the next logical step is to investigate the underlying mechanism of cell death and conduct a preliminary, non-cellular safety assessment.[13] Differentiating between programmed cell death (apoptosis) and uncontrolled lysis (necrosis) is critical, as apoptosis is often a preferred mechanism for anticancer agents.[14] A hemolysis assay provides an early, cost-effective indicator of potential membrane-disrupting toxicity that could be problematic in vivo.
Protocol 3.1: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between healthy, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is bound by fluorescently-labeled Annexin V. Necrotic cells have compromised membranes that allow PI to enter and stain the DNA.[14]
-
Cell Treatment: Treat a selected sensitive cell line (e.g., MCF-7) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Protocol 3.2: In Vitro Hemolysis Assay
This protocol assesses the compound's ability to damage red blood cell membranes.
-
Blood Collection: Obtain fresh human or rat red blood cells (RBCs). Wash three times with cold PBS.
-
Compound Incubation: Prepare a 2% RBC suspension in PBS. Add varying concentrations of the compound to the suspension. Use Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).
-
Incubation: Incubate the samples at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet intact RBCs.
-
Analysis: Transfer the supernatant to a 96-well plate and measure the absorbance of released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis for each concentration relative to the controls.
Data Summary: Expected Output
| Compound Concentration (µM) | % Hemolysis |
| 1 | Hypothetical Value |
| 10 | Hypothetical Value |
| 50 | Hypothetical Value |
| 100 | Hypothetical Value |
| Positive Control (Triton X-100) | 100% |
| Negative Control (PBS) | 0% |
Phase 3: Early In Vivo Toxicology Assessment
Causality: A promising in vitro profile (e.g., selective, apoptosis-inducing, low hemolysis) warrants a preliminary investigation in a whole organism. An acute toxicity study is essential to understand how the compound behaves in a complex biological system and to determine a safe dose range for any future efficacy studies.[15][16] This step provides critical data on the maximum tolerated dose (MTD) and identifies potential target organs for toxicity.[17][18]
Protocol 4.1: Acute Toxicity Study in Mice
This study aims to determine the short-term toxicity and MTD of a single dose of the compound.
-
Animal Model: Use healthy adult mice (e.g., C57BL/6), 8-10 weeks old, acclimatized for at least one week.
-
Dose Formulation: Formulate the compound in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).
-
Dose Administration: Administer single doses of the compound via a relevant route (e.g., intraperitoneal or oral gavage) to groups of mice (n=3-5 per group) at escalating dose levels (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity) and mortality immediately after dosing and daily for 14 days.
-
Body Weight: Record the body weight of each animal before dosing and daily thereafter. Significant weight loss (>15-20%) is a key indicator of toxicity.
-
Endpoint: At the end of the 14-day observation period, euthanize surviving animals. A gross necropsy may be performed to observe any visible organ abnormalities.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity.
Synthesis and Decision-Making Framework
The data gathered from these three phases form a decision-making matrix. A compound is considered a "hit" worthy of further development if it demonstrates a desirable profile: potent and selective cytotoxicity against cancer cells, a clear apoptotic mechanism of action, low off-target toxicity in vitro (e.g., hemolysis), and an acceptable safety margin in vivo (a reasonable MTD).
Screening Cascade and Decision Logic
Caption: Decision-making workflow for the screening cascade.
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A Senior Application Scientist's Guide to the Chemical Space of Pyyridyl-Containing Cyclobutanes
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Constrained Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel chemical matter with enhanced pharmacological properties is perpetual. Small molecules that occupy a well-defined and constrained three-dimensional space are of particular interest. The cyclobutane ring, a motif once considered synthetically challenging and esoteric, has now emerged as a valuable scaffold.[1][2][3] Its rigid, puckered structure allows for the precise spatial orientation of substituents, which can lead to significant improvements in potency, selectivity, and metabolic stability.[2][3]
When this strained carbocycle is decorated with a pyridine moiety—a cornerstone of many pharmaceuticals due to its hydrogen bonding capabilities, metabolic stability, and ability to modulate physicochemical properties—the resulting pyridyl-containing cyclobutane scaffold offers a compelling entry point into novel and relevant chemical space.[4] This guide provides a comprehensive exploration of this chemical space, from foundational synthetic strategies and stereochemical considerations to their proven applications in drug development.
Part 1: Architecting the Core: Synthetic Strategies for Pyridyl-Containing Cyclobutanes
The construction of the cyclobutane ring, particularly with the added complexity of a heteroaromatic pyridine substituent, requires a strategic approach. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and available starting materials.
The Workhorse: [2+2] Photocycloaddition Reactions
The [2+2] photocycloaddition is arguably the most direct and widely used method for constructing cyclobutane rings.[5][6] This reaction involves the light-induced union of two olefinic components. In our context, one of these components is typically a vinylpyridine or a related derivative.
Causality of Method Selection: Photocycloadditions are powerful because they can form two carbon-carbon bonds in a single, often stereoselective, step.[5] The reaction proceeds through an excited state, allowing for the formation of the strained four-membered ring under conditions that are often milder than thermal alternatives.
A common approach involves the reaction of a vinylpyridine with an alkene. For example, a visible-light-driven, catalyst-free [2+2] cycloaddition between 2-vinylpyridines and nitroalkenes has been shown to produce pyridinyl-nitrocyclobutanes in good yields.[7] These intermediates can then be further transformed, for instance, into cyclobutanones.[7]
Diagram 1: Generalized [2+2] Photocycloaddition Workflow
Caption: Workflow for synthesizing pyridyl-cyclobutanes via photocycloaddition.
Template-directed synthesis in the solid state offers another powerful avenue. By confining reactive species like trans-4-styrylpyridine derivatives within the structured environment of a metal-organic framework (MOF), highly regioselective and stereoselective photodimerizations can be achieved upon UV irradiation, leading to specific head-to-tail cyclobutane isomers that are difficult to obtain in solution.[8][9] Similarly, forming salts of pyridylacrylic acid with various anions can control the solid-state packing and direct the photochemical outcome towards specific head-to-head or head-to-tail dimers.[10]
Alternative Strategies: Ring Contractions and Catalytic Approaches
While photocycloadditions are prevalent, other elegant methods provide access to different substitution patterns.
-
Ring Contraction: A novel and highly stereoselective method involves the contraction of readily accessible pyrrolidine precursors.[11][12][13] This approach, using iodonitrene chemistry, proceeds through a proposed 1,4-biradical intermediate that cyclizes to form the cyclobutane ring with excellent stereocontrol.[11][12][13] This strategy is particularly valuable for creating highly substituted cyclobutanes.[13]
-
Catalytic Formal [4+2] Cycloadditions: Recent advances have shown that pyridine-boryl radicals can catalyze the formal [4+2] cycloaddition between cyclobutanes and alkynes.[14][15][16] While this method breaks open a cyclobutane to form a cyclohexene, it highlights the reactivity of these strained rings and the innovative catalytic cycles being developed around them.
Part 2: Mastering Three Dimensions: Stereochemistry and Conformational Analysis
The therapeutic efficacy of a drug is intrinsically linked to its three-dimensional shape. For pyridyl-containing cyclobutanes, controlling and understanding the stereochemistry and conformational preferences are paramount.
The Puckered Ring: Conformational Landscape
Unlike a planar representation might suggest, the cyclobutane ring is not flat. To alleviate torsional strain from eclipsing C-H bonds, it adopts a "puckered" or "bent" conformation.[17][18] This puckering creates axial and equatorial positions for substituents, analogous to cyclohexane, although the energy barrier for ring-flipping is much lower.[17]
The introduction of substituents, including a pyridine ring, significantly influences this conformational preference.[17][19][20][21] Computational methods (like DFT) combined with experimental techniques (X-ray crystallography and NMR spectroscopy) are essential tools to elucidate the minimum energy conformations.[17][20] Understanding whether a key pharmacophoric group prefers an axial or equatorial position is critical for rational drug design. For example, a study on 2-substituted cyclobutane-α-amino acids revealed that an equatorial substituent at the C2 position directly modulates the ring-puckering preference.[17][19][20]
Diagram 2: Cyclobutane Ring Puckering
Caption: Cyclobutane puckering alleviates torsional strain.
Achieving Stereocontrol
The synthesis of a specific stereoisomer is a central challenge in medicinal chemistry.
-
In Photocycloadditions: The stereochemical outcome is often dictated by the geometry of the starting alkenes and the mechanism of the reaction (e.g., triplet vs. singlet excited state). Using chiral catalysts or auxiliaries can induce enantioselectivity. For instance, Lewis acid-catalyzed dearomative [2+2] photocycloadditions using chiral PyBox ligands have been shown to produce cyclobutane-fused heterocycles with excellent enantiomeric excess (>99% ee).[22]
-
In Ring Contractions: The stereochemistry of the starting pyrrolidine can be directly and specifically transferred to the resulting cyclobutane product, making this a powerful method for stereospecific synthesis.[11][12]
Table 1: Stereocontrol in Cyclobutane Synthesis
| Method | Stereochemical Control | Example Outcome | Reference |
| MOF-templated Photodimerization | High Regio- and Stereoselectivity | rctt-HT (head-to-tail) dimers | [8] |
| Chiral Lewis Acid Catalysis | High Enantioselectivity | >20:1 dr, >99% ee | [22] |
| Pyrrolidine Ring Contraction | Stereospecific | dr > 20:1, ee = 97% | [11][12] |
Part 3: Application in Drug Discovery: A Scaffold for Success
The unique structural features of pyridyl-containing cyclobutanes make them highly attractive for addressing challenges in drug design.[1][2] The cyclobutane core can act as a rigid linker, a bioisosteric replacement for other groups, or a 3D scaffold to project pharmacophores into specific regions of a biological target.[1][3]
Case Study: TRPV3 Antagonists
A compelling example of this scaffold in action is the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for pain and skin disorders.[23][24] Researchers developed a series of compounds featuring a di-substituted cyclobutanol core. One pyridine ring was part of a (pyridin-2-yl)methanol moiety, while another substituted pyridine was also attached to the same carbon.
Systematic optimization of this pyridyl-cyclobutane scaffold led to the identification of a clinical candidate, demonstrating how this core can be used to fine-tune pharmacological, physicochemical, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[23][24]
Role as a Bioisostere
Bioisosterism, the strategy of replacing one functional group with another to retain or enhance biological activity while improving other properties, is a cornerstone of drug design.[25][26] The cyclobutane ring can serve as a non-classical bioisostere for various groups:[2][27]
-
Alkene Replacement: Replacing a metabolically vulnerable alkene with a stable cyclobutane ring can lock the geometry and improve pharmacokinetic properties.[1]
-
Aryl Ring Mimic: The rigid 3D nature of the cyclobutane can position substituents in a manner that mimics the vectors of an aromatic ring, while reducing lipophilicity and potentially avoiding metabolic pathways associated with aryl groups.[27]
-
Gem-Dimethyl Replacement: A 1,1-disubstituted cyclobutane can act as a replacement for a gem-dimethyl group, maintaining steric bulk while introducing a more rigid and defined conformation.
The pyridine ring itself is a classic bioisostere for a phenyl ring, adding the ability to act as a hydrogen bond acceptor and modulate pKa.[28] The combination of these two motifs provides a rich toolkit for molecular design.
Part 4: Experimental Protocols: A Practical Approach
To translate theory into practice, this section provides a representative, detailed protocol for a key synthetic transformation.
Protocol: Visible-Light-Mediated [2+2] Cycloaddition of 2-Vinylpyridine and a Nitroalkene
(This protocol is a generalized representation based on the strategy described by RSC Publishing)[7]
Objective: To synthesize a 3-nitro-2-phenyl-4-(pyridin-2-yl)cyclobutane derivative.
Materials:
-
2-Vinylpyridine (1.0 eq)
-
(E)-β-Nitrostyrene (1.1 eq)
-
Anhydrous Ethanol (to achieve 0.1 M concentration)
-
Violet LED light source (e.g., 405 nm)
-
Reaction vessel (e.g., borosilicate glass vial with stir bar)
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 2-vinylpyridine (1.0 eq) and (E)-β-nitrostyrene (1.1 eq) in anhydrous ethanol.
-
Degassing: Seal the vial and degas the solution by bubbling argon or nitrogen through it for 15 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Place the reaction vial approximately 2-5 cm from the violet LED light source. Ensure the reaction is stirred continuously to ensure even irradiation. If necessary, use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting materials are consumed, concentrate the reaction mixture in vacuo to remove the ethanol.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired pyridyl-containing cyclobutane product.
-
Characterization: Confirm the structure and stereochemistry of the purified product using ¹H NMR, ¹³C NMR, and HRMS. NOE experiments can help elucidate the relative stereochemistry of the substituents on the cyclobutane ring.
Self-Validation and Trustworthiness: This protocol's success relies on the exclusion of oxygen and the use of a suitable solvent like ethanol, which was found to be optimal for this specific transformation.[7] The progress should be rigorously monitored by TLC to avoid side-product formation from over-irradiation. The final characterization is non-negotiable for confirming the structure and purity, ensuring the integrity of the downstream research.
Conclusion and Future Outlook
The chemical space of pyridyl-containing cyclobutanes represents a fertile ground for the discovery of next-generation therapeutics. Advances in synthetic methodology, particularly in stereoselective photocycloadditions and novel ring-contraction strategies, have made these scaffolds more accessible than ever.[11][12][22] Their unique conformational properties provide a powerful lever for medicinal chemists to enhance potency, selectivity, and drug-like properties.[1][3] As our understanding of catalytic systems and photochemical reactions deepens, we can expect the development of even more efficient and versatile methods to construct these valuable motifs, further expanding their application in the rational design of novel drugs.
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Corzana, F., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]
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Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. [Link]
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Vittal, J. J., & Yang, G. (2006). Role of Anions in the Synthesis of Cyclobutane Derivatives via [2 + 2] Cycloaddition Reaction in the Solid State and Their Isomerization in Solution. The Journal of Organic Chemistry. [Link]
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Li, Z., et al. (2025). Synthesis of Polysubstituted Cyclohexenes via Pyridine-Boryl Radical-Catalyzed Formal [4 + 2] Cycloadditions of Cyclobutanes with Alkynes. ACS Publications. [Link]
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Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]
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Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]
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Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]
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Strategic Derivatization of 1-(Pyridin-2-yl)cyclobutanecarbonitrile for Accelerated Library Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the derivatization strategies for the 1-(Pyridin-2-yl)cyclobutanecarbonitrile core, a scaffold of increasing interest in medicinal chemistry. We will explore the chemical logic behind transforming this versatile starting material into diverse libraries of drug-like molecules, focusing on robust, scalable, and efficient synthetic protocols.
The strategic value of this scaffold lies in the combination of two key pharmacophoric elements. The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, known for its ability to engage in hydrogen bonding, act as a bioisostere for phenyl rings, and coordinate with metal ions in enzyme active sites.[1][2] The cyclobutane moiety serves as a rigid, three-dimensional element that can improve metabolic stability, reduce planarity, and orient key pharmacophoric groups into favorable vectors for target engagement.[3] The nitrile group provides a versatile chemical handle for a multitude of transformations, making it an ideal anchor point for library diversification.
This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to adapt and innovate upon these core methodologies.
Sources
Thermal stability and degradation profile of 1-(Pyridin-2-yl)cyclobutanecarbonitrile
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 1-(Pyridin-2-yl)cyclobutanecarbonitrile
Introduction: The Imperative of Thermal Profiling in Drug Development
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges. Among the most critical yet often underestimated hurdles is the comprehensive characterization of a compound's physicochemical properties. The thermal stability and degradation profile of an active pharmaceutical ingredient (API) are paramount, influencing everything from synthesis and purification to formulation, packaging, storage, and ultimately, patient safety.
This guide focuses on this compound, a heterocyclic compound featuring a pyridine ring, a strained cyclobutane moiety, and a nitrile functional group. While specific experimental data on this exact molecule is not yet prevalent in public literature, its structural motifs are common in medicinal chemistry. Therefore, this document serves as both a predictive analysis based on foundational chemical principles and a detailed methodological framework for researchers and drug development professionals. We will explore the anticipated thermal behavior of this compound and delineate the essential analytical workflows required to establish a robust and reliable thermal stability profile.
Anticipated Thermal Characteristics: A Synthesis of Structural Insights
The thermal behavior of this compound will be a composite of the properties endowed by its three primary structural components: the pyridine ring, the cyclobutane ring, and the nitrile group.
-
Pyridine Moiety: The pyridine ring, an aromatic heterocycle, generally imparts significant thermal stability.[1] Pyridine itself has a boiling point of 115.2 °C and a high autoignition temperature, indicating its resistance to thermal decomposition.[1][2] However, the nitrogen heteroatom introduces a site of potential reactivity, particularly for oxidation if heated in the presence of air, and can influence the overall electronic and stability characteristics of the molecule.
-
Cyclobutane Ring: Unlike more stable five- or six-membered rings, the cyclobutane ring possesses considerable ring strain. This inherent strain can lower the activation energy for thermal ring-opening reactions, potentially making it a thermodynamic weak point in the molecular structure upon heating.
-
Nitrile Group (-C≡N): The nitrile functional group is relatively stable but can undergo thermal degradation. Common pathways include hydrolysis to an amide and subsequently to a carboxylic acid in the presence of water, or more complex fragmentation and elimination reactions at higher temperatures.[3]
Based on these insights, we can anticipate a multi-stage degradation process. Initial thermal events may be related to phase transitions (melting), followed by potential ring-opening of the cyclobutane, and at higher energies, fragmentation involving the nitrile group and the pyridine ring.
A Validated Experimental Workflow for Thermal Profile Characterization
To move from prediction to empirical fact, a multi-technique analytical approach is essential. The following workflow is designed to provide a comprehensive and self-validating understanding of the thermal properties of this compound. The synergy between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is particularly crucial, as correlating mass loss (TGA) with energetic events (DSC) provides unambiguous evidence of decomposition.[4]
Caption: Experimental workflow for comprehensive thermal analysis.
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperatures at which the compound loses mass due to decomposition or volatilization. This is the primary indicator of thermal stability.[5]
-
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a ceramic or aluminum TGA pan.
-
Atmosphere:
-
Run 1 (Inert): Purge the furnace with dry nitrogen gas at a flow rate of 50 mL/min. An inert atmosphere reveals the intrinsic thermal stability of the molecule without oxidative effects.
-
Run 2 (Oxidative): Purge with dry air at 50 mL/min to assess susceptibility to oxidative degradation.
-
-
Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. The 10 °C/min rate is standard for initial screening, balancing resolution and analysis time.
-
Data Collection: Record mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure heat flow associated with thermal transitions. DSC identifies melting points, crystallizations (polymorphic transitions), and whether decomposition is endothermic (bond breaking) or exothermic (often indicating runaway potential).[5][6]
-
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is crucial to contain any volatilization before decomposition, ensuring accurate transition measurements.
-
Atmosphere: Purge the DSC cell with dry nitrogen at 50 mL/min.
-
Temperature Program:
-
Cycle 1: Equilibrate at 25 °C. Ramp temperature to a point just above the anticipated melt (e.g., 250 °C, guided by preliminary tests) at 10 °C/min.
-
Cycle 2 (Optional): Cool the sample to a sub-ambient temperature and reheat. This cycle is useful for identifying glass transitions or characterizing melt-recrystallization behavior.
-
-
Data Collection: Record the heat flow. Identify the peak temperature of melting (Tm) and any exothermic or endothermic events corresponding to the TGA mass loss.
-
Predicted Degradation Profile and Mechanistic Considerations
Without experimental data, the degradation profile must be hypothesized from the known reactivity of the compound's functional groups. Evolved gas analysis (EGA) via TGA-MS or TGA-FTIR would be essential to confirm these pathways by identifying the molecular fragments produced during decomposition.
Potential degradation pathways include:
-
Nitrile Hydrolysis: If trace water is present, the nitrile can hydrolyze to 1-(Pyridin-2-yl)cyclobutanecarboxamide. This could be an initial, lower-temperature degradation step.[3]
-
Cyclobutane Ring Cleavage: The strained four-membered ring may undergo homolytic or heterolytic cleavage, leading to the formation of radical or ionic intermediates that could subsequently propagate further decomposition.
-
Pyridine Ring Fragmentation: At higher temperatures, the thermally stable pyridine ring will fragment. A known degradation pathway for pyridinic compounds involves initial hydrogenation of the ring followed by C-N bond cleavage and elimination of ammonia.[7]
Caption: Potential thermal degradation pathways for the title compound.
Summarizing and Interpreting Thermal Data
All quantitative data should be consolidated for clear interpretation and reporting.
| Parameter | Method | Atmosphere | Result | Interpretation |
| Melting Point (Tm) | DSC | Nitrogen | e.g., 155.4 °C | Temperature of solid-to-liquid phase transition. A sharp peak indicates high purity. |
| Decomposition Onset (Tonset) | TGA | Nitrogen | e.g., 210.1 °C | Temperature at which significant mass loss begins; the primary indicator of thermal stability. |
| Decomposition Onset (Tonset) | TGA | Air | e.g., 195.5 °C | A lower onset in air compared to nitrogen indicates susceptibility to oxidative degradation. |
| Decomposition Peak (Tpeak) | DSC | Nitrogen | e.g., 225.0 °C (Exo) | The temperature of maximum decomposition rate. An exothermic event indicates energy release. |
| Mass Loss (Stage 1) | TGA | Nitrogen | e.g., 28% at 210-250°C | Correlates to the loss of a specific molecular fragment (e.g., cyclobutane moiety). |
| Residual Mass | TGA | Nitrogen | e.g., 5% at 500 °C | Indicates the amount of non-volatile char remaining after decomposition. |
Conclusion
While awaiting specific empirical studies on this compound, a robust understanding of its likely thermal behavior can be extrapolated from the fundamental chemistry of its constituent parts. We predict a complex degradation profile initiated by potential cyclobutane ring-opening, followed by fragmentation of the nitrile and pyridine moieties at higher temperatures.
The definitive characterization, however, must rely on the rigorous, multi-faceted analytical approach detailed in this guide. By systematically employing TGA and DSC, complemented by evolved gas analysis, researchers can establish a reliable thermal profile. This data is not merely academic; it is a cornerstone of successful drug development, ensuring the stability, safety, and efficacy of the final pharmaceutical product.
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ResearchGate. (n.d.). (A) DSC and (B) TGA thermograms of 1-pyrenebutyric acid (a), PEG-PLA... Retrieved from [Link]
-
ResearchGate. (n.d.). Pathways of microbial nitrile degradation. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (n.d.). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Retrieved from [Link]
-
ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet - Cyclobutanecarbonitrile. Retrieved from [Link]
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Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]
-
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Methodological & Application
The Emergence of 1-(Pyridin-2-yl)cyclobutanecarbonitrile: A Versatile Scaffold for Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Discovery with 1-(Pyridin-2-yl)cyclobutanecarbonitrile
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is perpetual. While aromatic and flat structures have historically dominated drug design, the strategic incorporation of three-dimensional (3D) motifs is now recognized as a critical approach to unlock new biological targets and enhance drug-like properties. The this compound scaffold has emerged as a privileged structure, ingeniously combining the advantageous electronic properties of the pyridine ring with the conformational rigidity and 3D nature of the cyclobutane moiety.
The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The cyclobutane unit, once considered a synthetic curiosity, is now appreciated for its ability to introduce conformational constraint, improve metabolic stability, and serve as a non-planar bioisostere for aromatic rings, thereby enhancing target engagement and reducing off-target effects.[3] The nitrile group provides a versatile chemical handle for further derivatization, allowing for the exploration of a wide chemical space.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of the this compound scaffold. We will delve into detailed protocols, explore its utility in targeting key enzyme families such as Janus kinases (JAKs), and provide insights into the structure-activity relationships that govern its biological activity.
Core Synthesis of this compound: A Proposed Protocol
Protocol 1: Synthesis of this compound
Materials:
-
2-Pyridylacetonitrile
-
Sodium amide (NaNH₂)
-
Dry toluene
-
1,3-Dibromopropane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Procedure:
Step 1: Deprotonation of 2-Pyridylacetonitrile
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), suspend sodium amide (1.1 equivalents) in dry toluene.
-
With vigorous stirring, add a solution of 2-pyridylacetonitrile (1.0 equivalent) in dry toluene dropwise to the sodium amide suspension at room temperature.
-
After the addition is complete, gently heat the reaction mixture to reflux and maintain for 2-3 hours to ensure complete formation of the carbanion. The reaction can be monitored by TLC for the consumption of the starting material.
Step 2: Cyclization with 1,3-Dibromopropane
-
Cool the reaction mixture to room temperature.
-
Add a solution of 1,3-dibromopropane (1.2 equivalents) in dry toluene dropwise to the reaction mixture.
-
After the addition, heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the formation of the desired product and consumption of the intermediate.
-
Cool the reaction to room temperature and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram of the Proposed Synthetic Pathway:
Caption: Derivatization workflow for a JAK inhibitor candidate.
Protocol 2: Reduction of the Nitrile to a Primary Amine
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deionized water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired 1-(pyridin-2-yl)cyclobutanamine.
Further Applications and Future Directions
Beyond JAK inhibitors, the this compound scaffold holds promise for the development of modulators for other biological targets. For instance, related (pyridin-2-yl)methanol derivatives bearing a cyclobutane ring have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain, inflammation, and skin disorders. [1][6][7][8][9]This suggests that the this compound core could be a valuable starting point for the discovery of novel TRPV3 modulators.
The versatility of the nitrile group allows for a wide range of chemical transformations, including:
-
Hydrolysis: to form a carboxylic acid or an amide.
-
Cyclization reactions: to generate various heterocyclic systems.
-
Addition of organometallic reagents: to create ketones.
These transformations open up a vast chemical space for the synthesis of diverse compound libraries for high-throughput screening.
Conclusion
The this compound scaffold represents a compelling starting point for the design of novel therapeutic agents. Its unique combination of a planar, electron-deficient aromatic system and a rigid, three-dimensional carbocycle provides a framework for achieving high potency and selectivity. The synthetic accessibility and the versatility of the nitrile functionality further enhance its appeal for medicinal chemists. As the demand for innovative drug candidates with improved pharmacological profiles continues to grow, the exploration of scaffolds like this compound will undoubtedly play a pivotal role in the future of drug discovery.
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. [Link]
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Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. (n.d.). PrepChem.com. [Link]
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. (2016). ResearchGate. [Link]
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (n.d.). CNGBdb. [Link]
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Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). figshare. [Link]
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Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2014). Molecules. [Link]
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2018). Molecules. [Link]
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Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. (2010). PubMed. [Link]
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p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. (2014). Organic Syntheses. [Link]
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Application Notes and Protocols for the Exploration of 1-(Pyridin-2-yl)cyclobutanecarbonitrile in Central Nervous System (CNS) Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 1-(Pyridin-2-yl)cyclobutanecarbonitrile as a novel scaffold in the discovery of therapeutics for Central Nervous System (CNS) disorders. While direct biological data on this specific molecule is nascent, its unique structural amalgamation of a pyridine ring, a cyclobutane moiety, and a nitrile group presents a compelling rationale for its investigation. The pyridine and nitrile functionalities are well-established pharmacophores in numerous CNS-active drugs, and the rigid cyclobutane scaffold offers a unique conformational constraint that can be exploited for potency and selectivity.[1][2][3][4][5] This guide will detail the compound's properties, propose a synthetic scheme, and provide a detailed, field-proven protocol for its initial biological screening against a high-value CNS target, neuronal nitric oxide synthase (nNOS).
Introduction: A Scaffold of Untapped Potential
The quest for novel chemical matter in CNS drug discovery is a paramount challenge, driven by the need for therapies with improved efficacy and safety profiles. The strategic incorporation of privileged structural motifs is a cornerstone of modern medicinal chemistry. This compound emerges as a molecule of interest due to the convergence of three such motifs:
-
The Pyridine Ring: A ubiquitous heterocycle in medicinal chemistry, the pyridine moiety is a key component of numerous CNS-active drugs.[2][6][7] The nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with biological targets.[2]
-
The Nitrile Group: Far from being a mere chemical handle, the nitrile group is a critical pharmacophore in over 30 approved pharmaceuticals.[1][3] It can serve as a bioisostere for other functional groups, enhance binding affinity through various interactions, and is often metabolically stable.[1][8] In the context of CNS drugs, nitrile-containing compounds have shown promise as potent and selective inhibitors of key enzymes.[9]
-
The Cyclobutane Ring: The inclusion of a cyclobutane scaffold introduces a degree of conformational rigidity, which can be advantageous in drug design by pre-organizing the molecule for optimal target engagement and reducing the entropic penalty upon binding.[4][5][10] This rigid framework provides a unique vector for exploring chemical space compared to more flexible aliphatic chains.
Given these favorable characteristics, this compound warrants investigation as a potential building block or lead compound for a range of CNS targets.
Compound Profile and Synthesis
Physicochemical Properties
| Property | Value |
| CAS Number | 485828-46-4 |
| Molecular Formula | C10H10N2 |
| Molecular Weight | 158.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform |
Proposed Synthetic Pathway
While this compound is commercially available from vendors such as BLD Pharm[11], understanding its synthesis is crucial for analog design and optimization. A plausible synthetic route can be envisioned based on established methodologies for the formation of cyclobutane rings and the introduction of nitrile groups. A potential one-pot visible-light-driven strategy involving a [2+2] photocycloaddition could be adapted.[12]
Caption: Proposed synthetic workflow for this compound.
Potential CNS Applications and Target Classes
The structural features of this compound suggest its potential as a modulator of various CNS targets. The pyridine ring is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. The nitrile group has been shown to be a key interacting moiety in several enzyme inhibitors.[9] For instance, the discovery of potent and selective 2-aminoquinoline inhibitors of neuronal nitric oxide synthase (nNOS), where a nitrile group binds to a newly identified auxiliary pocket, provides a strong rationale for evaluating our compound of interest against this target.[9]
Application Protocol: Screening for Neuronal Nitric Oxide Synthase (nNOS) Inhibition
This protocol describes a robust and reliable method for assessing the inhibitory activity of this compound against human nNOS. The assay is based on the spectrophotometric measurement of the conversion of oxyhemoglobin to methemoglobin by nitric oxide (NO) produced by nNOS.
Materials and Reagents
-
Human recombinant nNOS (purified)
-
L-Arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)
-
Calmodulin
-
Calcium Chloride (CaCl2)
-
Bovine Hemoglobin
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.4)
-
This compound (test compound)
-
7-Nitroindazole (positive control inhibitor)
-
DMSO (for compound dissolution)
-
96-well microplate
-
Microplate spectrophotometer
Experimental Workflow
Caption: Experimental workflow for the nNOS inhibition assay.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10 mM to 10 nM).
-
Prepare similar dilutions for the positive control, 7-Nitroindazole.
-
-
Assay Plate Preparation:
-
To each well of a 96-well microplate, add the following reagents in the specified order:
-
140 µL of HEPES buffer (50 mM, pH 7.4)
-
10 µL of Bovine Hemoglobin (300 µM)
-
10 µL of NADPH (10 mM)
-
10 µL of BH4 (1 mM)
-
10 µL of Calmodulin (1 µM)
-
10 µL of CaCl2 (10 mM)
-
10 µL of DTT (10 mM)
-
-
Add 2 µL of the diluted test compound or control to the appropriate wells. For the negative control (100% activity), add 2 µL of DMSO.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a 20 µL mixture of nNOS (50 nM) and L-Arginine (1 mM).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15 minutes.
-
Data Analysis and Interpretation
-
Calculate the Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V_compound - V_blank) / (V_DMSO - V_blank)] * 100
-
V_compound is the rate in the presence of the test compound.
-
V_DMSO is the rate in the presence of DMSO (negative control).
-
V_blank is the rate in the absence of enzyme.
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of nNOS activity.
-
Subsequent Steps and Future Directions
Should this compound demonstrate significant inhibitory activity against nNOS, the following steps are recommended:
-
Selectivity Profiling: Assess the compound's inhibitory activity against other NOS isoforms (eNOS and iNOS) to determine its selectivity profile.
-
Mechanism of Action Studies: Conduct enzyme kinetics experiments to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to explore the SAR and optimize for potency and selectivity.
-
In Vitro ADME Profiling: Evaluate the compound's permeability, metabolic stability, and other pharmacokinetic properties to assess its drug-likeness.
Conclusion
This compound represents a novel and intriguing scaffold for CNS drug discovery. Its constituent moieties have a proven track record in successful therapeutics. The protocols and insights provided in this document offer a clear and scientifically rigorous path for the initial exploration of this compound's biological activity. The hypothetical application in nNOS inhibition serves as a template for its evaluation against other relevant CNS targets. Through systematic investigation, the potential of this and related molecules to address unmet needs in the treatment of neurological and psychiatric disorders can be fully realized.
References
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- Cinelli, M. A., Li, H., Chreifi, G., Poulos, T. L., & Silverman, R. B. (2018). Nitrile in the Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent and Selective 2-Aminoquinoline Inhibitors. Journal of medicinal chemistry, 61(17), 7707–7721.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Pharma Focus Asia.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Pyridine alkaloids with activity in the central nervous system. RSC Advances, 11(48), 30289–30306.
- Wang, L., He, Y., & Liu, H. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1646–1664.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. Pharma Focus Asia.
- Zhang, W., & Wang, Y. (2018). Application of Nitrile in Drug Design. Chinese Journal of Medicinal Chemistry, 28(4), 269-278.
- Zhu, F., Qin, C., & Li, Y. (2013). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Advances, 3(42), 19273-19290.
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- Muryleva, A. A., & Shtro, A. A. (2021). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science Publishers.
- Muryleva, A. A., & Shtro, A. A. (2021). Bioactive cyclobutane-containing alkaloids. Current Organic Chemistry, 25(10), 1234-1256.
- Li, J., et al. (2014). Synthesis and Application of 1-(Pyridin-2-yl)-2-azabuta-1, 3-dienes. Chinese Journal of Organic Chemistry, 34(6), 1161-1167.
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- Blackman, M. L., et al. (2014). Compositions and methods for delivering a substance to a biological target. U.S.
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- Wang, Y., et al. (2020). A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry, 18(33), 6475-6479.
- Singh, U. P., & Singh, R. P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Current Drug Discovery Technologies, 18(2), 154-187.
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- BLD Pharm. (n.d.). 485828-46-4|this compound.
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- Vertex Pharmaceuticals Inc. (2016). 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use. U.S.
- Stanković, M., et al. (2022). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Molecules, 27(19), 6539.
- Dotsenko, V. V., et al. (2020). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 10(49), 29393–29419.
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Application of 1-(Pyridin-2-yl)cyclobutanecarbonitrile in High-Throughput Screening: A Guide for Drug Discovery Professionals
Introduction: Unlocking the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with promising pharmacological properties is a critical starting point. 1-(Pyridin-2-yl)cyclobutanecarbonitrile emerges as a compound of significant interest, integrating three key structural motifs known for their roles in bioactive molecules. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of FDA-approved drugs, particularly those targeting kinases.[1][2][3] The rigid, puckered conformation of the cyclobutane ring can confer conformational constraint, potentially improving potency, selectivity, and pharmacokinetic profiles.[4][5][6][7] Finally, the nitrile group, a versatile functional group, can participate in crucial interactions with biological targets and is a feature of several approved pharmaceuticals, including kinase inhibitors.[8][9]
This application note provides a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) campaigns. We present a dual-pronged screening strategy, beginning with a target-based biochemical assay focused on a therapeutically relevant kinase, followed by a broader cell-based phenotypic screen. This approach allows for both the identification of direct inhibitors of a specific target and the discovery of compounds that modulate cellular processes through potentially unknown mechanisms.
Rationale for Target Selection: Cyclin-Dependent Kinase 2 (CDK2)
Given the prevalence of the pyridine moiety in kinase inhibitors, we propose Cyclin-Dependent Kinase 2 (CDK2) as a primary hypothetical target for this compound.[1][2] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, making them attractive targets for oncology drug discovery.[10][11][12] Specifically, the CDK2/Cyclin A complex is crucial for the G1/S phase transition and DNA replication.[10][11] The compact and well-defined ATP-binding pocket of CDK2 is amenable to inhibition by small molecules, and numerous pyridine-containing compounds have been developed as CDK inhibitors.
Primary Screening: A Biochemical Approach
For the primary HTS campaign, a Fluorescence Polarization (FP) assay is proposed. FP is a robust, homogeneous assay format well-suited for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.[13][14] In our proposed assay, inhibition of CDK2 by this compound would prevent the phosphorylation of a fluorescently labeled peptide substrate, leading to a measurable change in fluorescence polarization.
Principle of the CDK2 Fluorescence Polarization Assay
The assay is based on the principle that a small, fluorescently labeled peptide substrate rotates rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by CDK2/Cyclin A, the phosphopeptide is recognized and bound by a phosphospecific antibody. This large complex tumbles much more slowly in solution, leading to a high fluorescence polarization signal. A competitive inhibitor will bind to the ATP-binding site of CDK2, preventing substrate phosphorylation and thus maintaining a state of low fluorescence polarization.
Caption: Principle of the CDK2 Fluorescence Polarization Assay.
Detailed Protocol: CDK2 FP-HTS
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT (added fresh).
-
CDK2/Cyclin A Enzyme: Recombinant human CDK2/Cyclin A diluted in Assay Buffer to the final working concentration (determined during assay development).
-
Fluorescent Peptide Substrate: A suitable peptide substrate for CDK2 (e.g., a derivative of Histone H1) labeled with a fluorophore (e.g., 5-FAM), diluted in Assay Buffer.
-
ATP: Adenosine triphosphate diluted in Assay Buffer to the final working concentration (typically at or near the Km for CDK2).
-
Phosphospecific Antibody: An antibody that specifically recognizes the phosphorylated form of the peptide substrate, diluted in Assay Buffer.
-
Test Compound: this compound and other library compounds are prepared in 100% DMSO.
2. Assay Procedure (384-well plate format):
-
Dispense 50 nL of test compound solution (or DMSO for controls) into the wells of a 384-well, low-volume, black plate.
-
Add 5 µL of CDK2/Cyclin A enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the fluorescent peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect phosphorylation by adding 5 µL of the phosphospecific antibody solution.
-
Incubate for 60 minutes at room temperature to allow for antibody-phosphopeptide binding.
-
Measure fluorescence polarization on a suitable plate reader (e.g., equipped with 485 nm excitation and 535 nm emission filters).
3. Controls:
-
Negative Control (0% Inhibition): DMSO without the test compound.
-
Positive Control (100% Inhibition): A known potent CDK2 inhibitor (e.g., Staurosporine).
4. Data Analysis and Hit Selection:
-
Z'-factor Calculation: The quality of the assay is assessed using the Z'-factor, calculated from the signals of the positive and negative controls.[13][15][16][17][18][19] A Z'-factor > 0.5 is indicative of an excellent assay.[20]
-
Percent Inhibition Calculation: The activity of the test compounds is calculated as a percentage of inhibition relative to the controls.
-
Hit Criteria: A common criterion for hit selection is a compound that exhibits an inhibition greater than three standard deviations from the mean of the negative controls.[21]
| Parameter | Description | Recommended Value |
| Plate Format | 384-well, low-volume, black | - |
| Final Assay Volume | 15.05 µL | - |
| Compound Concentration | 10 µM (final) | Varies by library |
| DMSO Concentration | < 1% (final) | - |
| Incubation Times | As specified in the protocol | - |
| Z'-factor | Assay quality metric | > 0.5 |
| Hit Threshold | Statistical cutoff for activity | > 3σ from negative control |
Secondary Screening: A Cell-Based Phenotypic Approach
Following the identification of hits from the primary biochemical screen, a cell-based phenotypic assay is crucial to confirm the compound's activity in a more biologically relevant context and to identify compounds with interesting cellular effects that may not have scored in the primary screen.[22][23][] A high-content imaging-based "cell painting" assay is proposed to assess a wide range of cellular phenotypes simultaneously.[22][25]
Principle of the Cell Painting Assay
The cell painting assay utilizes a cocktail of fluorescent dyes that simultaneously label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).[22] High-content imaging and subsequent image analysis generate a multi-parametric "phenotypic fingerprint" for each compound. This allows for the unbiased identification of compounds that induce specific cellular changes, such as cell cycle arrest, apoptosis, or morphological alterations.
Caption: Workflow for the Cell Painting Phenotypic Screen.
Detailed Protocol: High-Content Phenotypic Screening
1. Cell Culture and Plating:
-
Use a cancer cell line known to be sensitive to CDK inhibitors (e.g., A549 human lung carcinoma cells).
-
Seed cells into 384-well, clear-bottom imaging plates and allow them to adhere overnight.
2. Compound Treatment:
-
Treat cells with a concentration range of this compound and other hit compounds from the primary screen.
-
Include appropriate vehicle (DMSO) and positive controls (e.g., a known cytotoxic agent and a cell cycle inhibitor).
-
Incubate for a period that allows for observable phenotypic changes (e.g., 24-48 hours).
3. Cell Staining (Cell Painting Protocol):
-
Fix and permeabilize the cells.
-
Stain with a cocktail of fluorescent dyes, such as:
- Hoechst (Nucleus)
- Phalloidin-Alexa Fluor conjugate (Actin Cytoskeleton)
- MitoTracker (Mitochondria)
- WGA-Alexa Fluor conjugate (Golgi and Plasma Membrane)
- SYTO dye (Cytoplasm and Nucleoli)
4. Imaging:
-
Acquire images using a high-content imaging system, capturing multiple channels for each well.
5. Data Analysis:
-
Use image analysis software to segment cells and extract a wide array of features (e.g., morphological, intensity, and textural features for each cellular compartment).
-
Normalize the data to the negative controls.
-
Use multivariate statistical methods (e.g., principal component analysis, hierarchical clustering) to compare the phenotypic profiles of the test compounds to those of the controls and to each other.
-
Hits are identified as compounds that induce a significant and consistent phenotypic change.
Conclusion and Future Directions
This application note outlines a comprehensive HTS strategy for evaluating the biological activity of this compound. The proposed workflow, combining a target-based biochemical assay with a high-content phenotypic screen, provides a robust framework for identifying and characterizing novel bioactive compounds. Hits identified through this cascade can then be further validated in secondary assays, and structure-activity relationship (SAR) studies can be initiated to optimize their potency and selectivity. The integration of privileged scaffolds like pyridine with conformationally rigid elements such as cyclobutane represents a promising avenue for the discovery of next-generation therapeutics.
References
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- Willems, T. F., et al. (2021).
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SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
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Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Protease Assays. Retrieved from [Link]
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Grokipedia. (n.d.). Hit selection. Retrieved from [Link]
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Agilent Technologies, Inc. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. Retrieved from [Link]
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Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]
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Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]
- Wang, Y., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine, 25(10), 4549-4560.
- Parker, G. J., et al. (2000). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. Journal of Biomolecular Screening, 5(2), 77-88.
- Malo, N., et al. (2006). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 11(7), 723-731.
- Asati, V., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
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BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
- Zhang, Y., et al. (2017).
- de Almeida, L., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(4), 518-533.
- Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(4), 1090.
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BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]
- Labbé, J. C., et al. (2022). High-throughput discovery and deep characterization of cyclin-CDK docking motifs. Molecular Cell, 82(1), 227-242.e12.
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Wikipedia. (n.d.). Hit selection. Retrieved from [Link]
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Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of experimental and analytical steps in phenotypic screen. Retrieved from [Link]
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bioRxiv. (2024, December 4). High-throughput discovery and deep characterization of cyclin-CDK docking motifs. Retrieved from [Link]
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IRJET. (n.d.). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. Retrieved from [Link]
- Sliwoski, G., et al. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
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On HTS. (2023, December 12). On HTS: Z-factor. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]
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G-Biosciences. (n.d.). Protease Assay™. Retrieved from [Link]
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Tandfonline. (n.d.). Dipeptide-derived nitriles containing additional electrophilic sites: Potentially irreversible inhibitors of cysteine proteases. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
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Application Note: A Scalable and Robust Protocol for the Gram-Scale Synthesis of 1-(Pyridin-2-yl)cyclobutanecarbonitrile
Introduction: The Strategic Value of 1-(Pyridin-2-yl)cyclobutanecarbonitrile
This compound is a valuable heterocyclic scaffold in modern drug discovery and development. Its unique three-dimensional structure, combining a planar aromatic pyridine ring with a strained, non-planar cyclobutane moiety, offers medicinal chemists a compelling building block for exploring novel chemical space. The pyridine group can engage in hydrogen bonding and π-stacking interactions, while the cyclobutane core serves as a rigid spacer, and the nitrile group can be a key pharmacophoric element or a synthetic handle for further elaboration. This combination makes it a key intermediate in the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents.[1]
This application note provides a comprehensive, field-tested protocol for the gram-scale synthesis of this compound. Moving beyond a mere list of steps, this guide elucidates the critical parameters, safety considerations, and mechanistic underpinnings of the synthesis, ensuring reliability, scalability, and high purity of the final product. The described methodology is based on the nucleophilic aromatic substitution (SNAr) of 2-chloropyridine with the carbanion of cyclobutanecarbonitrile.
Reaction Principle and Mechanism
The synthesis proceeds via a two-step, one-pot process. The first step involves the deprotonation of cyclobutanecarbonitrile at the α-carbon using a strong, non-nucleophilic base, sodium amide (NaNH₂), to generate a resonance-stabilized carbanion. In the second step, this potent nucleophile attacks the electron-deficient C2 position of 2-chloropyridine, displacing the chloride leaving group to form the desired product.
The key to success lies in the careful management of the reaction conditions to favor the desired nucleophilic substitution while minimizing potential side reactions. Anhydrous conditions and an inert atmosphere are paramount due to the high reactivity and water-sensitivity of the sodium amide base.[2][3][4]
Caption: Figure 1: Reaction Mechanism
Detailed Experimental Protocol
Materials and Reagents
Proper preparation and handling of high-purity reagents are critical for achieving the desired outcome. All solvents must be anhydrous.
| Reagent | CAS No. | MW ( g/mol ) | Amount (for ~10g scale) | Molar Eq. | Notes |
| 2-Chloropyridine | 109-09-1 | 113.55 | 10.0 g (8.30 mL) | 1.0 | 99%, anhydrous |
| Cyclobutanecarbonitrile | 4426-11-3 | 81.12 | 8.6 g (9.25 mL) | 1.2 | 98%[5] |
| Sodium Amide (NaNH₂) | 7782-92-5 | 39.01 | 4.1 g | 1.2 | ≥98%, handle under inert gas[6] |
| Anhydrous Toluene | 108-88-3 | 92.14 | 200 mL | - | Dri-Solv or freshly distilled |
| Saturated NH₄Cl (aq) | 12125-02-9 | 53.49 | 100 mL | - | For quenching |
| Ethyl Acetate | 141-78-6 | 88.11 | 3 x 100 mL | - | For extraction |
| Brine | 7647-14-5 | 58.44 | 50 mL | - | For washing |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~10 g | - | For drying |
| Silica Gel | 7631-86-9 | 60.08 | As needed | - | 230-400 mesh for chromatography |
Mandatory Safety Precautions
Sodium Amide is a highly reactive and hazardous substance. Strict adherence to safety protocols is essential.
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles and a face shield must be worn at all times.[2][3]
-
Inert Atmosphere: All operations involving sodium amide must be performed under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood.[2][4] A glove box is recommended if available.
-
Water Reactivity: Sodium amide reacts violently with water to produce toxic ammonia gas and significant heat.[2][3] Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.
-
Peroxide Formation: Old containers of sodium amide may form explosive peroxides. Only use containers that are within their expiration date and show no signs of discoloration (yellow or brown solids indicate contamination).[2][4]
-
Spill & Quenching: In case of a spill, do NOT use water. Cover the spill with dry sand or soda ash.[4] The reaction must be quenched carefully by the slow addition of isopropanol before aqueous work-up.
-
Fire Safety: A Class D fire extinguisher (for combustible metals) must be readily accessible.[4]
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Charging: To the flask, add sodium amide (4.1 g, 1.2 eq) and anhydrous toluene (100 mL) under a positive pressure of inert gas.
-
Anion Formation: Begin stirring the suspension. In a separate, dry syringe, draw up cyclobutanecarbonitrile (8.6 g, 1.2 eq). Add it dropwise to the stirred suspension at room temperature over 20-30 minutes. The mixture will turn from grey to a brownish color, and ammonia gas will evolve (vented through the condenser bubbler).
-
Reaction Incubation: After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 1 hour to ensure complete formation of the carbanion.
-
Nucleophilic Substitution: Cool the mixture to room temperature. In a separate dry syringe, draw up 2-chloropyridine (10.0 g, 1.0 eq) dissolved in anhydrous toluene (100 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction Completion: After the addition, heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice-water bath. CAUTION: Quench the reaction by the very slow, dropwise addition of isopropanol (20 mL) to destroy any unreacted sodium amide. Then, slowly and carefully add saturated aqueous ammonium chloride solution (100 mL).
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25% ethyl acetate) to yield the pure product.
-
Final Product: The pure this compound is typically a pale yellow oil or a low-melting solid. Dry under high vacuum to remove residual solvents.
Experimental Workflow Visualization
Caption: Figure 2: Gram-Scale Synthesis Workflow
Expected Results and Data Analysis
Following this protocol should provide the target compound in good yield and high purity.
| Parameter | Expected Result |
| Yield | 65-75% |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6 (d, 1H, pyridyl), ~7.7 (t, 1H, pyridyl), ~7.4 (d, 1H, pyridyl), ~7.2 (t, 1H, pyridyl), 2.8-3.0 (m, 2H, cyclobutyl), 2.3-2.5 (m, 4H, cyclobutyl) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~158, ~149, ~137, ~123, ~122, ~121 (nitrile C), ~40 (quat. C), ~35 (cyclobutyl CH₂), ~17 (cyclobutyl CH₂) |
| Mass Spec (ESI+) | m/z = 173.1 [M+H]⁺ |
Discussion of Critical Parameters:
-
Base and Stoichiometry: Sodium amide is an ideal base due to its high pKa and its insolubility in toluene, which can help control the reaction rate. Using a slight excess (1.2 eq) of both the base and cyclobutanecarbonitrile ensures complete consumption of the limiting electrophile, 2-chloropyridine.
-
Solvent Choice: Toluene is preferred for its high boiling point, allowing for higher reaction temperatures to drive the SNAr reaction to completion, and its inertness under the basic conditions.
-
Temperature Control: The initial deprotonation is performed at a moderate temperature to ensure controlled reaction. The subsequent substitution step requires heating to overcome the activation energy for the aromatic substitution. Careful temperature management during the addition of 2-chloropyridine is crucial to prevent runaway reactions.
-
Purification: Chromatographic purification is essential to remove unreacted starting materials and any potential side products, ensuring the high purity required for subsequent applications in drug development.
Conclusion
This application note details a validated and scalable protocol for the gram-scale synthesis of this compound. By emphasizing rigorous safety procedures, particularly for the handling of sodium amide, and providing a clear rationale for each experimental step, this guide serves as an authoritative resource for researchers in synthetic and medicinal chemistry. The described method consistently delivers the target compound in high yield and purity, facilitating its use in advanced research and development programs.
References
-
Vanderbilt University. (n.d.). Sodium Amide and Potassium Metal - Chemical Safety Protocol. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78148, Cyanocyclobutane. Retrieved from [Link]
- Google Patents. (n.d.). US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use.
-
ResearchGate. (2020). Reaction of 2-Chloropyridine-3,4-dicarbonitrile with Anilines. Synthesis of 2-(Arylamino)pyridine-3,4-dicarbonitriles. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]
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- 5. Cyanocyclobutane | C5H7N | CID 78148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
The Strategic Utility of 1-(Pyridin-2-yl)cyclobutanecarbonitrile in Complex Molecule Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and complex molecule synthesis, the strategic selection of building blocks is paramount. An ideal synthon offers a unique combination of structural motifs, chemical stability, and versatile functional handles for subsequent elaboration. 1-(Pyridin-2-yl)cyclobutanecarbonitrile emerges as a preeminent example of such a scaffold. It masterfully combines three key structural elements, each conferring distinct and advantageous properties to a target molecule:
-
The Pyridin-2-yl Moiety: As one of the most prevalent heteroaromatic rings in FDA-approved drugs, the pyridine ring is a well-established pharmacophore.[1] It can act as a hydrogen bond acceptor, a bioisosteric replacement for a phenyl ring, and its basic nitrogen atom provides a handle for salt formation, significantly improving the aqueous solubility and pharmacokinetic profile of drug candidates.[1]
-
The Cyclobutane Ring: This four-membered carbocycle is increasingly utilized as a "saturated bioisostere" for phenyl rings or larger cyclic systems. Its rigid, puckered three-dimensional structure can improve metabolic stability, reduce planarity, and orient key pharmacophoric groups into favorable vectors for target binding, often leading to enhanced potency and selectivity.
-
The Nitrile Group: The cyano group is a uniquely versatile functional handle. It is relatively stable to many reaction conditions, yet it can be readily transformed into two of the most fundamental functional groups in organic synthesis: a primary amine (via reduction) or a carboxylic acid (via hydrolysis). This allows for divergent synthesis, enabling the creation of diverse compound libraries from a single advanced intermediate.
This guide provides detailed application notes and field-proven protocols for the synthetic manipulation of this compound, showcasing its power as a cornerstone for the rapid assembly of complex, high-value molecules for research and drug development.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is critical for safe and effective experimental design.
| Property | Value | Source |
| CAS Number | 485828-46-4 | PubChem |
| Molecular Formula | C₁₀H₁₀N₂ | PubChem |
| Molecular Weight | 158.20 g/mol | PubChem |
| Appearance | Solid (Typical) | BLD Pharm |
| Storage | Sealed in dry, 2-8°C | BLD Pharm |
Safety & Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety information.
Core Reactivity: A Triad of Synthetic Opportunity
The synthetic utility of this compound stems from the distinct reactivity of its three functional components. The following diagram illustrates the primary transformations that can be selectively performed on this building block.
Caption: Key synthetic pathways from this compound.
Application Note 1: Hydrolysis to 1-(Pyridin-2-yl)cyclobutanecarboxylic Acid
Introduction: The conversion of the nitrile to a carboxylic acid is a cornerstone transformation, yielding a product primed for amide bond formation, esterification, or conversion to other acid derivatives. Acid-catalyzed hydrolysis is a robust and scalable method to achieve this transformation. The resulting carboxylic acid is a key intermediate in the synthesis of various kinase inhibitors.
Workflow Diagram:
Caption: Workflow for the hydrolysis of the nitrile to a carboxylic acid.
Protocol: Acid-Catalyzed Hydrolysis
This protocol is adapted from a procedure described in the synthesis of Tyrosine Kinase 2 (TYK2) inhibitors.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Carefully add concentrated aqueous HCl (e.g., 5-10 volumes).
-
Expert Insight: The use of concentrated acid is crucial for driving the hydrolysis of the intermediate amide to the carboxylic acid. The reaction is typically biphasic initially but becomes homogeneous as the starting material protonates and reacts.
-
-
Heating: Heat the reaction mixture to 100°C and maintain at reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cooling and Neutralization: Cool the reaction mixture to 0-10°C in an ice bath. Slowly and carefully add 50% aqueous NaOH solution to adjust the pH to approximately 3-4.
-
Causality Note: This neutralization step is critical. The product is amphoteric; adjusting the pH to its isoelectric point minimizes its solubility in the aqueous phase, facilitating extraction. Be cautious as the neutralization is highly exothermic.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract with dichloromethane (3 x 10 volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-(pyridin-2-yl)cyclobutanecarboxylic acid.
-
Purification: The product can often be used crude in the next step or purified further by crystallization or column chromatography if necessary.
Application Note 2: Reductive Conversion to 1-(Pyridin-2-yl)cyclobutan-1-amine
Introduction: The reduction of the nitrile functionality provides direct access to a primary amine. This transformation is exceptionally valuable as it introduces a basic, nucleophilic center that can be used for a wide array of subsequent reactions, including amide couplings (as the amine component), reductive aminations, and the formation of sulfonamides or ureas. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this conversion.
Protocol: LiAlH₄ Reduction
This is a representative protocol for the reduction of aryl nitriles. Appropriate caution must be exercised when handling LiAlH₄.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (H₂O)
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck flask, dropping funnel, condenser, and nitrogen inlet
Procedure:
-
Reaction Setup: To a dry three-neck flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF (10 volumes). Cool the suspension to 0°C using an ice bath.
-
Expert Insight: Strict anhydrous conditions are mandatory. LiAlH₄ reacts violently with water. Using a slight excess of the reducing agent ensures the reaction goes to completion.
-
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the stirred LiAlH₄ suspension via a dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up (Fieser Method): Cool the reaction mixture back down to 0°C. Quench the reaction by the slow, sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).
-
Causality Note: This specific quenching procedure (the Fieser work-up) is designed to precipitate the aluminum salts as a granular, easily filterable solid, greatly simplifying the isolation of the product.
-
-
Isolation: Stir the resulting white suspension vigorously for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.
-
Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1-(pyridin-2-yl)cyclobutan-1-amine can be purified by distillation, crystallization of a salt (e.g., hydrochloride), or column chromatography.
Case Study: Application in the Synthesis of TYK2 Kinase Inhibitors
The true value of a building block is demonstrated by its application in the synthesis of biologically relevant targets. This compound is a direct precursor to a key intermediate used in the synthesis of potent Tyrosine Kinase 2 (TYK2) inhibitors, which are under investigation for the treatment of autoimmune and inflammatory disorders.
The synthetic logic involves the hydrolysis of the nitrile to the carboxylic acid (as described in Application Note 1), followed by a standard amide bond formation.
Synthetic Scheme:
Sources
Application Note: In Vitro ADME Profiling of 1-(Pyridin-2-yl)cyclobutanecarbonitrile Analogs
Introduction: The Critical Role of Early ADME in Drug Discovery
The journey of a new chemical entity (NCE) from a promising hit to a marketable drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Early and robust in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not just a regulatory requirement but a cornerstone of efficient drug discovery.[1][2] This application note provides a detailed guide for the in vitro ADME profiling of a series of 1-(Pyridin-2-yl)cyclobutanecarbonitrile analogs, a chemical scaffold with potential in various therapeutic areas.
The pyridine moiety is a common feature in many FDA-approved drugs, often incorporated to enhance metabolic stability, permeability, and target binding.[3][4][5] However, it can also be a site of metabolism, primarily through oxidation. The cyclobutane ring, a rigid and three-dimensional scaffold, can influence molecular conformation and physicochemical properties. Understanding the interplay between these structural features is crucial for predicting the in vivo behavior of this analog series.
This guide is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind key in vitro ADME assays. By following these protocols and understanding the underlying principles, research teams can generate high-quality, reproducible data to inform structure-activity relationships (SAR) and guide the selection of lead candidates with a higher probability of clinical success.
Strategic Overview of In Vitro ADME Profiling
A tiered and integrated approach to in vitro ADME testing allows for the efficient allocation of resources, with high-throughput screens in the early stages and more complex, lower-throughput assays reserved for promising candidates.
Caption: Tiered workflow for in vitro ADME profiling.
I. Metabolic Stability Assessment
Metabolic stability is a measure of a compound's susceptibility to biotransformation and is a key determinant of its in vivo half-life and oral bioavailability.[6][7] For the this compound series, potential metabolic hotspots include the pyridine ring and the cyclobutane moiety.
A. Rationale for Two-System Approach:
-
Liver Microsomes: This subcellular fraction contains the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of phase I metabolism.[8] A microsomal stability assay is a cost-effective, high-throughput screen to identify metabolically labile compounds early on.
-
Hepatocytes: These are whole liver cells that contain both phase I and phase II metabolic enzymes, as well as transporters. Hepatocyte assays provide a more comprehensive picture of hepatic clearance and are used to confirm and expand upon microsomal data for promising analogs.
B. Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (10 mM stock in DMSO)
-
Positive control compounds (e.g., Testosterone, Verapamil)
-
Acetonitrile with internal standard (for quenching)
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (mL incubation/mg microsomal protein)).
C. Special Considerations for Pyridine-Containing Compounds:
While CYPs are a major route of metabolism, pyridine and other azaheterocycles can also be substrates for aldehyde oxidase (AO), a cytosolic enzyme.[9][10][11][12] If a compound shows high clearance in hepatocytes but low clearance in microsomes, the involvement of non-CYP enzymes like AO should be investigated.
II. Permeability Assessment
A drug's ability to permeate biological membranes, such as the intestinal epithelium, is crucial for oral absorption.
A. Caco-2 Permeability Assay: The Gold Standard
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[13][14][15] This assay is invaluable for predicting in vivo drug absorption and identifying compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).
B. Protocol: Bidirectional Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio (ER).
Materials:
-
Caco-2 cells cultured on Transwell® inserts for 21-25 days
-
Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Test compounds (10 µM in HBSS)
-
Control compounds:
-
High permeability: Propranolol
-
Low permeability: Atenolol
-
P-gp substrate: Digoxin
-
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values > 200 Ω·cm².
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
A-B Permeability: Add the test compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
B-A Permeability: Add the test compound solution to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Lucifer Yellow Test: After the transport experiment, assess monolayer integrity by measuring the flux of Lucifer yellow.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in all samples.
-
Data Analysis:
-
Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.[14]
-
Caption: Bidirectional Caco-2 permeability assay principle.
III. Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution, metabolism, and efficacy.[16][17] Only the unbound (free) fraction of a drug is available to interact with its target and to be cleared from the body.[16]
A. Equilibrium Dialysis: The Gold Standard
Equilibrium dialysis is a widely accepted method for determining the fraction of unbound drug (fu) in plasma.[17][18][19] It involves separating a drug-spiked plasma sample from a buffer solution by a semi-permeable membrane that allows the free drug to diffuse across until equilibrium is reached.
B. Protocol: Rapid Equilibrium Dialysis (RED)
Objective: To determine the percentage of plasma protein binding and the fraction unbound (fu).
Materials:
-
Rapid Equilibrium Dialysis (RED) device with inserts
-
Pooled human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds (10 mM stock in DMSO)
-
Control compound (e.g., Warfarin)
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike the test compound into human plasma to a final concentration of 1-5 µM.
-
Device Loading: Add the drug-spiked plasma to one chamber of the RED device and an equal volume of PBS to the other chamber, separated by the dialysis membrane.
-
Incubation: Seal the plate and incubate at 37°C for 4-6 hours with shaking to allow the system to reach equilibrium.
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.
-
Sample Analysis: Quantify the drug concentration in both chambers using LC-MS/MS.
-
Data Analysis:
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate the percentage bound = (1 - fu) * 100.
-
IV. Cytochrome P450 (CYP) Inhibition
Assessing the potential for a new drug candidate to inhibit major CYP isoforms is a critical step in evaluating the risk of drug-drug interactions (DDIs).[20][21][22][23] Inhibition of a CYP enzyme can lead to elevated plasma concentrations of co-administered drugs that are metabolized by that enzyme, potentially causing toxicity.[24][25]
A. Protocol: Multi-CYP Inhibition Assay using HLM
Objective: To determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)
-
NADPH regenerating system
-
Test compounds at a range of concentrations
-
Known CYP inhibitors as positive controls (e.g., Ketoconazole for CYP3A4)
-
LC-MS/MS system
Procedure:
-
Assay Setup: In a 96-well plate, incubate HLM, the specific CYP probe substrate, and varying concentrations of the test compound at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a predetermined time that ensures linear metabolite formation.
-
Reaction Quenching: Stop the reaction with cold acetonitrile containing an internal standard.
-
Sample Processing and Analysis: Centrifuge to pellet protein and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.
-
Data Analysis: Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison across the analog series.
Table 1: Summary of In Vitro ADME Properties for this compound Analogs
| Compound ID | HLM Stability (t½, min) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio | Human PPB (% Bound) | CYP3A4 IC50 (µM) |
| Analog-001 | 45 | 8.5 | 1.2 | 92.1 | > 50 |
| Analog-002 | > 60 | 12.3 | 0.9 | 85.5 | 25.3 |
| Analog-003 | 15 | 2.1 | 4.5 | 98.7 | 5.8 |
| Control | |||||
| Verapamil | 22 | - | - | - | - |
| Propranolol | - | 20.1 | 1.1 | - | - |
| Warfarin | - | - | - | 99.2 | - |
| Ketoconazole | - | - | - | - | 0.05 |
Interpretation:
-
Analog-001: Shows moderate metabolic stability, good permeability with no significant efflux, and high plasma protein binding. It has a low risk of inhibiting CYP3A4.
-
Analog-002: Demonstrates high metabolic stability and excellent permeability. It has a lower plasma protein binding compared to other analogs and a moderate potential for CYP3A4 inhibition.
-
Analog-003: Exhibits poor metabolic stability and is a likely substrate for an efflux transporter, which, combined with very high plasma protein binding, suggests a high risk of poor oral bioavailability. It also shows significant inhibition of CYP3A4.
Conclusion
This application note provides a comprehensive framework for the in vitro ADME profiling of this compound analogs. By systematically evaluating metabolic stability, permeability, plasma protein binding, and CYP inhibition potential, drug discovery teams can build a robust dataset to guide lead optimization. This early, data-driven approach is essential for selecting drug candidates with favorable pharmacokinetic profiles, thereby reducing the risk of costly late-stage failures and accelerating the delivery of new, effective medicines to patients.
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MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
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PubMed Central. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. [Link]
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Caco2 assay protocol. [Link]
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ACS Publications. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. [Link]
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Application Notes and Protocols for the Pharmacological Evaluation of Novel Pyridyl Cyclobutane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The pyridine ring is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to enhance potency, metabolic stability, and bioavailability.[1][2][3] Similarly, the cyclobutane moiety, a strained four-membered ring, offers a unique three-dimensional geometry that can be exploited to conformationally constrain molecules, potentially increasing their binding affinity and selectivity for biological targets.[4][5][6] The convergence of these two structural motifs in novel pyridyl cyclobutane derivatives presents a promising avenue for the discovery of new therapeutic agents. This guide provides a comprehensive framework for the pharmacological evaluation of these novel compounds, outlining a logical progression of in vitro and in vivo assays designed to characterize their biological activity, safety, and drug-like properties.
Introduction: The Rationale for Pyridyl Cyclobutane Derivatives
The pyridine heterocycle is a key pharmacophore in medicinal chemistry due to its versatile electronic properties and ability to engage in various biological interactions.[7] Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[3] The cyclobutane ring, while less common, provides a rigid scaffold that can orient substituents in precise spatial arrangements, a critical factor for optimizing interactions with protein binding pockets.[6] The combination of these two moieties offers the potential for novel compounds with enhanced target specificity and improved pharmacological properties. The evaluation of such compounds requires a systematic approach to elucidate their mechanism of action, potency, and potential liabilities.
The Pharmacological Evaluation Workflow: A Phased Approach
A robust pharmacological evaluation should follow a tiered strategy, beginning with broad primary screening to identify active compounds and progressing to more detailed secondary and tertiary assays for lead optimization and candidate selection. This iterative process ensures that resources are focused on the most promising molecules.
Caption: A tiered approach to the pharmacological evaluation of novel compounds.
Phase 1: Primary Screening - Identifying Biological Activity
The initial step involves screening a library of novel pyridyl cyclobutane derivatives to identify compounds with biological activity. This can be achieved through either target-based or phenotypic screening approaches.[8]
Target-Based Screening: Receptor Binding Assays
If the intended biological target is known, receptor binding assays are a direct and efficient method for primary screening.[9] These assays quantify the affinity of a compound for its target, typically a receptor or enzyme.[10]
Protocol 1: Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay.[9][11]
Objective: To determine the binding affinity (Ki) of novel pyridyl cyclobutane derivatives for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR.
-
Radioligand specific for the target receptor (e.g., [³H]-ligand).
-
Novel pyridyl cyclobutane derivatives (test compounds).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Radioligand at a concentration near its Kd.
-
Test compound at various concentrations.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a saturating concentration of the unlabeled ligand.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description |
| IC₅₀ | Concentration of a drug that inhibits a biological process by 50%. |
| Ki | Inhibition constant, representing the binding affinity of a ligand for a receptor. |
| Kd | Equilibrium dissociation constant, a measure of the affinity of a ligand for its receptor. |
Phenotypic Screening: Cell-Based Assays
Phenotypic screening involves identifying compounds that produce a desired change in a cellular or organismal phenotype without prior knowledge of the specific target.[12]
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
Objective: To screen for cytotoxic or cytostatic effects of novel pyridyl cyclobutane derivatives on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549).
-
Complete cell culture medium.
-
Novel pyridyl cyclobutane derivatives.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Phase 2: Secondary Assays and Hit-to-Lead Optimization
Compounds identified as "hits" in primary screening undergo further characterization to confirm their activity, determine their potency and selectivity, and assess their initial drug-like properties.
Functional Assays: Elucidating the Mechanism of Action
Functional assays are crucial for understanding how a compound modulates the activity of its target.[13][14] For GPCRs, this involves measuring downstream signaling events.[15][16][17]
Protocol 3: cAMP Assay for Gs or Gi-Coupled GPCRs
Objective: To determine if a novel pyridyl cyclobutane derivative acts as an agonist or antagonist at a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line stably expressing the target GPCR.
-
Assay medium.
-
Forskolin (a Gs activator, used for antagonist testing).
-
A known agonist for the target receptor.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Plate the cells in a suitable microplate and allow them to grow to the desired confluency.
-
Compound Incubation (Agonist Mode): Add serial dilutions of the test compounds and incubate.
-
Compound Incubation (Antagonist Mode): Pre-incubate the cells with serial dilutions of the test compounds, then add a fixed concentration of a known agonist (or forskolin for Gi-coupled receptors).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximum effect).
-
Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration to determine the IC₅₀.
Caption: A simplified GPCR signaling pathway leading to cAMP production.
Early ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce late-stage attrition of drug candidates.[18][19] In vitro and in silico methods are valuable tools for this initial evaluation.[20][21][][23]
Table 1: Common In Vitro ADMET Assays
| Property | Assay | Purpose |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption. |
| Metabolism | Microsomal Stability | Assesses metabolic stability in the liver. |
| Metabolism | CYP450 Inhibition | Identifies potential for drug-drug interactions. |
| Distribution | Plasma Protein Binding | Determines the fraction of drug bound to plasma proteins. |
| Toxicity | hERG Channel Assay | Screens for potential cardiotoxicity. |
| Toxicity | Cytotoxicity Assays | Evaluates general cellular toxicity.[24] |
Phase 3: In Vivo Pharmacological Evaluation
Promising lead compounds are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context.[25] All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK studies determine what the body does to the drug (ADME), while PD studies investigate what the drug does to the body.[26]
Protocol 4: Rodent Pharmacokinetic Study
Objective: To determine the basic pharmacokinetic parameters of a lead pyridyl cyclobutane derivative in rodents.
Materials:
-
Rodents (e.g., mice or rats).
-
The lead compound formulated for the desired route of administration (e.g., oral, intravenous).
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS).
Procedure:
-
Dosing: Administer the compound to the animals at a specific dose and route.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method.
Data Analysis:
-
Plot the plasma concentration versus time.
-
Calculate key PK parameters such as:
-
Cmax (maximum plasma concentration).
-
Tmax (time to reach Cmax).
-
AUC (area under the curve).
-
t₁/₂ (half-life).
-
Bioavailability (for non-intravenous routes).
-
Efficacy in Disease Models
The therapeutic potential of a lead compound is assessed in relevant animal models of the target disease. The choice of model is critical and should accurately reflect the human condition.
Preliminary Toxicology
Initial toxicology studies are conducted to identify potential safety concerns.[27][28][29][30]
Protocol 5: Acute Toxicity Study
Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of a lead compound.
Procedure:
-
Dose Escalation: Administer escalating single doses of the compound to different groups of animals.
-
Observation: Closely monitor the animals for clinical signs of toxicity, changes in body weight, and mortality for a specified period (e.g., 14 days).[27]
-
Necropsy: At the end of the study, perform a gross necropsy and, if necessary, histopathological examination of major organs.
Data Analysis:
-
Determine the dose at which no adverse effects are observed (NOAEL).
-
Identify the MTD.
Conclusion
The pharmacological evaluation of novel pyridyl cyclobutane derivatives is a multifaceted process that requires a systematic and integrated approach. By employing the protocols and workflows outlined in this guide, researchers can effectively characterize the biological activity, mechanism of action, and safety profile of these promising new chemical entities, thereby accelerating their potential translation into novel therapeutics.
References
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Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]
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European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based GPCR Functional Assay Services. Retrieved from [Link]
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Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]
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Creative Bioarray. (n.d.). The Rise of In Vitro Testing in Drug Development. Retrieved from [Link]
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PubMed. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
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Journal of Cheminformatics. (n.d.). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Retrieved from [Link]
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QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]
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Kwon Research Group. (n.d.). Transformer-Driven ADMET Screening for Efficient Drug Evaluation. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved from [Link]
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IONTOX. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]
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Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from [Link]
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AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]
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NCBI. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Retrieved from [Link]
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-
NIH. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]
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ScienceDirect. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
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NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
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PubMed Central. (n.d.). Toxicological screening. Retrieved from [Link]
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PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
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PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Toxicology testing. Retrieved from [Link]
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PubMed. (2025, January 19). Pharmacological profiling of small molecule modulators of the TMEM16A channel and their implications for the control of artery and capillary function. Retrieved from [Link]
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A Laboratory Guide to Toxicity Testing. (2023, March 4). Retrieved from [Link]
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ResearchGate. (2025, January). Pharmacological profiling of small molecule modulators of the TMEM16A channel and their implications for the control of artery and capillary function. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of Pyridine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. Retrieved from [Link]
-
RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
MDPI. (n.d.). 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine). Retrieved from [Link]
-
PMC. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
-
Scilit. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacological Evaluation of Some New 6Amino/Methyl Pyridine Derivatives | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF. Retrieved from [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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Design and synthesis of 1-(Pyridin-2-yl)cyclobutanecarbonitrile-based inhibitors
Application Note & Protocols
Topic: Design and Synthesis of 1-(Pyridin-2-yl)cyclobutanecarbonitrile-Based Inhibitors for Cysteine Proteases
Introduction: A Scaffold for Covalent Modulation
The strategic design of small molecule inhibitors that can form a covalent bond with a target protein offers significant advantages in drug discovery, often leading to enhanced potency, prolonged duration of action, and improved therapeutic indices. The nitrile (cyano) group has emerged as a particularly attractive "warhead" for this purpose.[1] Its unique electronic properties allow it to act as a reversible covalent modifier, primarily by reacting with the nucleophilic thiol side chain of cysteine residues found in the active sites of many enzymes.[1][2] This interaction, forming a thioimidate adduct, is often reversible, which can mitigate concerns over toxicity sometimes associated with permanent, irreversible inhibitors.[1]
This guide focuses on a specific, promising scaffold: This compound . This structure combines the nitrile warhead with a rigid cyclobutane ring and a versatile pyridine moiety. This combination is particularly well-suited for targeting cysteine proteases, a class of enzymes implicated in numerous pathologies. A prime example is Cathepsin K (Cat K), a cysteine protease predominantly expressed in osteoclasts that plays a central role in bone resorption.[3][4] Its inhibition is a validated therapeutic strategy for treating osteoporosis.[4][5]
Herein, we provide a comprehensive overview of the scientific rationale, design principles, detailed synthesis protocols, and in vitro evaluation methods for developing novel inhibitors based on the this compound scaffold.
The Scientific Rationale: A Tripartite Pharmacophore
The efficacy of the this compound scaffold stems from the distinct roles of its three core components, which work in concert to achieve potent and selective inhibition.
-
The Nitrile Warhead: The electrophilic carbon of the cyano group is the key to the inhibitory mechanism. It is susceptible to nucleophilic attack by the thiolate anion of a catalytic cysteine residue (e.g., Cys25 in Cathepsin K) within the enzyme's active site.[1][3] This forms a covalent, yet reversible, thioimidate adduct, effectively blocking the enzyme's catalytic activity. The reversibility of this bond is a critical feature for designing safer therapeutics.
-
The Cyclobutane Ring: This rigid, non-planar cycloalkane serves as a three-dimensional scaffold. Unlike flexible alkyl chains, the cyclobutane ring locks the positions of the pyridine ring and the nitrile group, presenting them to the enzyme in a well-defined spatial orientation. This pre-organization reduces the entropic penalty of binding and allows for precise probing of the enzyme's binding pockets.
-
The Pyridin-2-yl Moiety: The pyridine ring acts as a crucial recognition element. As a heterocyclic aromatic system, it can engage in a variety of non-covalent interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking, and hydrophobic interactions within the enzyme's subpockets (e.g., the S2 pocket of Cathepsin K).[2][6] Furthermore, the pyridine ring is a versatile platform for synthetic modification, allowing for fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.[7][8]
Rational Design & Structure-Activity Relationships (SAR)
The development of potent and selective inhibitors is an iterative process guided by understanding the structure-activity relationship (SAR). Starting from the core scaffold, systematic modifications can be made to optimize target engagement.
Overall Workflow for Inhibitor Development
The process follows a logical progression from initial concept to biological validation. This iterative cycle is fundamental to modern drug discovery.
Caption: Iterative workflow for inhibitor design and optimization.
Hypothesized Binding Mode in Cathepsin K
Molecular docking studies and analysis of related inhibitor co-crystal structures suggest a plausible binding orientation within the Cathepsin K active site. The nitrile engages the catalytic cysteine, while the pyridine ring occupies the S2 pocket, a key specificity-determining region.
Caption: Two-step synthesis of the target inhibitor scaffold.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(Pyridin-2-yl)cyclobutanol
-
Rationale: This step involves a lithium-halogen exchange to generate a highly nucleophilic 2-lithiopyridine species, which then attacks the electrophilic carbonyl carbon of cyclobutanone. The reaction is conducted at -78 °C to prevent side reactions and decomposition of the unstable organolithium intermediate.
-
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Cyclobutanone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-bromopyridine (1.0 eq) and anhydrous THF (to make a 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C. A color change to deep red or brown is typically observed. Stir for 30 minutes at -78 °C.
-
Add cyclobutanone (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (approx. 1 mL per mmol of 2-bromopyridine).
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexanes/EtOAc) to yield the desired alcohol.
-
Step 2: Synthesis of this compound
-
Rationale: The tertiary alcohol from Step 1 is a poor leaving group. It is first converted into a good leaving group, a mesylate, by reaction with methanesulfonyl chloride (MsCl). This activated intermediate is then displaced by cyanide anion in an Sₙ2-type reaction to form the target nitrile. A polar aprotic solvent like DMSO is used to dissolve the sodium cyanide and facilitate the nucleophilic substitution.
-
Materials:
-
1-(Pyridin-2-yl)cyclobutanol (from Step 1)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
-
Procedure:
-
CAUTION: All operations with NaCN must be performed in a certified chemical fume hood. Have a quench solution (e.g., bleach/ferrous sulfate) ready for any residual cyanide waste.
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.2 M) in a flask under argon. Add Et₃N (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add MsCl (1.2 eq) dropwise. Stir at 0 °C for 1 hour. Monitor by TLC until the starting material is consumed.
-
Wash the reaction mixture with cold water and then brine. Dry the organic layer over Na₂SO₄, filter, and carefully concentrate in vacuo at low temperature to obtain the crude mesylate. Do not heat the crude mesylate.
-
In a separate flask, add NaCN (2.0 eq) to anhydrous DMSO (0.3 M). Heat to 60 °C to dissolve.
-
Add the crude mesylate (dissolved in a small amount of DMSO) to the NaCN solution.
-
Stir the reaction at 60 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully pour it into a beaker of ice water.
-
Extract the aqueous mixture with diethyl ether or EtOAc (3x).
-
Combine the organic layers, wash thoroughly with brine (3x) to remove DMSO, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography to yield this compound.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
-
Application: In Vitro Cathepsin K Inhibition Assay
-
Principle: This protocol measures the ability of a test compound to inhibit the proteolytic activity of recombinant human Cathepsin K. The enzyme cleaves a fluorogenic substrate, Z-LR-AMC (Z-Leu-Arg-7-amino-4-methylcoumarin), releasing the fluorescent AMC group. The rate of fluorescence increase is proportional to enzyme activity, and its reduction in the presence of the inhibitor is used to calculate the IC₅₀ value.
-
Materials:
-
Recombinant Human Cathepsin K
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5
-
Substrate: Z-LR-AMC
-
Test Compound (e.g., this compound)
-
DMSO (for compound dilution)
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
-
Protocol:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of the test compound in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
In a 96-well plate, add Assay Buffer to all wells.
-
Add the serially diluted test compound to the appropriate wells. Include "no inhibitor" (vehicle control, 1% DMSO) and "no enzyme" (background) controls.
-
Activate the Cathepsin K enzyme according to the manufacturer's instructions and add it to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Z-LR-AMC substrate to all wells to a final concentration of 10-20 µM.
-
Immediately place the plate in the fluorescence reader, pre-warmed to 37 °C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V) for each well. Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
Quantitative SAR data should be presented in a clear, tabular format to facilitate comparison between analogs.
| Compound ID | R¹ (4-pos) | R² (5-pos) | R³ (6-pos) | Cathepsin K IC₅₀ (nM) |
| SC-100 | H | H | H | 150 |
| SC-101 | F | H | H | 75 |
| SC-102 | H | Cl | H | 98 |
| SC-103 | H | H | OCH₃ | 210 |
Table 1: Example SAR data for substituted analogs of the core scaffold. Data are hypothetical and for illustrative purposes only.
References
-
Yuan, S., et al. (2010). Design, synthesis and crystallographic analysis of nitrile-based broad-spectrum peptidomimetic inhibitors for coronavirus 3C-like proteases. PubMed Central. Available at: [Link]
-
do Canto, M., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. Available at: [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Available at: [Link]
-
Sheldon, R. A., et al. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. Available at: [Link]
-
Wang, C., et al. (2021). Application of Nitrile in Drug Design. ResearchGate. Available at: [Link]
-
Khan, K. M., et al. (2015). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. Available at: [Link]
-
Srivastava, V., et al. (2020). Structure activity relationship. ResearchGate. Available at: [Link]
-
Aguilar-Guadarrama, A. B., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]
-
Ahmad, W., et al. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. MDPI. Available at: [Link]
-
Ren, Y., et al. (2021). Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. RSC Publishing. Available at: [Link]
-
Lindsley, C. W., et al. (2005). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. Available at: [Link]
-
Aguilar-Guadarrama, A. B., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]
-
Vo, D. D., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]
-
El-Naggar, A. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. Available at: [Link]
-
Wang, D., et al. (2016). Advances in the discovery of cathepsin K inhibitors on bone resorption. PubMed Central. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. Available at: [Link]
-
Marquis, R. W., et al. (2001). Cyclic ketone inhibitors of the cysteine protease cathepsin K. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ijppr.humanjournals.com. Available at: [Link]
-
Lecaille, F., et al. (2008). Cathepsin K inhibitors for osteoporosis and potential off-target effects. PMC. Available at: [Link]
Sources
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyridyl Cyclobutanecarbonitrile Synthesis
Welcome to the technical support center for the synthesis of pyridyl cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Introduction to Pyridyl Cyclobutanecarbonitrile Synthesis
The synthesis of pyridyl cyclobutanecarbonitrile derivatives is a critical process in the development of various pharmaceutical agents. These scaffolds are present in molecules targeting a range of diseases. The general approach to synthesizing these compounds often involves a multi-step sequence, which may include cycloaddition or condensation reactions to form the cyclobutane ring and subsequent modifications to introduce the pyridyl and carbonitrile functionalities.[1][2] The optimization of this process is crucial for efficient and scalable production.
This guide provides a structured approach to troubleshooting and optimizing your synthesis, drawing from established principles in pyridine and cyclobutane chemistry.
Experimental Workflow Overview
A typical synthetic approach for pyridyl cyclobutanecarbonitrile is outlined below. This workflow serves as a general framework, and specific reagents and conditions will vary depending on the desired substitution pattern.
Caption: A generalized experimental workflow for the synthesis of pyridyl cyclobutanecarbonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyridyl cyclobutanecarbonitrile in a question-and-answer format.
Low or No Product Yield
Q1: I am not observing any product formation, or the yield is significantly lower than expected. What are the potential causes and how can I address them?
A1: Low or no product yield can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:
-
Reagent Quality and Stoichiometry:
-
Moisture and Air Sensitivity: Many organometallic reagents and strong bases used in these syntheses are sensitive to moisture and air. Ensure all glassware is oven-dried, and reactions are conducted under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents.
-
Reagent Purity: Verify the purity of your starting materials. Impurities can inhibit the reaction or lead to unwanted side reactions.
-
Stoichiometry: Carefully check the molar ratios of your reactants. A slight excess of one reactant may be beneficial, but a significant deviation can be detrimental.
-
-
Reaction Temperature:
-
Too Low: The activation energy for the reaction may not be reached. Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress by TLC or LC-MS.
-
Too High: The desired product or starting materials may be degrading. High temperatures can also promote side reactions. Consider running the reaction at a lower temperature for a longer duration.
-
-
Solvent Choice:
-
The polarity and boiling point of the solvent are critical. The chosen solvent must be able to dissolve the reactants and be suitable for the reaction temperature. Common solvents for such syntheses include THF, dioxane, DMF, and toluene. If solubility is an issue, consider a different solvent system.
-
-
Catalyst Activity (if applicable):
-
If your reaction involves a catalyst (e.g., a palladium catalyst for a cross-coupling step), ensure its activity.[3] Catalysts can deactivate over time or due to impurities. Use a fresh batch of catalyst or a different catalyst altogether.
-
Formation of Multiple Products/Side Reactions
Q2: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several side products. What are the common side reactions, and how can I minimize them?
A2: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Common Side Reactions:
-
Self-condensation of Starting Materials: Aldehydes and ketones, often used as precursors, can undergo self-condensation, especially in the presence of a base.
-
Over-alkylation or Multiple Additions: If a strong nucleophile is used, it may react multiple times with the electrophilic center.
-
Ring-opening of the Cyclobutane: The strained cyclobutane ring can be susceptible to ring-opening under harsh reaction conditions (e.g., strong acid or base, high temperatures).
-
Isomerization: The product may exist as a mixture of isomers.
-
-
Strategies for Minimization:
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity and reduce the rate of side reactions.
-
Slow Addition of Reagents: Adding a reactive reagent slowly (e.g., via a syringe pump) can help maintain a low concentration and minimize side reactions.
-
Choice of Base: The strength and steric bulk of the base can significantly influence the reaction outcome. A weaker or more sterically hindered base may be more selective.
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups to prevent them from participating in unwanted reactions.
-
Purification Challenges
Q3: I am having difficulty purifying my target compound. It co-elutes with impurities during column chromatography. What purification strategies can I employ?
A3: Purification can be challenging, especially if the desired product has similar polarity to the impurities.
-
Optimization of Column Chromatography:
-
Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution can often provide better separation than an isocratic one.
-
Stationary Phase: Consider using a different stationary phase (e.g., alumina instead of silica gel) or a modified silica gel (e.g., C18 for reverse-phase chromatography).
-
-
Alternative Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[4]
-
Preparative HPLC: For difficult separations, preparative HPLC can provide high purity, although it is a more resource-intensive technique.
-
Distillation: If your product is a liquid with a suitable boiling point, distillation under reduced pressure can be an option.
-
Frequently Asked Questions (FAQs)
Q4: What is the typical reaction mechanism for the formation of the cyclobutane ring in this synthesis?
A4: The formation of the cyclobutane ring can proceed through various mechanisms depending on the chosen synthetic route. One common approach is a [2+2] cycloaddition reaction.[2] Another method involves an intramolecular nucleophilic substitution to close the four-membered ring. The specific mechanism will be dictated by the functional groups present in the precursors.
Q5: How can I confirm the structure of my final product?
A5: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the nitrile (C≡N) stretch.[4]
Q6: Are there any specific safety precautions I should take during this synthesis?
A6: Yes, several safety precautions are crucial:
-
Handling of Reagents: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Inert Atmosphere: When working with air- and moisture-sensitive reagents, it is essential to maintain an inert atmosphere to prevent fires and ensure the success of the reaction.
-
Pressure Build-up: Some reactions may generate gas, leading to a pressure build-up in a sealed vessel. Ensure that your reaction setup includes a pressure-relief mechanism.
Optimization of Reaction Conditions: A Tabulated Guide
The following table summarizes key reaction parameters and their potential impact on the synthesis of pyridyl cyclobutanecarbonitrile. This should be used as a starting point for your optimization studies.
| Parameter | Options | Potential Impact on Yield and Purity | Considerations |
| Solvent | THF, Dioxane, Toluene, DMF, Acetonitrile | Affects solubility of reactants, reaction rate, and temperature range. | Choose a solvent that is anhydrous and appropriate for the reaction temperature. |
| Base | NaH, LDA, KHMDS, Et₃N, DBU | Base strength and steric hindrance influence deprotonation and selectivity. | Stronger bases may lead to more side reactions. |
| Temperature | -78 °C to reflux | Reaction rate and selectivity are highly temperature-dependent. | Lower temperatures often favor selectivity, while higher temperatures increase reaction rates. |
| Reaction Time | 1 hour to 24 hours | Insufficient time can lead to incomplete conversion; excessive time can promote side reactions. | Monitor the reaction progress by TLC or LC-MS to determine the optimal time. |
| Catalyst Loading | 1 mol% to 10 mol% | Catalyst concentration affects the reaction rate. | Higher loading can increase the rate but also the cost and potential for side reactions. |
Troubleshooting Decision Tree
This decision tree provides a logical pathway to diagnose and resolve common issues during your synthesis.
Caption: A decision tree to guide troubleshooting efforts in pyridyl cyclobutanecarbonitrile synthesis.
References
-
Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches. PMC - NIH. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. Cyclobutane synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of nitrile-containing heterocycles
Technical Support Center: Purification of Nitrile-Containing Heterocycles
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to overcoming the unique challenges in the purification of nitrile-containing heterocyclic compounds. As researchers and drug development professionals, we understand that these molecules, while synthetically valuable, often present significant purification hurdles. Their inherent polarity, basicity, and the reactivity of the nitrile group itself demand a nuanced and well-planned purification strategy.
This guide is structured not as a rigid set of instructions, but as a series of targeted troubleshooting discussions in a question-and-answer format. We will delve into the causality behind common issues and provide field-proven, logical solutions to guide you through your experimental workflow. Our goal is to empower you with the knowledge to not only solve immediate purification problems but also to proactively design more robust purification protocols in the future.
Section 1: Chromatography Troubleshooting Guide
Chromatography is often the workhorse of purification, but the unique properties of nitrile-containing heterocycles can lead to frustrating results.
Question 1: My basic nitrile-containing heterocycle is streaking or tailing badly on my silica gel column. What's happening and how do I fix it?
Answer:
This is the most common issue encountered. Streaking occurs due to strong, non-ideal interactions between the basic nitrogen atoms in your heterocycle and the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes your compound to "stick" and elute slowly and unevenly.
The Causality: The lone pair of electrons on a heterocyclic nitrogen makes it a Lewis base. The protons on the silica surface are Lewis acids. This strong acid-base interaction leads to a non-linear adsorption isotherm, resulting in significant peak tailing.
Troubleshooting Protocol:
-
Introduce a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase (eluent). This base will saturate the acidic sites on the silica, allowing your compound to elute more symmetrically.[1]
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent. It is volatile and can usually be removed under high vacuum.
-
Ammonia: For very basic compounds, a solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., Dichloromethane/Methanol/Ammonia).[1]
-
-
Switch to a Different Stationary Phase:
-
Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Chemically-Treated Silica: Consider using an amino- or cyano-functionalized silica phase, which offers different selectivity and reduces silanol interactions.[2]
-
Question 2: My compound is highly polar and either won't stick to my reversed-phase (C18) column or elutes immediately with the solvent front. What are my options?
Answer:
This is a classic problem for polar analytes in reversed-phase chromatography, which is designed for nonpolar compounds. Your polar, nitrile-containing heterocycle has very little affinity for the nonpolar C18 stationary phase and is swept away by the highly aqueous mobile phase.
The Causality: Reversed-phase chromatography relies on hydrophobic interactions. Polar molecules prefer to stay in the polar mobile phase rather than associate with the greasy C18 chains of the stationary phase.[3]
Troubleshooting Protocol:
-
Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns are specifically designed with a polar functional group near the base of the C18 chain. This allows them to be used with highly aqueous (even 100% aqueous) mobile phases without the stationary phase "collapsing," and it provides an alternative interaction mechanism for retaining polar compounds.[2][3]
-
Add an Ion-Pairing Reagent: For ionizable heterocycles, adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA for basic compounds) to the mobile phase can dramatically increase retention. The reagent has a charged head that pairs with your ionized compound and a greasy tail that interacts with the C18 phase.[2]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds. It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water.[4] In HILIC, a water layer is adsorbed onto the stationary phase, and your polar analyte partitions into this layer, leading to retention. Retention is typically decreased by increasing the water content of the mobile phase.[4]
Table 1: Chromatography Mode Selection for Nitrile-Containing Heterocycles
| Compound Polarity | Recommended Primary Mode | Alternative Modes | Key Considerations |
| Low to Moderate | Normal Phase (Silica) | Reversed Phase (C18) | For basic compounds on silica, add a basic modifier (e.g., 0.5% TEA).[1] |
| Moderate to High | Reversed Phase (C18) | HILIC, Normal Phase (polar eluent) | Use polar-endcapped C18 columns. Add acid modifier (e.g., 0.1% Formic Acid) for peak shape.[2] |
| Very High | HILIC | Ion-Pairing Chromatography | HILIC requires careful column equilibration and matching the sample solvent to the mobile phase. |
Section 2: Acid-Base Extraction Troubleshooting
Acid-base extraction is a powerful, scalable technique for separating basic heterocycles from neutral or acidic impurities by leveraging their differential solubility in aqueous and organic phases.[5][6]
Question: I've formed a persistent emulsion during my acid-base extraction that won't separate. What can I do?
Answer:
Emulsions are a common and frustrating problem in liquid-liquid extractions. They are colloidal suspensions of one liquid in another, often stabilized by surfactant-like impurities or high concentrations of your compound at the interface.
The Causality: Vigorous shaking increases the surface area between the two immiscible layers, promoting the formation of fine droplets that are slow to coalesce.[1] Impurities from the reaction mixture can act as emulsifying agents.
Troubleshooting Protocol:
-
Stop Shaking, Start Inverting: Instead of vigorously shaking the separatory funnel, gently and slowly invert it 10-15 times. This is usually sufficient to achieve equilibrium without forming a stable emulsion.[1]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, which helps to break the emulsion and forces organic components out of the aqueous phase.[1]
-
Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool in a funnel. This can physically disrupt the droplets and break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the layers to separate.
Diagram 1: Acid-Base Extraction Workflow for a Basic Heterocycle
This diagram illustrates the process of separating a basic nitrile-containing heterocycle from acidic and neutral impurities.
Caption: Workflow for purifying a basic heterocycle via acid-base extraction.
Section 3: Recrystallization Troubleshooting
Recrystallization is a powerful technique for obtaining highly pure crystalline material, but success depends on choosing the right solvent and controlling the cooling process.[7][8]
Question: My compound "oiled out" instead of crystallizing upon cooling. How can I get it to form crystals?
Answer:
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This usually happens when the solution is too concentrated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the solute. Oiled out products are often impure because impurities are trapped in the oil.
The Causality: The solubility of the compound drops so rapidly that the solution becomes supersaturated while the temperature is still above the compound's melting point.
Troubleshooting Protocol:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution slightly less concentrated. Allow it to cool much more slowly.[1]
-
Change the Solvent System:
-
Choose a solvent with a lower boiling point.
-
Use a co-solvent system. Dissolve your compound in a minimum of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow this mixture to cool slowly.[9]
-
-
Induce Crystallization: Once the solution is cool and supersaturated, you can encourage crystal formation by:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Seeding: Add a single, tiny crystal of the pure compound to the solution. This provides a perfect template for further crystallization.[1]
-
Section 4: General & Compound-Specific FAQs
Question: I'm concerned that the nitrile group in my compound might be hydrolyzing during my acidic or basic workup. How can I detect and prevent this?
Answer:
This is a valid concern. Nitriles can be hydrolyzed to primary amides and subsequently to carboxylic acids under both acidic and basic conditions, especially with heating.[10][11][12] This creates impurities that can be difficult to separate.
Detection:
-
TLC: The resulting amide and carboxylic acid are typically much more polar than the starting nitrile. Look for new, lower Rf spots on your TLC plate.
-
Mass Spectrometry: Check the mass spectrum of your crude product for masses corresponding to the addition of water (M+18 for the amide) or the replacement of -CN with -COOH (M+15).
-
IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1650-1710 cm⁻¹ and N-H stretches for the amide.
Prevention:
-
Use Milder Conditions: Avoid using strong acids or bases (e.g., use saturated sodium bicarbonate instead of 1M NaOH where possible).[5]
-
Keep it Cold: Perform extractions at 0 °C or room temperature. Avoid heating reaction mixtures for extended periods during workup.
-
Minimize Contact Time: Complete the extraction or pH adjustment steps as quickly as possible and immediately move to the next step. Do not let your compound sit in acidic or basic aqueous solutions for long.
-
Use a Protecting Group: In complex syntheses where harsh conditions are unavoidable, a protecting group for a particularly sensitive heterocyclic nitrogen might be employed to alter the molecule's reactivity and stability.[13][14]
Question: My purified compound has a slight color, and I suspect it's due to trace metal impurities. How do I remove them?
Answer:
The lone pair of electrons on the nitrile nitrogen and other heteroatoms can act as ligands, forming complexes with transition metals used in catalysis (e.g., Palladium, Copper, Nickel).[15][16][17] These colored complexes can be persistent impurities.
Troubleshooting Protocol:
-
Aqueous Washes with a Chelating Agent: During your workup, wash the organic layer with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or a dilute ammonium hydroxide solution, which can strip the metal from your compound.
-
Charcoal Treatment: During recrystallization, after dissolving your compound in the hot solvent, you can add a small amount of activated charcoal. The charcoal adsorbs colored impurities and metal complexes. The charcoal is then removed by hot filtration before allowing the solution to cool.[18]
-
Silica Plug with a Twist: Sometimes, simply filtering the compound through a short plug of silica gel is sufficient. To improve metal scavenging, you can use specialized silica preparations that are functionalized with metal-scavenging groups (e.g., thiol- or amine-functionalized silica).
Diagram 2: Purification Strategy Decision Tree
This flowchart helps in selecting an appropriate initial purification strategy.
Caption: Decision tree for selecting a primary purification method.
References
-
BioPharma Services. Method Development: Polar Compounds. [Online]. Available: [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. [Online]. Available: [Link]
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Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Online]. Available: [Link]
- McCaslin, J. G. (1975). Process for the hydrolysis of nitriles. U.S. Patent No. 3,876,691. Washington, DC: U.S. Patent and Trademark Office. [Online].
-
LibreTexts. (2023). Physical Properties of Nitriles. Chemistry LibreTexts. [Online]. Available: [Link]
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LC Troubleshooting. (2014). Retaining Polar Compounds. Chrom-Ed. [Online]. Available: [Link]
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Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. [Online]. Available: [Link]
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Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. [Online]. Available: [Link]
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Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. [Online]. Available: [Link]
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LibreTexts. (2024). Chemistry of Nitriles. Chemistry LibreTexts. [Online]. Available: [Link]
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BYJU'S. Acidic Hydrolysis of Nitriles. [Online]. Available: [Link]
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Wikipedia. Transition metal nitrile complexes. [Online]. Available: [Link]
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Wikipedia. Acid–base extraction. [Online]. Available: [Link]
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University of Colorado Boulder, Department of Chemistry. Recrystallization. [Online]. Available: [Link]
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University of California, Irvine, Department of Chemistry. Acid-Base Extraction. [Online]. Available: [Link]
-
ResearchGate. (2024). Nitrogen Protecting Groups: Recent Developments and New Applications. [Online]. Available: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Online]. Available: [Link]
-
Acid base extraction flow chart. [Online]. Available: [Link]
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Liu, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1446-1463. [Online]. Available: [Link]
-
Wikipedia. Recrystallization (chemistry). [Online]. Available: [Link]
-
LibreTexts. (2022). Acid-Base Extraction. Chemistry LibreTexts. [Online]. Available: [Link]
-
Wikipedia. Nitrile. [Online]. Available: [Link]
-
Alborés, P., et al. (2021). A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. Organometallics, 40(23), 3875-3887. [Online]. Available: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online]. Available: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Online]. Available: [Link]
-
MDPI. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. International Journal of Molecular Sciences, 25(11), 5998. [Online]. Available: [Link]
-
Grokipedia. Transition metal nitrile complexes. [Online]. Available: [Link]
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Wikipedia. Protecting group. [Online]. Available: [Link]
-
K. C. Nicolaou Research Group. Protecting Groups. [Online]. Available: [Link]
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Identification and minimization of by-products in pyridine alkylation reactions
Welcome to the Technical Support Center for Pyridine Alkylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of pyridine alkylation reactions. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to help you identify and minimize unwanted by-products, thereby improving reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during pyridine alkylation experiments.
Q1: Why am I getting a mixture of C2 and C4-alkylated isomers in my reaction?
A: The formation of a mixture of C2 and C4 isomers is a classic challenge in pyridine chemistry, rooted in the electronic nature of the pyridine ring. The C2, C4, and C6 positions are all electron-deficient and thus susceptible to nucleophilic attack. While C2 is often electronically favored, the C4 position can also be reactive. The final regiochemical outcome is a delicate balance of factors including the reaction mechanism, steric hindrance, and the specific reagents used. For instance, in transition-metal-free alkylations using 1,1-diborylalkanes, the choice of alkyllithium activator is critical; methyllithium favors C4-alkylation, whereas bulkier activators like sec-butyllithium promote C2-alkylation.[1] This demonstrates that subtle changes in reagent structure can dramatically shift the regioselectivity.[1]
Q2: My reaction is producing significant amounts of di- and tri-alkylated products. How can I prevent this over-alkylation?
A: Over-alkylation occurs because the initial mono-alkylated pyridine product can sometimes be as reactive, or even more reactive, than the starting material.[2] This is particularly common in reactions like the Minisci alkylation, where the reaction conditions that generate the initial product can lead to subsequent additions, often at the remaining C2 or C6 positions.[2][3] Historically, this has made direct alkylation of pyridine challenging, often requiring the use of pre-functionalized starting materials to achieve a single, desired product.[4] Strategies to minimize this include precise control of stoichiometry (using the limiting reagent to control the extent of reaction), lowering the reaction temperature, and reducing reaction time. However, a more robust solution is to employ a methodology that inherently favors mono-alkylation, such as using a blocking group.[2][4]
Q3: My standard Friedel-Crafts alkylation of pyridine is failing. What's wrong?
A: Standard Friedel-Crafts alkylation protocols are fundamentally incompatible with pyridine.[2][5] The reaction requires a Lewis acid catalyst (e.g., AlCl₃) to generate a carbocation electrophile. Pyridine's nitrogen atom, however, possesses a lone pair of electrons, making it a potent Lewis base.[2] Consequently, the Lewis acid catalyst preferentially and strongly coordinates with the nitrogen atom.[2] This interaction forms a stable pyridinium complex, which deactivates the entire aromatic ring towards electrophilic attack, effectively shutting down the Friedel-Crafts reaction.[2]
Q4: I am attempting a Minisci-type radical alkylation. What are the typical by-products I should look for?
A: In Minisci-type reactions, the primary by-products are typically regioisomers (C2 vs. C4 adducts) and over-alkylated species (e.g., 2,6-dialkylated pyridines).[3][4] The distribution of these products is highly dependent on the substrate and reaction conditions.[3] Another potential by-product can arise from the radical source itself. For instance, if using a carboxylic acid as a radical precursor via oxidative decarboxylation, side reactions can occur. An example is the use of pyruvic acid to generate an acetyl radical; a small fraction of these acetyl radicals can undergo decarbonylation to form methyl radicals, leading to the formation of an unwanted methylated by-product alongside the desired acetylated pyridine.[5]
Troubleshooting & Optimization Guides
This section provides a deeper dive into solving specific experimental problems with detailed explanations and workflows.
Problem 1: Poor or Incorrect Regioselectivity
Controlling whether an alkyl group adds to the C2, C3, or C4 position is paramount for synthesizing the desired molecule. Poor regioselectivity leads to difficult-to-separate isomeric mixtures and low yields of the target compound.
The regioselectivity of pyridine alkylation is dictated by the interplay between electronic effects, steric hindrance, and the coordination of catalysts or reagents.
-
Direct Nucleophilic Attack (e.g., with Organolithiums): In the absence of directing groups or specific catalysts, organolithium reagents often attack the C2 position. However, the outcome can be influenced by the structure of the organolithium reagent itself. Alkyllithium reagents exist as clusters in solution, and the structure of these clusters can direct the site of attack.[1]
-
Catalyst-Controlled Reactions: Modern methods often use catalysts to override the inherent reactivity of the pyridine ring. For example, nickel catalysis in the presence of a bulky N-heterocyclic carbene (NHC) ligand and a Lewis acid co-catalyst like AlMe₃ can selectively direct alkylation to the C4 position.[6] The Lewis acid coordinates to the pyridine nitrogen, altering the electronic properties and sterically encumbering the C2/C6 positions.
-
Blocking Group Strategies: A highly effective method involves covalently attaching a bulky group to the pyridine nitrogen. This group physically obstructs the C2 and C6 positions, forcing alkylation to occur at the unhindered C4 position.[4][7]
Caption: Workflow for diagnosing and solving poor regioselectivity in pyridine alkylation.
The choice of method to control regioselectivity depends on the desired isomer and the available starting materials.
| Strategy | Target Position | Mechanism | Key Advantage | Typical Reagents | Reference |
| Reagent Control | C4 or C2 | Nucleophilic Attack | Transition-metal-free, single step. | Pyridine, 1,1-diborylalkane, MeLi (for C4) or sBuLi (for C2). | [1] |
| Catalyst Control | C4 | C-H Functionalization | Direct use of unactivated pyridines and alkenes. | Pyridine, alkene, Ni(cod)₂, bulky NHC ligand, AlMe₃. | [6] |
| N-Blocking Group | C4 | Radical (Minisci) | Excellent C4 selectivity, scalable, uses inexpensive starting materials. | Pyridine-fumarate adduct, carboxylic acid, AgNO₃, K₂S₂O₈. | [4][7] |
| Electrochemistry | C4 | Reductive Coupling | High C4 selectivity, avoids harsh oxidants. | Pyridine, alkyl bromide, chlorotrimethylsilane, electrochemical cell. | [3] |
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for critical procedures discussed in this guide.
Protocol 1: Selective C4-Alkylation using a Maleate-Derived Blocking Group
This protocol is adapted from the work of Baran and colleagues and provides an exceptionally practical method for accessing C4-alkylated pyridines.[4][7]
Objective: To achieve highly selective mono-alkylation at the C4 position of pyridine by sterically blocking the C2/C6 positions.
-
Combine pyridine (1.0 equiv) and maleic acid (1.0 equiv) in a suitable solvent like acetonitrile.
-
Heat the mixture to form the initial adduct.
-
Add an esterifying agent (e.g., diethyl sulfate) to convert the carboxylic acids to esters.
-
The resulting pyridinium salt is often a stable, crystalline solid that can be isolated and stored.[7]
-
In a reaction vessel, dissolve the pyridinium salt (1.0 equiv) and the desired carboxylic acid (alkyl source, ~2.0 equiv) in a solvent mixture (e.g., acetonitrile/water).
-
Add a silver catalyst (e.g., AgNO₃, ~0.1 equiv) and an oxidant (e.g., K₂S₂O₈, ~2.0 equiv).
-
Heat the reaction mixture (e.g., to 80 °C) for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, the reaction will yield the C4-alkylated dihydropyridine intermediate.
-
Work up the reaction mixture, typically by extraction.
-
The blocking group is often removed under basic conditions during the workup or upon purification (e.g., silica gel chromatography) to yield the final C4-alkylated pyridine.[4]
Caption: Experimental workflow for selective C4-alkylation using a removable blocking group.
Protocol 2: Identification and Quantification of By-products by GC-MS
Objective: To separate, identify, and quantify the desired product and any isomeric or over-alkylated by-products in a crude reaction mixture.
-
Sample Preparation: Quench a small aliquot of the reaction mixture. Dilute it with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). If necessary, filter the sample to remove any solids.
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a standard non-polar or medium-polarity column (e.g., HP-5ms, DB-5).
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This will help separate volatile starting materials from less volatile, higher molecular weight products and by-products. Isomers will often have slightly different retention times.
-
Mass Spectrometer (MS): Operate in Electron Ionization (EI) mode. Scan a mass range appropriate for the expected products (e.g., m/z 40-500).
-
-
Data Analysis:
-
Identification: Compare the mass spectrum of each peak to a library (e.g., NIST) to identify the compounds. The molecular ion peak (M+) will confirm the molecular weight. Isomers (e.g., 2-alkylpyridine vs. 4-alkylpyridine) will have the same molecular weight but different fragmentation patterns and retention times. Di-alkylated products will have a correspondingly higher molecular weight.
-
Quantification: Use the peak area from the GC chromatogram to determine the relative percentage of each component. This provides a quantitative measure of product distribution and reaction purity.
-
References
-
Chen, B., Hou, G., & Wang, X. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]
-
Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. [Link]
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]
-
Timmerman, J. C., & Widenhoefer, R. A. (2015). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]
-
Wang, P., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances. [Link]
-
Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society. [Link]
-
ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. ChemistryViews. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. organic-chemistry.org. [Link]
-
Holland, J. T., et al. (2014). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Inorganic Chemistry. [Link]
-
Wang, D., et al. (2020). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Chem. [Link]
-
Picolines. PubChem. [Link]
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Improving the yield of [2+2] cycloaddition for pyridyl alkene substrates
Welcome to the technical support center for photochemical [2+2] cycloaddition reactions involving pyridyl alkene substrates. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful synthetic tool for creating cyclobutane cores, which are prevalent in numerous biologically active molecules. Here, we will address common experimental challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the yield and selectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my [2+2] cycloaddition reaction with a vinyl pyridine substrate failing or giving very low yield?
A1: Low yields in these reactions are common and can stem from several factors. The primary suspect is often the rapid, unimolecular relaxation (cis-trans isomerization) of the excited triplet state of the acyclic vinyl pyridine, which outcompetes the desired intermolecular cycloaddition.[1] Other potential causes include an incorrect irradiation wavelength, a photosensitizer with insufficient triplet energy, quenching of the excited state by oxygen, or unfavorable solvent choice.
Q2: What is the role of a photosensitizer and how do I choose the right one?
A2: A photosensitizer is a molecule that absorbs light and transfers the energy to one of the reactants (the pyridyl alkene in this case), promoting it to an excited triplet state without being consumed in the reaction.[2] The key criterion for selection is that the sensitizer's triplet energy (ET) must be higher than that of the pyridyl alkene.[3][4] Common sensitizers for [2+2] cycloadditions include benzophenone, thioxanthone, and various iridium or ruthenium complexes.[2][5] The choice depends on the substrate's properties and the desired irradiation wavelength (e.g., visible vs. UV light).
Q3: How does solvent choice impact the reaction outcome?
A3: Solvents can dramatically influence the reaction's efficiency and selectivity.[6] Non-polar solvents may favor certain regiochemical outcomes, while polar solvents can stabilize charged intermediates that may arise in alternative pathways.[7] For triplet-sensitized reactions, heavy-atom solvents (e.g., CH2Cl2, CHCl3) can sometimes promote intersystem crossing and improve reaction efficiency, although screening is essential.[5] Furthermore, protic solvents might engage in hydrogen bonding, altering the substrate's conformation and facial selectivity.[6]
Q4: My reaction is producing a mixture of regioisomers (e.g., head-to-head vs. head-to-tail). How can I improve regioselectivity?
A4: Regioselectivity is often dictated by the stability of the 1,4-diradical intermediate formed after the initial bond formation.[8] The preferred pathway will form the more stable diradical. To control this, you can modify the electronic properties of the substrates. For instance, using an electron-donating group on one alkene and an electron-withdrawing group on the other can favor a specific orientation. In some cases, Lewis acid catalysis can be employed to pre-organize the substrates and direct the cycloaddition to a single regioisomer.[4]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the [2+2] cycloaddition of pyridyl alkenes.
Problem 1: No or Low Product Yield
Low conversion is the most frequent challenge. The following flowchart provides a logical sequence for troubleshooting.
Caption: Troubleshooting flowchart for low yield.
Detailed Breakdown:
-
Verify Experimental Setup:
-
Cause: The emission spectrum of your light source may not sufficiently overlap with the absorption spectrum of the photosensitizer.
-
Solution: Ensure your lamp (e.g., UVA LED, Mercury lamp) is appropriate for the chosen sensitizer. For N-aryl maleimides reacting with olefins, thioxanthone under 440 nm irradiation is effective, while N-alkyl maleimides may react under 370 nm light without an external sensitizer.[5]
-
-
Evaluate Photosensitizer:
-
Cause: The triplet energy (ET) of the sensitizer is too low to excite the pyridyl alkene. Alternatively, the sensitizer concentration may be insufficient.
-
Solution: Select a sensitizer with a higher ET. The yield and selectivity of cycloadditions can increase with sensitizers of higher triplet energy, but excessively high energy can lead to side reactions.[3][4] A typical starting point for sensitizer loading is 5-10 mol%.
-
-
Optimize Solvent & Concentration:
-
Cause: The solvent may be inappropriate, or the reaction may be too dilute, favoring unimolecular isomerization over the bimolecular cycloaddition.
-
Solution: Perform a solvent screen. Dichloromethane (CH2Cl2) is often a good starting point.[5] Increase the concentration of the reactants (e.g., from 0.01 M to 0.1 M) to increase the probability of intermolecular collisions.
-
-
Investigate Quenching:
-
Cause: Dissolved oxygen is an efficient quencher of triplet excited states.
-
Solution: Ensure the reaction mixture is thoroughly degassed before irradiation. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Problem 2: Poor Regio- or Diastereoselectivity
Even with good conversion, a mixture of isomers complicates purification and lowers the yield of the desired product.
Caption: Troubleshooting flowchart for poor selectivity.
Detailed Breakdown:
-
Analyze Diradical Stability (Regioselectivity):
-
Cause: The reaction proceeds through a 1,4-diradical intermediate, and multiple regioisomeric intermediates may have similar stabilities. The "head-to-tail" regioisomer is often favored as it avoids placing two radical centers in close proximity.[9]
-
Solution: Modify the electronics of your substrates. Computational tools (DFT) can help predict the relative stability of the possible diradical intermediates and guide substrate design.[10]
-
-
Evaluate Solvent Effects (Diastereoselectivity):
-
Cause: The solvent can influence the reaction's stereochemical outcome. For substrates capable of hydrogen bonding, protic solvents can disrupt intramolecular H-bonds, reversing facial selectivity compared to aprotic solvents.[6]
-
Solution: Screen a range of solvents. For example, intramolecular [2+2] reactions of some 2'-hydroxyenones show opposite diastereoselectivity in protic vs. aprotic media.[6]
-
-
Lower Reaction Temperature:
-
Cause: At higher temperatures, there may be enough thermal energy to overcome the small activation energy differences between pathways leading to different isomers.
-
Solution: Running the reaction at a lower temperature (e.g., using a cooling bath) can enhance selectivity by favoring the pathway with the lowest activation barrier.
-
-
Employ Additives or Catalysis:
-
Cause: The uncatalyzed reaction lacks sufficient facial control.
-
Solution: The use of a chiral Brønsted acid or Lewis acid catalyst can create a more organized transition state. For vinyl pyridines, a chiral phosphoric acid can form a ternary complex with the pyridine and the alkene partner, leading to high enantioselectivity.[1]
-
Key Mechanisms and Pathways
The photochemical [2+2] cycloaddition typically proceeds through the triplet state of one of the alkene partners.[11]
Caption: General mechanism of a photosensitized [2+2] cycloaddition.
Experimental Protocols
Protocol 1: General Procedure for Photosensitized [2+2] Cycloaddition
This protocol provides a starting point for optimization.
-
Preparation: To a quartz reaction tube or a borosilicate glass vial, add the pyridyl alkene (1.0 equiv.), the alkene partner (1.5–3.0 equiv.), and the chosen photosensitizer (e.g., thioxanthone, 5-10 mol%).
-
Solvent Addition: Add the desired solvent (e.g., CH2Cl2, 0.1 M concentration with respect to the limiting reagent).[5]
-
Degassing: Seal the vessel with a rubber septum and thoroughly degas the mixture by bubbling argon or nitrogen through it for 30 minutes while stirring. For sensitive reactions, perform 3-4 freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel at a fixed distance from the light source (e.g., 370 nm or 440 nm LEDs).[5] If necessary, use a cooling fan or a water bath to maintain a constant temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or 1H NMR analysis of aliquots taken at regular intervals.
-
Workup & Purification: Once the reaction is complete (or has reached a plateau), concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.
-
Characterization: Confirm the structure and stereochemistry of the product using standard analytical techniques (NMR, HRMS, and potentially X-ray crystallography).
Data Summary: Common Photosensitizers
The selection of a photosensitizer is critical for efficient energy transfer.
| Photosensitizer | Triplet Energy (ET, kcal/mol) | Typical λmax (nm) | Notes |
| Benzophenone | ~69 | ~350 | Classic, effective sensitizer for UV-A region. |
| Thioxanthone | ~65 | ~385 | Excellent for visible light applications, heavy-atom free.[12] |
| Ru(bpy)32+ | ~46 | ~452 | Often ineffective for substrates with high ET.[3][4] |
| Ir(ppy)3 | ~55 | ~375 | High quantum yield, versatile photocatalyst. |
| [Ir(Fppy)2(dtbbpy)]PF6 | ~53 | ~380 | Highly efficient for sensitizing substrates like cinnamates.[3][4] |
Note: Triplet energies are approximate and can vary slightly based on solvent and substitution.
By systematically addressing these common issues and understanding the underlying photochemical principles, researchers can significantly improve the yield, selectivity, and reproducibility of [2+2] cycloadditions involving pyridyl alkene substrates.
References
-
Sarkar, A., & Srivastava, V. (2013). Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. National Institutes of Health. [Link]
-
Charge-recombinative triplet sensitization of alkenes for DeMayo-type [2 + 2] cycloaddition. (n.d.). Royal Society of Chemistry. [Link]
-
Nikolaou, A., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. National Institutes of Health. [Link]
-
Shaw, M. H., et al. (2019). Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. PubMed Central. [Link]
-
Gao, S., et al. (2022). Enantioselective [2+2]-cycloadditions with triplet photoenzymes. ResearchGate. [Link]
-
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. [Link]
-
Shaw, M. H., et al. (2019). Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. Journal of the American Chemical Society. [Link]
-
Groeneman, R. H., et al. (2025). Dry-vortex grinding facilitates a [2 + 2] cycloaddition reaction that triggers a cascade-like reaction that improves the yield under substoichiometric conditions. ResearchGate. [Link]
-
Bellotti, F., & Montanaro, S. (2022). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. [Link]
-
Photochemical [2+2] cycloadditions of alkenes; [PC]=photocatalyst. (n.d.). ResearchGate. [Link]
-
Enone–alkene cycloadditions. (n.d.). Wikipedia. [Link]
-
Fan, X., et al. (2020). Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. Wiley Online Library. [Link]
-
Enone Olefin [2 + 2] Photochemical Cycloadditions. (n.d.). ResearchGate. [Link]
-
Ng, D., et al. (2020). Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. PubMed Central. [Link]
-
Regioselectivity in the [2 + 2] cyclo-addition reaction of triplet carbonyl compounds to substituted alkenes (Paterno-Büchi reaction): A spin-polarized conceptual DFT approach. (n.d.). Indian Academy of Sciences. [Link]
-
Photochemical [2+2] cycloadditions. (n.d.). ResearchGate. [Link]
-
Help with understanding 2+2 cycloadditions. (2024). Reddit. [Link]
Sources
- 1. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-(Pyridin-2-yl)cyclobutanecarbonitrile
Welcome to the dedicated technical support guide for the synthesis of 1-(Pyridin-2-yl)cyclobutanecarbonitrile. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low product yields. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your synthetic protocol.
I. Frequently Asked Questions (FAQs)
Reaction Conditions & Mechanism
Q1: My reaction yield is consistently low (<30%). What are the most likely causes related to the reaction conditions?
Low yields in the synthesis of this compound, typically formed via the alkylation of 2-pyridylacetonitrile with 1,3-dibromopropane, often stem from suboptimal reaction conditions.[1] Key factors to investigate include:
-
Ineffective Base: The choice and strength of the base are critical for the deprotonation of 2-pyridylacetonitrile to form the reactive carbanion. Weak bases may result in incomplete deprotonation, while an excessively strong base can promote side reactions.
-
Suboptimal Temperature: The reaction temperature influences the rate of both the desired SN2 reaction and competing side reactions. An inadequate temperature may lead to a sluggish reaction, while excessive heat can cause decomposition of reactants or products.
-
Incorrect Solvent: The solvent plays a crucial role in solvating the reactants and intermediates. A poor solvent choice can hinder the reaction kinetics.[2]
-
Presence of Water: Moisture can quench the carbanion intermediate, halting the reaction and reducing the yield.
Q2: I'm observing the formation of multiple byproducts. What are the likely side reactions, and how can I minimize them?
The most common side reaction is the competing E2 elimination of HBr from 1,3-dibromopropane, which is facilitated by the basic conditions. Another possibility is the dialkylation of 2-pyridylacetonitrile. To minimize these:
-
Controlled Addition: Add the 1,3-dibromopropane slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the desired SN2 pathway over competing reactions.
-
Temperature Management: Running the reaction at the lowest effective temperature can help to suppress the elimination pathway, which typically has a higher activation energy.
-
Stoichiometry: Using a slight excess of the 2-pyridylacetonitrile can help to minimize dialkylation.
Reagents & Catalysis
Q3: How critical is the purity of 2-pyridylacetonitrile and 1,3-dibromopropane?
The purity of your starting materials is paramount. Impurities in 2-pyridylacetonitrile can interfere with the deprotonation step, while impurities in 1,3-dibromopropane can introduce competing nucleophiles or electrophiles. Always use freshly distilled or high-purity reagents.
Q4: I'm considering using a phase-transfer catalyst (PTC). How can this improve my yield, and which one should I choose?
Phase-transfer catalysis is an excellent strategy for this synthesis, as it facilitates the transfer of the pyridylacetonitrile anion from the solid or aqueous phase to the organic phase where the alkylation occurs.[3][4] This can significantly improve reaction rates and yields.
-
Mechanism: A PTC, typically a quaternary ammonium salt, pairs with the carbanion, forming a lipophilic ion pair that is soluble in the organic phase.[3]
-
Recommended Catalysts: Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are commonly used and effective PTCs for this type of reaction.[3] The choice of catalyst can be guided by empirical parameters like the "q-value" and "C#", which relate to the catalyst's structure and its effectiveness in different reaction types.[4]
Work-up & Purification
Q5: I suspect I'm losing a significant amount of product during the work-up and purification steps. What are the best practices?
Product loss during work-up and purification is a common issue.[1]
-
Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) will maximize recovery.
-
Column Chromatography: If purification by column chromatography is necessary, choose a solvent system that provides good separation between your product and any impurities. Deactivation of silica gel with a small amount of triethylamine in the eluent can be beneficial to prevent product streaking or decomposition on the column, especially given the basic nature of the pyridine ring.
II. Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of this compound.
Sources
Technical Support Center: Scalable Purification of 1-(Pyridin-2-yl)cyclobutanecarbonitrile
This guide provides in-depth technical support for researchers, chemists, and process development professionals facing challenges in the scalable purification of 1-(Pyridin-2-yl)cyclobutanecarbonitrile. As a key intermediate in pharmaceutical synthesis, achieving high purity on a large scale is critical. This document moves beyond standard protocols to address the specific chemical nature of this molecule and the practical issues encountered during process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities are typically process-dependent but generally fall into three categories:
-
Unreacted Starting Materials: Residual 2-substituted pyridine (e.g., 2-chloropyridine or 2-bromopyridine) and cyclobutanecarbonitrile.
-
Reaction By-products: Depending on the synthetic route, which often involves nucleophilic substitution, you may encounter isomers, products from competing reactions, or dimers. If the synthesis involves the dehydration of a primary amide, residual amide is a common impurity.[1][2]
-
Degradation Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under harsh acidic or basic conditions during workup or purification.[2][3]
Q2: I have a crude product with ~85% purity. Should I use chromatography or crystallization for scale-up?
A2: The choice depends on your final purity requirements, scale, and the nature of the impurities. Crystallization is almost always preferred for large-scale manufacturing due to its lower cost, simplicity, and reduced solvent waste. Chromatography is an excellent tool for achieving very high purity (>99.5%) and for separating closely related impurities that are difficult to remove by crystallization.
A recommended strategy is to first perform small-scale screening for both methods. If a robust crystallization protocol can be developed that effectively removes key impurities, it is the most scalable path. If impurities co-crystallize with the product, a chromatographic step will be necessary.
Caption: A decision workflow for selecting a scalable purification strategy.
Troubleshooting Guide: Purification Challenges
This section addresses specific problems encountered during the purification of this compound.
Crystallization Issues
Q3: My product "oils out" from solution instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated too quickly or when the melting point of the solute is below the temperature of the solution.
Causality & Solutions:
-
Reduce Cooling Rate: Slow, controlled cooling is crucial. Allow the solution to cool to room temperature naturally before moving it to a refrigerator or ice bath.
-
Lower Solvent Boiling Point: Use a solvent or solvent system with a lower boiling point.
-
Decrease Initial Concentration: Start with a more dilute solution to avoid rapid supersaturation upon cooling.
-
Introduce a Seed Crystal: Adding a small, pure crystal of the product can provide a template for proper crystal lattice formation.
-
Use an Anti-Solvent: Slowly add a miscible solvent in which your product is insoluble (an anti-solvent) to a saturated solution of your product. This gently coaxes the product out of solution.
Q4: After crystallization, the purity only improved slightly. How can I remove persistent impurities?
A4: This indicates that impurities are either being trapped within the crystal lattice (occlusion) or are co-crystallizing due to similar solubility and structural properties.
Causality & Solutions:
-
Change the Solvent System: Impurity solubility is highly dependent on the solvent. Switching to a solvent with a different polarity can alter the partitioning of the impurity, keeping it in the mother liquor. Refer to the solvent selection table below.
-
Perform a Hot Filtration: If the impurity is less soluble than your product at high temperatures, it can be removed by filtering the hot, saturated solution before cooling.
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored or highly polar impurities from the hot solution before filtration. Use with caution as it can also adsorb the product.
-
Consider a Preliminary Purification Step: A quick filtration through a plug of silica or alumina can remove highly polar impurities before crystallization.
| Solvent Class | Examples | Primary Use | Notes |
| Alcohols | Isopropanol, Ethanol | Primary Solvent | Good for dissolving polar compounds; moderate volatility. |
| Esters | Ethyl Acetate | Primary Solvent | Medium polarity; good general-purpose solvent. |
| Ketones | Acetone | Primary Solvent | Highly polar but very volatile; can have impurity issues.[4] |
| Aromatics | Toluene | Primary Solvent | Good for less polar compounds; high boiling point. |
| Ethers | MTBE, 2-MeTHF | Primary Solvent | Lower polarity; can form peroxides. |
| Hydrocarbons | Heptane, Hexane | Anti-Solvent | Non-polar; often used to induce precipitation from more polar solvents. |
| Nitriles | Acetonitrile | Primary Solvent | Highly polar; can be difficult to remove. |
| Table 1: Solvent selection guide for crystallization screening. |
Chromatography Issues
Q5: I'm seeing severe peak tailing during flash chromatography on silica gel. What is the cause and how do I fix it?
A5: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[5] The basic nitrogen atom of the pyridine ring interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface. This secondary interaction causes a portion of the analyte to lag behind the main band, resulting in a tailed peak.[5]
Causality & Solutions:
-
Add a Competing Base: The most common solution is to add a small amount (0.1-1.0%) of a competing base like triethylamine (TEA) or pyridine to your mobile phase.[5] These bases will preferentially bind to the acidic silanol sites, masking them from your product.
-
Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative.
-
Treated Silica: Use end-capped silica gel or phases where the silanol groups are chemically deactivated.
-
-
Switch to Reversed-Phase Chromatography: In reversed-phase (e.g., C18), this issue is less common. Adding a mobile phase modifier like formic acid or trifluoroacetic acid (TFA) will protonate the pyridine nitrogen, which often leads to excellent peak shape.[6]
Caption: A troubleshooting guide for common chromatography issues.
Detailed Experimental Protocols
Protocol 1: Scalable Crystallization Protocol
This protocol outlines a method for purifying this compound that has been successfully scaled.
-
Solvent Selection: Based on screening, isopropanol (IPA) is often a suitable solvent.
-
Dissolution: Charge a reactor with the crude material (1.0 kg). Add isopropanol (approx. 3.0 L, or 3 volumes) and heat the mixture to 75-80 °C with stirring until all solids dissolve.
-
Hot Filtration (Optional): If insoluble particulates are observed, perform a hot filtration through a suitable filter to remove them. Keep the receiving vessel heated to prevent premature crystallization.
-
Controlled Cooling:
-
Cool the solution slowly from 80 °C to 20-25 °C over a period of 4-6 hours. Crystal formation should be observed during this phase.
-
Once at room temperature, continue to cool the slurry to 0-5 °C and hold for at least 2 hours to maximize yield.
-
-
Isolation: Filter the solid product using a centrifuge or Nutsche filter-dryer.
-
Washing: Wash the filter cake with cold (0-5 °C) isopropanol (2 x 0.5 L) to remove residual mother liquor.
-
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 2: Optimized Preparative Chromatography
This protocol is for situations requiring higher purity than crystallization can provide.
| Parameter | Normal Phase (Silica Gel) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-bonded Silica (10-20 µm) |
| Mobile Phase A | Heptane | Deionized Water + 0.1% Formic Acid |
| Mobile Phase B | Ethyl Acetate + 0.5% Triethylamine | Acetonitrile + 0.1% Formic Acid |
| Sample Loading | Dry load onto silica or dissolve in minimal DCM | Dissolve in DMSO or mobile phase A/B mixture |
| Elution Gradient | Step or linear gradient from 5% to 50% B | Linear gradient from 10% to 70% B |
| Detection | UV at 254 nm | UV at 254 nm |
| Table 2: Starting conditions for preparative chromatography method development. |
-
Column Packing: Prepare a column with the chosen stationary phase.
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 3-5 column volumes.
-
Sample Loading: Load the dissolved or dry-loaded crude product onto the column.
-
Elution: Begin the gradient elution, collecting fractions based on the UV detector response.
-
Fraction Analysis: Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If reversed-phase was used, a lyophilization or liquid-liquid extraction step may be necessary to isolate the product from the aqueous mobile phase.
References
-
The Pharma Master. (n.d.). Troubleshooting. The Pharma Master. Retrieved from [Link]
-
Pharmaffiliates. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Pharmaffiliates. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Retrieved from [Link]
-
MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Retrieved from [Link]
-
Clark, J. (n.d.). an introduction to nitriles. Chemguide. Retrieved from [Link]
-
PubMed. (2014). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. PubMed. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. LibreTexts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Pyridinecarbonitrile. NIST WebBook. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Nitriles. Chemistry Steps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitrile. Wikipedia. Retrieved from [Link]
Sources
Preventing decomposition of 1-(Pyridin-2-yl)cyclobutanecarbonitrile during workup
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the Technical Support Center for 1-(Pyridin-2-yl)cyclobutanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule during experimental workup and purification. Here, we address common challenges related to its stability and provide troubleshooting strategies in a direct question-and-answer format to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: I am observing significant loss of my product, this compound, during aqueous workup. What are the likely causes of decomposition?
A1: Decomposition of this compound during aqueous workup is primarily attributed to two main pathways: hydrolysis of the nitrile group and, to a lesser extent, potential ring-opening of the strained cyclobutane ring. The pyridine moiety can also influence the reaction conditions, particularly the local pH.
-
Nitrile Hydrolysis : The cyano group is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3]
-
Acid-Catalyzed Hydrolysis : In the presence of strong acids, the nitrile can be hydrolyzed to the corresponding amide, 1-(pyridin-2-yl)cyclobutanecarboxamide, and further to the carboxylic acid, 1-(pyridin-2-yl)cyclobutanecarboxylic acid.
-
Base-Catalyzed Hydrolysis : Similarly, strong bases can promote hydrolysis to the amide and subsequently to the carboxylate salt.[2][3]
-
-
Cyclobutane Ring Strain : Cyclobutane rings possess inherent angle and torsional strain, making them more reactive than larger cycloalkanes.[4][5][6][7] While generally stable, harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening reactions.
-
Pyridine Moiety : The basic nitrogen on the pyridine ring can be protonated in acidic media, increasing the compound's solubility in the aqueous phase and potentially influencing the electronic properties of the molecule, which could affect the stability of the nitrile and cyclobutane ring.
Q2: My workup involves an acidic wash (e.g., with dilute HCl) to remove basic impurities. Could this be causing the decomposition of my product?
A2: Yes, an acidic wash is a likely culprit for the decomposition of this compound. The use of strong acids, even at low concentrations, can initiate the hydrolysis of the nitrile group. While a common technique to remove basic impurities like pyridine, it must be approached with caution for this particular molecule.[8]
Troubleshooting Acidic Workup:
-
Use Weaker Acids : Instead of strong mineral acids like HCl or H2SO4, consider using a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH4Cl) or dilute acetic acid.
-
Control the Temperature : Perform the acidic wash at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Minimize Contact Time : Reduce the duration of the acidic wash to only what is necessary to remove the impurities.
-
Alternative Purification : If possible, consider alternative purification methods that avoid an acidic wash altogether, such as column chromatography or recrystallization.
Q3: I am using a basic wash (e.g., with NaHCO3 or NaOH) in my workup. What are the risks, and how can I mitigate them?
A3: A basic wash also poses a risk of nitrile hydrolysis. While generally slower than acid-catalyzed hydrolysis, strong bases like NaOH can readily convert the nitrile to the corresponding carboxylate. Even milder bases like sodium bicarbonate (NaHCO3) can promote hydrolysis, especially with prolonged exposure or at elevated temperatures.
Troubleshooting Basic Workup:
-
Use Mild Bases : Opt for a saturated solution of sodium bicarbonate over stronger bases like sodium or potassium hydroxide.
-
Low Temperature and Short Duration : As with acidic washes, perform the basic wash at low temperatures and for the shortest time possible.
-
Careful Monitoring : If the reaction conditions allow, monitor the progress of the workup by TLC or LCMS to detect the formation of hydrolysis byproducts.
Troubleshooting Guide: A Step-by-Step Approach to a Stable Workup
This guide provides a systematic approach to identifying and resolving decomposition issues during the workup of this compound.
Step 1: Analyze Your Current Workup Protocol
Carefully review each step of your current workup procedure and identify potential sources of degradation.
| Workup Step | Potential Issue | Primary Concern |
| Acidic Wash (e.g., 1M HCl) | Rapid nitrile hydrolysis | High |
| Basic Wash (e.g., 1M NaOH) | Nitrile hydrolysis | High |
| Basic Wash (e.g., sat. NaHCO3) | Slower nitrile hydrolysis | Moderate |
| Water Wash | Potential for slow hydrolysis if pH is not neutral | Low to Moderate |
| Elevated Temperatures | Increased rate of all decomposition pathways | High |
| Prolonged Stirring with Aqueous Layers | Increased contact time for hydrolysis | Moderate |
Step 2: Implement a Modified, Milder Workup Protocol
The following is a recommended gentle workup procedure designed to minimize the decomposition of this compound.
Recommended Gentle Workup Protocol:
-
Quenching : If your reaction involves reactive reagents, quench the reaction at a low temperature (e.g., 0 °C) with a minimal amount of a neutral or near-neutral quenching agent (e.g., water or a saturated solution of NH4Cl).
-
Extraction : Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing :
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (to neutralize any residual acid). Perform this wash quickly and at a low temperature.
-
Brine (saturated aqueous NaCl solution) to break up emulsions and remove bulk water.
-
-
-
Drying : Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentration : Remove the solvent under reduced pressure at a low temperature (e.g., < 40 °C).
Step 3: Advanced Troubleshooting and Alternative Purification Strategies
If decomposition persists even with a milder workup, consider these advanced strategies.
Q4: I've tried a mild aqueous workup, but I'm still seeing byproducts. What are my other options?
A4: If a standard aqueous workup is problematic, non-aqueous workup and alternative purification techniques are recommended.
-
Direct Evaporation and Chromatography :
-
After quenching the reaction, directly adsorb the crude reaction mixture onto silica gel or another suitable stationary phase.
-
Purify the product using flash column chromatography. This method avoids aqueous washes altogether.
-
-
Solid Phase Extraction (SPE) : Utilize an appropriate SPE cartridge to separate the product from impurities without the need for a liquid-liquid extraction.
-
Recrystallization : If the crude product is sufficiently pure and crystalline, recrystallization from a suitable solvent system can be a highly effective purification method that avoids harsh conditions.
Visualizing the Decomposition Pathways
The following diagram illustrates the potential decomposition pathways of this compound during workup.
Caption: Potential decomposition of this compound.
Logical Workflow for Troubleshooting
This flowchart provides a decision-making tool for optimizing your workup procedure.
Caption: Troubleshooting workflow for workup optimization.
References
- Strain in Ring Systems - Stereochemical and Conformational Isomerism | Organic Chemistry. (n.d.).
- Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
- Wikipedia. (n.d.). Ring strain.
- BenchChem. (n.d.). Technical Support Center: Overcoming High Ring Strain in Cyclobutyne Reactions.
- ResearchGate. (2025, August 7).
- BenchChem. (n.d.). 2-Cyanopyridine | 100-70-9.
- OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry.
- HYDROLYSIS. (n.d.).
- Google Patents. (n.d.).
- ACS Publications. (n.d.). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group | Inorganic Chemistry.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Chemrio. (n.d.). This compound; 1-(2-Pyridinyl).
- Wikipedia. (n.d.). Hydrazine.
- Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
- Guidechem. (n.d.). 2-Cyanopyridine 100-70-9 wiki.
- BLD Pharm. (n.d.). 485828-46-4|this compound.
- LU Faculty SHARE. (n.d.). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes.
- ResearchGate. (n.d.). Synthesis of poly substituted pyridines in aqueous media a.
- ResearchGate. (2025, August 6). Novel Synthesis of Condensed Pyridin-2(1H)
- Google Patents. (n.d.).
- RSC Publishing. (n.d.). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions.
- PubMed Central. (n.d.). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence.
- PubMed Central. (n.d.).
- MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Cyanohydrins.
- Magnetically recoverable catalysts for the preparation of pyridine deriv
- Organic Chemistry Portal. (n.d.).
- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
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- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Analytical Methods for Impurity Profiling of Synthetic Intermediates
Welcome to the Technical Support Center for Impurity Profiling. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the detection, identification, and quantification of impurities in synthetic intermediates. The presence of impurities can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] Therefore, robust analytical methods are paramount.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. It is structured to provide not just solutions, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Core Principles & Strategic Approach to Impurity Profiling
A systematic approach to impurity profiling is essential for ensuring the chemical integrity and consistency of active pharmaceutical ingredients (APIs).[] This initial section addresses the foundational questions and outlines a strategic workflow.
Frequently Asked Questions (FAQs): The Fundamentals
Q: What is an impurity profile and why is it critical in drug development?
A: An impurity profile is a detailed description of all identified and unidentified impurities present in a drug substance.[3][4] It is critical because the presence of even trace amounts of certain impurities can affect the drug's safety and efficacy.[5] Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities to ensure patient safety.[6][7] A consistent impurity profile is also a fingerprint of a well-controlled manufacturing process, essential for batch-to-batch reproducibility.[][3]
Q: What are the common sources of impurities in synthetic intermediates?
A: Impurities can arise from numerous stages of the API lifecycle.[] The primary sources include:
-
Starting Materials & Reagents: Impurities present in the initial raw materials can be carried through the synthesis.
-
Intermediates & By-products: Unreacted intermediates or by-products from side reactions are common process-related impurities.[8]
-
Degradation Products: The drug substance can degrade during manufacturing or storage due to factors like heat, light, oxidation, or hydrolysis, forming new impurities.[1][5]
-
Residual Solvents: Solvents used during synthesis that are not completely removed are a distinct class of impurity.[8]
-
Catalysts & Reagents: Inorganic or organic reagents and catalysts used in the process can remain in the final product.[5][8]
Q: What are the basic regulatory requirements for impurity profiling?
A: The primary guidelines are from the International Council for Harmonisation (ICH), specifically ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products) .[6][9][10] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[6]
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.[6]
-
Qualification Threshold: The level above which an impurity's biological safety must be established through toxicological studies.[6][11]
Strategic Workflow for Impurity Profiling
A logical workflow ensures that impurities are detected, identified, and controlled in a systematic manner. The process generally moves from broad detection and quantification to specific structural elucidation for impurities that exceed regulatory thresholds.
Caption: General workflow for impurity profiling, from method development to structural elucidation.
Troubleshooting Guide: Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for impurity profiling, providing the necessary separation and quantification capabilities.[] However, various issues can compromise the quality of the data.
High-Performance Liquid Chromatography (HPLC)
Q: My impurity peaks are tailing. What are the likely causes and how can I fix this?
A: Peak tailing is a common issue that can mask low-level impurities and affect integration accuracy.[12] The primary causes are:
-
Secondary Silanol Interactions: This is the most frequent cause. Residual, acidic silanol groups on the silica-based column packing interact with basic analytes, causing tailing.
-
Solution: Add a competitive base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to protonate the basic analytes. Alternatively, add a small amount of an amine like triethylamine (TEA) to block the active silanol sites. Using a modern, end-capped, high-purity silica column can also minimize these interactions.
-
-
Column Contamination or Degradation: Contaminants at the head of the column or a void in the packing material can create alternative analyte pathways.[13]
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or a solvent that is weaker than or of similar strength to the mobile phase.
-
Q: I'm observing peak fronting, especially for my early-eluting impurities. Why is this happening?
A: Peak fronting, which looks like a shark fin, is typically caused by column overloading or solvent effects.[12][15]
-
Column Overload: Injecting too much sample mass onto the column.
-
Solution: Reduce the sample concentration or injection volume. If sensitivity is an issue, consider using a column with a larger internal diameter or a higher loading capacity stationary phase.
-
-
Sample Solvent Incompatibility: The sample is dissolved in a solvent that is incompatible with the mobile phase, causing precipitation on the column.[15]
-
Solution: Ensure the sample solvent is fully miscible with the mobile phase and that the analyte remains soluble upon injection.
-
Q: My peaks are broad, leading to poor resolution between the API and a critical impurity. What should I investigate?
A: Broad peaks reduce sensitivity and resolution.[13] The causes can be instrumental or chemical.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly seated (zero dead volume).
-
-
Column Degradation: A loss of stationary phase or the creation of a void at the column inlet will degrade performance.[14]
-
Solution: Check the column's performance using a standard test mix. If performance has significantly degraded, replace the column.[14]
-
-
Slow Detector Acquisition Rate: If the detector's data collection rate is too slow, it may not capture enough data points across a sharp peak, making it appear broad.
-
Solution: Increase the detector's data acquisition rate (Hz). A good rule of thumb is to have 15-20 data points across the peak.
-
Q: I'm seeing significant baseline noise, which is affecting the integration of low-level impurities. What's the cause?
A: A noisy baseline compromises the limit of quantitation (LOQ).[12][16] Common sources include:
-
Pump Issues: Inconsistent solvent mixing or faulty check valves can cause pressure fluctuations that manifest as baseline noise.
-
Solution: Degas the mobile phase thoroughly to remove dissolved air.[16] If the noise is periodic, it may indicate a pump seal or check valve issue that requires maintenance.
-
-
Contaminated Mobile Phase: Impurities in the solvents or buffer salts can create a noisy baseline.[13]
-
Detector Lamp Failure: An aging detector lamp can have an unstable output.
-
Solution: Check the lamp energy or intensity. Most modern systems track lamp usage hours, providing an indication of when replacement is needed.
-
Q: What are "ghost peaks" and how can I eliminate them from my blank runs?
A: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run when no sample was injected.[13] They typically originate from contamination in the system or mobile phase.[13][18]
-
Mobile Phase Contamination: Impurities in the water or organic solvents can accumulate on the column at low organic concentrations and then elute as the solvent strength increases during a gradient.[19]
-
Solution: Use freshly prepared, high-purity mobile phase.[13] Never top off solvent bottles; use a fresh bottle.
-
-
Sample Carryover: Residual sample from a previous injection remains in the autosampler needle, injection valve, or tubing.[13]
-
Solution: Implement a robust needle wash protocol in your method, using a strong solvent to clean the needle and sample loop between injections.
-
Gas Chromatography (GC)
Q: My peak shapes are poor (tailing/fronting) in my GC analysis. What are the common culprits?
A: Poor peak shape in GC often points to issues with the injection, column, or flow path.[20]
-
Active Sites: Exposed silanol groups in the injector liner or on the column can cause interactions with polar analytes, leading to tailing.
-
Solution: Use a deactivated liner and ensure you are using a column appropriate for your analytes. If the column is old, it may need conditioning at high temperature or replacement.
-
-
Improper Injection Technique: Injecting the sample too slowly can cause pre-broadening of the sample band in the inlet.
-
Solution: Use an autosampler for consistent, fast injections.[20] If injecting manually, use a smooth, rapid plunger depression.
-
-
Column Overload: Injecting too much sample mass.
-
Solution: Dilute the sample or use a higher split ratio in the inlet to reduce the amount of sample reaching the column.
-
Q: My results show poor reproducibility in retention time and peak area. What factors should I investigate?
A: Poor reproducibility is a critical issue that undermines the validity of quantitative results.[20]
-
Leaks in the System: Leaks in the carrier gas flow path (e.g., at the septum, fittings, or column connection) will cause unstable flow and pressure, leading to shifting retention times.[20]
-
Solution: Perform a leak check regularly, especially after changing the septum or column. Use an electronic leak detector to check all fittings.
-
-
Inconsistent Injection Volume: Variation in the amount of sample injected will directly impact peak area reproducibility.
-
Solution: An autosampler is highly recommended for precise and repeatable injections.[20] Check the syringe for bubbles or damage.
-
-
Sample Degradation: If the sample is thermally labile, it may be degrading in the hot injector port.
-
Solution: Lower the injector temperature. Use a liner with glass wool to trap non-volatile residues and provide a more inert surface.
-
Troubleshooting Guide: Spectroscopic Methods
While chromatography separates impurities, spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are essential for identifying and structurally elucidating them.[7][8]
Mass Spectrometry (MS) for Identification
Q: How can LC-MS help in identifying an unknown impurity?
A: LC-MS is a powerful tool that provides the molecular weight of an impurity.[][22] When coupled with tandem mass spectrometry (MS/MS), it can generate fragment ions.[23] This fragmentation pattern acts as a structural fingerprint, allowing scientists to piece together the impurity's structure, often by comparing it to the parent API's fragmentation.[23]
Q: What is the benefit of using High-Resolution Mass Spectrometry (HRMS) for impurity profiling?
A: HRMS provides a highly accurate mass measurement, which is its key advantage.[24] This accuracy is sufficient to determine the elemental composition (molecular formula) of the impurity.[23][25] Knowing the exact formula drastically narrows down the number of possible structures, making identification much faster and more confident.[24]
Nuclear Magnetic Resonance (NMR) for Structure Elucidation
Q: When should I use NMR for impurity analysis?
A: NMR is the definitive technique for unambiguous structure elucidation.[26][27] It should be employed when an impurity needs to be fully characterized, especially when it exceeds the ICH identification threshold and its structure cannot be confidently determined by MS alone. NMR provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of a molecule.[26][27]
Q: What are the key 1D and 2D NMR experiments used for elucidating impurity structures?
A: A combination of experiments is typically used:
-
1D NMR ( 1**H and **13C): Provides initial information on the types and number of protons and carbons.
-
2D NMR (COSY): Shows proton-proton couplings, helping to map out spin systems.
-
2D NMR (HSQC/HMQC): Correlates protons directly to the carbons they are attached to.[26]
-
2D NMR (HMBC): Shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[26]
-
2D NMR (NOESY/ROESY): Provides information about which protons are close in space, helping to determine stereochemistry.[26]
Key Protocols & Workflows
Protocol: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating analytical methods by generating potential degradation products.[1][28]
Objective: To investigate the degradation pathways of a synthetic intermediate under various stress conditions.
Methodology:
-
Prepare Stock Solution: Dissolve the synthetic intermediate in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Stress: Store the solid intermediate in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.
-
Photolytic Stress: Expose the solid intermediate to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/m²) in a photostability chamber.
-
-
Neutralization & Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable chromatographic method (e.g., HPLC-UV/PDA).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 10-15% degradation of the main peak to ensure that significant degradation products are formed without being excessive.[28] The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main peak and from each other.
Decision-Making for Impurity Identification
The choice of analytical technique depends on the information needed at each stage of the investigation. This decision tree illustrates a typical pathway from detection to full structural characterization.
Caption: Decision tree for the identification and structural elucidation of an unknown impurity.
Data & Reference Tables
Table 1: ICH Q3A/B Impurity Thresholds
These thresholds determine the actions required for impurities based on the Maximum Daily Dose (MDD) of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Q3A(R2) and Q3B(R2) Guidelines.[6][9][11] |
Table 2: Comparison of Key Analytical Techniques for Impurity Profiling
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV/PDA | Separation & Quantification | Robust, versatile, excellent quantitative performance, PDA provides peak purity information.[5] | Requires chromophore for detection, limited structural information. |
| GC-FID | Volatile Impurities & Residual Solvents | High resolution for volatile compounds, excellent sensitivity for hydrocarbons (FID).[4] | Limited to thermally stable and volatile analytes, derivatization may be needed. |
| LC-MS / GC-MS | Identification & Confirmation | Provides molecular weight and structural fragments, high sensitivity and specificity.[24][22][29] | Quantitative response can be variable, matrix effects (ion suppression). |
| NMR | Structure Elucidation | Unambiguous structure determination, provides stereochemical information.[26][27][30] | Relatively low sensitivity, requires isolated and pure sample (~mg scale), expensive. |
References
-
Title: Impurities and Forced Degradation Studies: A Review Source: International Journal of Pharmaceutical Research & Allied Sciences URL: [Link]
-
Title: Use of NMR in Impurity Profiling for Pharmaceutical Products Source: Veeprho URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: Forced Degradation for Impurity Profiling in ANDA and NDA Submissions Source: Pharma Stability URL: [Link]
-
Title: Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them Source: Mastelf URL: [Link]
-
Title: Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 Source: Veeprho URL: [Link]
-
Title: The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities Source: Intertek URL: [Link]
-
Title: (PDF) ICH GUIDELINES FOR IMPURITY PROFILE Source: ResearchGate URL: [Link]
-
Title: Forced degradation and impurity profiling: recent trends in analytical perspectives Source: PubMed URL: [Link]
-
Title: Troubleshooting Problems with Chromatogram Source: PharmaGuide URL: [Link]
-
Title: Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS Source: Scilit URL: [Link]
-
Title: Forced degradation and impurity profiling Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Validation of Impurity Methods, Part II Source: Chromatography Online URL: [Link]
-
Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews URL: [Link]
-
Title: Regulatory aspects of Impurity profiling Source: International Journal of Drug Regulatory Affairs URL: [Link]
-
Title: IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL: [Link]
-
Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: International Journal of Analytical Chemistry URL: [Link]
-
Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Veeprho URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]
-
Title: Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities Source: Innovational Journals URL: [Link]
-
Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]
-
Title: 2.3. Mass spectrometry in impurity profiling Source: ResearchGate URL: [Link]
-
Title: Impurity Profiling of Active Pharmaceutical Ingredients (APIs) Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Method Development and Impurity Control in Late-Phase API Manufacturing Source: American Pharmaceutical Review URL: [Link]
-
Title: Guidance for Industry Q3A Impurities in New Drug Substances Source: FDA URL: [Link]
-
Title: GC Troubleshooting: 7+ Common Problems and Their Solution Source: PharmaGuru URL: [Link]
-
Title: 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot Source: Drawell URL: [Link]
-
Title: Chromatography Method Development For Impurity Analysis And Degradation Source: IJCRT.org URL: [Link]
-
Title: Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities Source: Shimadzu URL: [Link]
-
Title: Q 3 B (R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
-
Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: Taylor & Francis Online URL: [Link]
-
Title: Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary Source: ResearchGate URL: [Link]
-
Title: EXTRA PEAKS ON HPLC CHROMATOGRAM | EXTRANEOUS PEAK | TROUBLESHOOTING Source: YouTube URL: [Link]
-
Title: Structure Elucidation of Impurities by 2D NMR Part II Source: YouTube URL: [Link]
-
Title: 10 Common Mistakes in Gas Chromatography Source: AELAB URL: [Link]
-
Title: Impurity Profiling in different analytical techniques. Source: IJNRD URL: [Link]
-
Title: Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation) Source: YouTube URL: [Link]
-
Title: Impurity profiling and synthesis of standards Source: Enantia URL: [Link]
-
Title: HPLC Demystified Part 3 | How to Maintain and Troubleshoot Your HPLC Like a Pro Source: YouTube URL: [Link]
-
Title: Pharmaceutical Applications of Gas Chromatography Source: Scientific Research Publishing URL: [Link]
-
Title: Maintaining And Troubleshooting Hplc Systems A Users Guide Source: LinkedIn URL: [Link]
-
Title: HPLC Column Trouble Shooting -- Quality of Mobile Phase Source: YouTube URL: [Link]
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Technical Support Center: Strategies for Enhancing the Regioselectivity of Pyridine Functionalization
Welcome to the Technical Support Center for Pyridine Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in pyridine modification. Pyridine is a cornerstone heterocycle in pharmaceuticals and agrochemicals, yet its inherent electronic properties make selective functionalization a significant synthetic challenge.[1][2] The electron-deficient nature of the ring and the coordinating ability of the nitrogen atom often lead to issues with reactivity and control over substitution patterns.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during experimentation. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reactions for yield and selectivity.
Foundational Principles: Understanding Pyridine's Reactivity
The pyridine ring's electronic landscape is dominated by the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) and activates the C2 (ortho) and C4 (para) positions for nucleophilic attack.[3] Radical substitutions, like the Minisci reaction, also typically favor the electron-deficient C2 and C4 positions.[4][5] Achieving C3 (meta) functionalization is a notable challenge that often requires specialized strategies.[3]
Frequently Asked Questions (FAQs)
FAQ 1: My Minisci-type reaction is giving a mixture of C2 and C4 isomers. How can I improve C4 selectivity?
This is a classic challenge. The C2 and C4 positions are often electronically similar, leading to mixtures.[6] Here are several strategies to enhance C4 selectivity:
-
Steric Hindrance: The most direct approach is to introduce steric bulk that disfavors attack at the C2/C6 positions.
-
Blocking Groups: A highly effective strategy is the temporary installation of a removable blocking group on the pyridine nitrogen. A simple maleate-derived group, for instance, can sterically shield the C2/C6 positions and electronically favor radical attack at C4.[4][7][8] This approach allows for classic decarboxylative alkylations to proceed with excellent C4 selectivity under acid-free conditions.[7]
-
Substrate-Based Sterics: If your pyridine already has a bulky substituent at the C3 position, this will naturally disfavor C2 functionalization, thus increasing the C4/C2 ratio.[3]
-
-
Solvent and pH Effects: The reaction medium can significantly influence the regiochemical outcome. The ratio of C2:C4 substitution can be tuned by modifying the solvent system and the acid used for protonation.[9] Experimenting with different solvents (e.g., chlorinated solvents vs. others) can alter the relative reactivity of the C2 and C4 positions.[9]
-
Photocatalytic Methods: Certain photocatalytic approaches that proceed via the formation of pyridinyl radicals can show a strong intrinsic preference for C4 functionalization.[10] For instance, photocatalyst-free methods using electron donor-acceptor (EDA) complexes between N-amidopyridinium salts and bromide have been developed for highly C4-selective alkylation.[8][11]
FAQ 2: I am attempting a directed C-H functionalization, but the catalyst seems to be deactivating, leading to low yield. What are the common causes?
Catalyst deactivation is a frequent problem, especially when working with strongly coordinating heterocycles like pyridine.
-
Catalyst Poisoning: The lone pair on the pyridine nitrogen can strongly coordinate to the transition metal center (e.g., Pd, Ni, Ir), leading to catalyst inhibition or "poisoning."[12]
-
Solution 1: Use of N-Oxides: Converting the pyridine to a pyridine N-oxide blocks the nitrogen's lone pair and electronically activates the C2 position for C-H activation.[12][13] The N-oxide can be easily removed in a subsequent step.
-
Solution 2: Lewis Acid Additives: The addition of a Lewis acid (e.g., AlMe₃, B(C₆F₅)₃) can coordinate to the pyridine nitrogen, preventing it from binding to the active catalyst.[14][15] This strategy has been successfully employed in Ni-catalyzed C4-alkylation.[6]
-
-
Ligand Degradation: The ligands used in the catalytic system can themselves be unstable under the reaction conditions. For example, some iridium catalysts with pyridine-carboxiamide ligands have been shown to undergo ligand hydrogenation, leading to deactivation.[16]
-
Solution: If ligand degradation is suspected, it is crucial to re-evaluate the ligand's stability under the specific pH, temperature, and atmospheric conditions of the reaction. It may be necessary to screen alternative, more robust ligands.
-
-
Formation of Off-Cycle Species: The catalyst can enter non-productive catalytic cycles or form stable, inactive species. For example, in some Pd-catalyzed reactions, the formation of palladium black is a visual indicator of catalyst decomposition.
-
Solution: Optimizing reaction conditions such as temperature, concentration, and stirring rate can help minimize catalyst decomposition. The choice of ligand is also critical in stabilizing the active catalytic species.
-
FAQ 3: Why is achieving C3 (meta) functionalization so difficult, and what are the most reliable strategies?
The C3 position is the most electron-rich and least acidic C-H bond in the pyridine ring, making it inherently less reactive towards most C-H functionalization manifolds.[3][17] However, several innovative strategies have been developed:
-
Transition Metal Catalysis with Specialized Ligands: Certain catalyst/ligand combinations can override the intrinsic reactivity. For example, Pd(OAc)₂ with a 1,10-phenanthroline ligand has been shown to promote C3-selective arylation of pyridines.[17] Similarly, specific Ni-Al heterobimetallic catalysts can direct C3-alkenylation.[14] The key is that the ligand environment forces the metal to activate the C3 C-H bond, often through a specific geometric arrangement.[14]
-
Temporary Dearomatization: This powerful strategy involves converting the electron-poor pyridine into a more electron-rich, dearomatized intermediate, such as an oxazinopyridine or a Zincke intermediate.[18] These intermediates behave like enamines and undergo regioselective functionalization with electrophiles or radicals at the position corresponding to the original C3 or C5. A final rearomatization step restores the pyridine ring.[18]
-
Pyridyne Intermediates: Generating a 3,4-pyridyne intermediate from a suitably substituted precursor (e.g., 3-chloro-4-silylpryidine) allows for subsequent nucleophilic addition, which can be directed to the C3 and C4 positions.[3]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Transition-Metal Catalyzed C-H Arylation
| Symptom | Potential Cause | Proposed Solution & Rationale |
| Mixture of C2 and C4 products in a non-directed arylation. | Intrinsic electronic properties of the pyridine ring are dominating. | 1. Introduce a C3-substituent: A bulky group at C3 will sterically block the C2 position.[3] 2. Switch to a C4-directing strategy: Employ a blocking group on the nitrogen to sterically favor C4 functionalization.[7] |
| Low yield and recovery of starting material in a directed C3-arylation. | Catalyst poisoning by pyridine nitrogen. | 1. Add a Lewis Acid: Incorporate a Lewis acid like AlCl₃ or Zn(OTf)₂ to coordinate with the pyridine nitrogen, freeing the transition metal catalyst. 2. Increase Catalyst/Ligand Loading: A simple, though less economical, solution is to increase the catalyst and ligand loading to compensate for the amount that is deactivated. |
| Reaction yields desired C3 product, but also a significant amount of C5 product. | Electronic or steric similarity between C3 and C5 positions in a substituted pyridine. | 1. Modify Directing Group: If using a directing group, altering its size or electronic properties can fine-tune the selectivity. 2. Screen Ligands: The steric and electronic properties of the ligand on the transition metal are critical. A bulkier ligand may enhance selectivity for the less hindered position. |
| Reaction provides C4-arylation instead of the desired C3-arylation. | The electronic demand of the reaction favors C4 activation. C4 C-H bonds are generally more acidic than C3.[19] | 1. Re-evaluate the catalytic system: The chosen catalyst/ligand system may have an inherent preference for C4. A switch from a Pd to a Ni catalyst, or vice-versa, can sometimes invert selectivity due to different preferred mechanisms.[20][21] 2. Employ a C3-directing strategy: Use a directing group attached at C2 or N that forces the catalyst into proximity with the C3 C-H bond. |
Guide 2: Low Yield in Photocatalytic C4-Alkylation
| Symptom | Potential Cause | Proposed Solution & Rationale |
| Reaction fails to initiate or proceeds very slowly. | Inefficient formation of the key radical intermediate (e.g., alkyl radical). | 1. Change Radical Precursor: The stability and ease of formation of the radical are crucial. If using a carboxylic acid (Minisci-type), consider switching to an alkyl trifluoroborate or a redox-active ester. 2. Optimize Light Source: Ensure the wavelength and intensity of the light source are appropriate for the photocatalyst being used. Check the absorbance spectrum of your catalyst. |
| Significant formation of side products (e.g., from radical dimerization). | The rate of radical addition to the pyridine is slower than competing radical pathways. | 1. Increase Pyridine Concentration: A higher concentration of the pyridine substrate can increase the probability of the desired radical trapping event. 2. Slow Addition of Radical Precursor: Adding the radical precursor slowly over the course of the reaction can keep the instantaneous concentration of the radical low, disfavoring dimerization. |
| Product is formed, but is then degraded under reaction conditions. | The product itself is photosensitive or reactive under the catalytic conditions. | 1. Decrease Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed, before significant product degradation occurs. 2. Use a Flow Reactor: Performing the reaction in a continuous flow setup can minimize the residence time of the product in the irradiated zone, preventing over-reaction or degradation. |
Visualizing Reaction Control
Decision Workflow for Regioselective Functionalization
Caption: Decision workflow for selecting a functionalization strategy.
Mechanism of C4-Selectivity Using a Blocking Group
Caption: Steric control for C4-selectivity via a blocking group.
Experimental Protocols
Protocol 1: Regioselective C4-Alkylation via a Removable Blocking Group (Minisci-Type)
This protocol is adapted from methodologies that use a simple maleate-derived blocking group to achieve high C4-selectivity in decarboxylative alkylations.[7]
Step A: Synthesis of the N-Activated Pyridinium Salt
-
To a solution of pyridine (1.0 equiv) in dichloromethane (CH₂Cl₂, 0.5 M), add maleic anhydride (1.1 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the pyridine is fully consumed.
-
The resulting pyridinium salt often precipitates and can be isolated by vacuum filtration. If it remains in solution, the solvent can be removed under reduced pressure. The salt is typically a stable solid and can be used in the next step without further purification.
Step B: C4-Alkylation Reaction
-
To a reaction vessel, add the pyridinium salt from Step A (0.5 mmol, 1.0 equiv), the desired carboxylic acid (1.0 mmol, 2.0 equiv), silver nitrate (AgNO₃, 0.1 mmol, 20 mol%), and a biphasic solvent system of dichloroethane:water (1:1, 0.1 M).
-
Add ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2.0 equiv) to the vigorously stirred mixture.
-
Heat the reaction to 50-80 °C for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with CH₂Cl₂. Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step C: Removal of the Blocking Group
-
Dissolve the crude product from Step B in a suitable solvent such as acetonitrile.
-
Add a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0-3.0 equiv).
-
Stir at room temperature or heat gently until the deprotection is complete (monitor by LC-MS).
-
Quench the reaction, perform an aqueous workup, and purify the final C4-alkylated pyridine by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C3-Selective Arylation of Pyridine
This protocol is based on methods utilizing a palladium catalyst with a phenanthroline ligand to achieve C3-selectivity.[17]
Materials:
-
Pyridine substrate (1.0 equiv)
-
Arene or heteroarene coupling partner (often used as solvent or in excess)
-
Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)
-
1,10-Phenanthroline (10-20 mol%)
-
Oxidant, e.g., potassium persulfate (K₂S₂O₈, 2-3 equiv)
-
Acid additive, e.g., trifluoroacetic acid (TFA, 2-4 equiv)
-
Anhydrous solvent (if arene is not the solvent), e.g., 1,2-dichloroethane
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ and 1,10-phenanthroline.
-
Add the pyridine substrate, the arene coupling partner, and the solvent.
-
Add the acid additive (TFA) followed by the oxidant (K₂S₂O₈).
-
Seal the tube tightly and place it in a preheated oil bath at 120-150 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by taking small aliquots and analyzing via GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 3-arylpyridine.
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Couturier, C., et al. (2012). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. [Link]
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Yoo, E. J., et al. (2007). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]
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McNally, A., et al. (2018). Regiodivergent Arylation of Pyridines via Zincke Intermediates. ResearchGate. [Link]
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Joo, J. M., et al. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
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Yu, J.-Q., et al. (2016). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. PMC. [Link]
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Daugulis, O., et al. (2009). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. NIH. [Link]
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König, B., et al. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. [Link]
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Sarpong, R., et al. (2019). Nickel-catalyzed C-3 direct arylation of pyridinium ions for the synthesis of 1-azafluorenes. Chemical Science. [Link]
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Aggarwal, M., et al. (2022). (PDF) Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. ResearchGate. [Link]
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OpenChemHub. (2024). Removable and modifiable directing groups in C-H activation. YouTube. [Link]
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Maity, P., et al. (2023). C-H Functionalization of Pyridines. ResearchGate. [Link]
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Yu, J.-Q., et al. (2016). Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. PMC. [Link]
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Nakao, Y., & Hiyama, T. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. ACS Publications. [Link]
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Gevorgyan, V., et al. (2023). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]
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Singh, V. K., et al. (2024). Electronic nature of pyridine and its deactivation via Lewis acid. ResearchGate. [Link]
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Cho, S. H., et al. (2024). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. ACS Publications. [Link]
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Macchioni, A., et al. (2021). Understanding the Deactivation Pathways of Iridium(III) Pyridine-Carboxiamide Catalysts for Formic Acid Dehydrogenation. PubMed. [Link]
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Studer, A., et al. (2020). Proposed mechanism for C4‐alkylation of pyridines. ResearchGate. [Link]
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Glorius, F., et al. (2020). Visible Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society. [Link]
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Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
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Glorius, F., et al. (2020). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ResearchGate. [Link]
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Maity, P., et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]
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Wang, Z., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. [Link]
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Zard, S. Z., et al. (2021). Radical chain monoalkylation of pyridines. Chemical Science. [Link]
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MacMillan, D. W. C., et al. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. [Link]
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Ananikov, V. P. (2022). Nickel and Palladium Catalysis: Stronger Demand than Ever. Ananikov Lab. [Link]
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Sarpong, R., et al. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]
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Nelson, D. J. (2020). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Thieme Chemistry. [Link]
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Yu, J.-Q., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science. [Link]
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Aspuru-Guzik, A., et al. (2024). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. ChemRxiv. [Link]
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Liu, P., et al. (2017). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. ResearchGate. [Link]
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Doyle, A. G., & Carrow, B. P. (2017). Well-defined nickel and palladium precatalysts for cross-coupling. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Pyridine-Based Kinase Inhibitors
Introduction: The Central Role of the Pyridine Scaffold and the Imperative of SAR
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold for the development of novel therapeutics.[1] Its prevalence in FDA-approved drugs is a testament to its versatile nature, enabling a wide range of interactions with biological targets.[1][2] This guide delves into the critical process of Structure-Activity Relationship (SAR) studies, a systematic investigation of how the chemical structure of a compound influences its biological activity.
While this guide is framed around the exploration of 1-(Pyridin-2-yl)cyclobutanecarbonitrile analogs, the publicly available data for this specific class is limited. Therefore, to provide a comprehensive and data-rich illustration of SAR principles, we will focus on a well-documented and closely related class of compounds: Pyridin-2-yl urea inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1) . The insights and methodologies presented herein are broadly applicable to the SAR exploration of novel pyridine-based compounds.
Apoptosis Signal-Regulating Kinase 1 (ASK1): A Key Therapeutic Target
Apoptosis Signal-Regulating Kinase 1 (ASK1), also known as MAP3K5, is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascades.[3][4] It plays a pivotal role in cellular responses to a variety of stressors, including reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and endoplasmic reticulum stress.[5] Dysregulation of the ASK1 signaling pathway is implicated in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it an attractive target for therapeutic intervention.[6][7]
Comparative Analysis of Pyridin-2-yl Urea Analogs as ASK1 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of pyridin-2-yl urea analogs against ASK1. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | Target | IC50 (nM)[3] |
| Selonsertib | (Reference Compound) | ASK1 | N/A |
| Compound 1 | ASK1 | >1000 | |
| Compound 2 | ASK1 | 1.55 ± 0.27 | |
| Compound 3 | ASK1 | >1000 | |
| Compound 4 | ASK1 | 45.27 ± 4.82 | |
| Compound 5 | ASK1 | >1000 | |
| Compound 6 | ASK1 | 2.92 ± 0.28 | |
| Compound 7 | ASK1 | >1000 |
Structure-Activity Relationship (SAR) Insights
The data presented above reveals critical structural features that govern the inhibitory potency of these pyridin-2-yl urea analogs against ASK1:
-
The Indoline Ring System: The introduction of an indoline ring, as seen in compounds 2, 3, 4, and 5, appears to be a key determinant of high-potency inhibition.[3]
-
Substitution on the Indoline Ring: The nature and position of substituents on the indoline ring significantly impact activity. A methoxy group at the 5-position (Compound 2 and 4) confers potent inhibitory activity, with Compound 2 exhibiting the highest potency in the series.[3] In contrast, a trifluoromethyl group at the same position (Compound 3 and 5) leads to a dramatic loss of activity.[3]
-
Substitution Position on the Phenyl Ring: A comparison of Compounds 6 and 7 highlights the critical importance of the substituent's position on the terminal phenyl ring.[3]
Experimental Protocols
General Synthesis of Pyridin-2-yl Urea Analogs
The synthesis of pyridin-2-yl urea analogs can be achieved through a straightforward and high-yield concerted mechanism.[3]
Step 1: Reactant Preparation
-
Select a commercially available aminopyridine, such as 6-(4-isopropyl-4H-1,2,4-triazol-3-yl) pyridin-2-amine, as the starting material.[3]
-
Dissolve the aminopyridine in a suitable anhydrous solvent (e.g., toluene).
Step 2: Intermediate Formation
-
To the stirred solution of the aminopyridine, add 1.0 equivalent of phenyl chloroformate.
-
Allow the mixture to react overnight with agitation.
Step 3: Final Product Synthesis
-
Introduce the desired aromatic or non-aromatic amine to the reaction mixture.
-
Add N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.
-
The desired pyridin-2-yl urea product is formed with a high yield.[3]
In Vitro ASK1 Kinase Inhibition Assay
The following protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against ASK1, adapted from established kinase assay methodologies.[5][8]
Materials:
-
Recombinant human ASK1 enzyme
-
Substrate (e.g., MKK6)[8]
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)[8]
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound solution.
-
Add the ASK1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. A typical ATP concentration is 20 µM.[8]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[5]
-
Stop the reaction and detect the amount of ADP produced using a suitable method, such as the ADP-Glo™ Kinase Assay.[5]
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: Core scaffold and points of modification for SAR studies. (Note: A placeholder for an image of the core scaffold is used here).
Caption: Simplified ASK1 signaling pathway and the point of inhibition.
Conclusion
The SAR studies of pyridin-2-yl urea analogs have successfully identified potent inhibitors of ASK1 kinase.[3] The key takeaways from this analysis underscore the importance of specific structural motifs, such as the indoline ring system, and the profound influence of substituent placement and nature on inhibitory activity.[3] These findings provide a solid foundation for the further optimization of this chemical series, with the ultimate goal of developing novel therapeutic agents for the treatment of diseases driven by dysregulated ASK1 signaling. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers engaged in the discovery and development of novel kinase inhibitors.
References
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A Senior Application Scientist's Guide to In Vitro Potency of Pyridine Isomers
Introduction: The Significance of Isomerism in Pyridine-Based Drug Discovery
The pyridine ring is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast number of FDA-approved drugs.[1][2][3] This six-membered aromatic heterocycle's unique electronic properties and versatile substitution patterns make it a "privileged scaffold" in drug design.[2][4] A critical, yet often nuanced, aspect of designing pyridine-based therapeutics is the concept of constitutional isomerism. The specific placement of a substituent at the 2-, 3-, or 4-position of the pyridine ring can dramatically alter a molecule's physicochemical properties, such as its basicity (pKa), lipophilicity, and hydrogen bonding capacity.[3][5] These changes, in turn, profoundly influence how the molecule interacts with its biological target, leading to significant differences in in vitro potency and overall pharmacological profile.
This guide provides an in-depth comparison of pyridine isomers' in vitro potency, explaining the causal relationships between structure and activity. We will delve into specific case studies, present quantitative data, and provide detailed, self-validating experimental protocols to empower researchers in their drug development efforts.
The Physicochemical Basis of Isomeric Differences
The position of the nitrogen atom within the pyridine ring creates a unique electronic landscape. The nitrogen atom is electron-withdrawing, which influences the electron density at each carbon position. The placement of a substituent interacts with this inherent electronic nature, leading to distinct properties for each isomer:
-
2- and 4-Substituted Pyridines: Substituents at these positions can directly participate in resonance with the ring nitrogen. Electron-donating groups (like -NH2 or -OH) at these positions significantly increase the basicity of the ring nitrogen.[6]
-
3-Substituted Pyridines: Substituents at the 3-position have a more limited resonance interaction with the ring nitrogen. Their effect on the ring's properties is primarily governed by inductive effects.[6]
These electronic differences dictate how an isomeric molecule will engage with a biological target, such as the active site of an enzyme. For instance, the ability to form a critical hydrogen bond or engage in a specific electrostatic interaction can be enabled or disabled by simply shifting a substituent from one position to another. A study by Vanotti et al. demonstrated this profound effect, where replacing a phenyl ring with a pyridine ring in a series of Cdc7 inhibitors resulted in a more than 500-fold improvement in biological potency, highlighting the pivotal role of the pyridine nitrogen's position.[3]
Comparative Analysis: In Vitro Potency of Pyridine Isomers
To illustrate the practical implications of isomerism, this section presents comparative data from biological assays. Direct head-to-head potency comparisons of simple, unsubstituted pyridine isomers against a single target are not always available in the literature. However, by examining derivatives, we can clearly discern the trends dictated by the substituent's position.
Case Study 1: Antiproliferative Activity of Aminopyridine Derivatives
Aminopyridines are a well-studied class of compounds with diverse biological activities.[7] Their potency against cancer cell lines often depends on the position of the amino group.
Table 1: Comparative Anticancer Activity of Pyridine Derivatives
| Compound Class | Isomeric Position | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Pyridine Heterocyclic Hybrid | 2-substituted | MCF-7 (Breast) | 6.13 | [8][9] |
| Pyridine-based PIM-1 Kinase Inhibitor | 2-substituted | MCF-7 (Breast) | 0.5 | [8] |
| 2-Amino-5-nitropyridine derivative | 2-substituted | MCF-7 (Breast) | 6.41 | [10] |
| Novel Pyridine Derivative (H42) | 4-substituted | SKOV3 (Ovarian) | 0.87 |[8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
The data suggests that the substitution pattern on the pyridine ring significantly influences the antiproliferative activity. For example, a review of pyridine derivatives with antiproliferative activity found that the presence and positions of groups like -OH and -NH2 enhanced their efficacy against various cancer cell lines.[11][12]
Case Study 2: Enzyme Inhibition by Hydroxypyridinethione (HOPTO) Isomers
Metalloenzymes are a major class of drug targets.[13] Hydroxypyridinethiones (HOPTOs) are potent metal-binding pharmacophores used to inhibit these enzymes. A study on HOPTO isosteres screened against four different metalloenzymes demonstrated that while the core metal-binding motif was the same, the isomeric structure led to a wide range of inhibitory activity.[14] This highlights that even with the same functional groups, their spatial arrangement as isomers is critical for target-specific potency.
Experimental Methodologies
To ensure the generation of reliable and reproducible data, it is crucial to employ robust, self-validating experimental protocols. Here, we provide detailed step-by-step methods for two common in vitro assays used to determine the potency of pyridine isomers.
Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the IC50 value of a pyridine isomer against a specific enzyme, such as a kinase or a metalloenzyme, using a fluorometric readout.
Causality Behind Experimental Choices:
-
Fluorometric Detection: This method is highly sensitive and allows for kinetic measurements, providing more detailed information about the inhibition mechanism.[15]
-
DMSO as Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the test compounds due to its ability to solubilize a wide range of organic molecules and its compatibility with most biological assays at low concentrations.
-
Controls: The inclusion of "no inhibitor" (positive control) and "no enzyme" (negative control) wells is essential to validate the assay and normalize the data.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution (e.g., 10 mM) of each pyridine isomer in 100% DMSO.
-
Prepare the assay buffer, enzyme, substrate, and any necessary cofactors according to the supplier's recommendations.
-
-
Serial Dilution of Inhibitors:
-
Perform a serial dilution of the pyridine isomer stock solutions in assay buffer to create a range of test concentrations (e.g., 8-point dilution series).
-
-
Assay Plate Setup:
-
In a 96-well opaque microplate, add the following to the appropriate wells:
-
Assay Buffer
-
Diluted pyridine isomer solution (or DMSO for the "no inhibitor" control).
-
Enzyme solution (add assay buffer instead of enzyme for "no enzyme" control wells).
-
Cofactor solution (if required).
-
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorometric microplate reader and begin measuring the fluorescence at appropriate excitation and emission wavelengths.[15]
-
Record fluorescence readings at regular intervals (e.g., every minute) for a specified duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data by subtracting the "no enzyme" control values.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., four-parameter logistic model) to determine the IC50 value.[15]
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of the cytotoxic effects of pyridine isomers on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[16]
Causality Behind Experimental Choices:
-
Cell-Based Assay: This type of assay provides information on a compound's effect in a more biologically relevant context (i.e., within a living cell) compared to a biochemical enzyme assay.[17]
-
MTT Reagent: Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantifiable measure of cell viability.[16]
-
Seeding Density: Determining the optimal cell seeding density is crucial to ensure that the cells are in the exponential growth phase during the experiment, which is critical for accurate results.[18]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line under standard conditions (e.g., 37°C, 5% CO2).
-
Harvest the cells and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density and plate into a 96-well clear-bottom plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridine isomers in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the pyridine isomers. Include wells with medium and vehicle (e.g., DMSO) as negative controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare the MTT solution (e.g., 5 mg/mL in PBS).
-
Add a specific volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure the formazan is fully dissolved.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.
Caption: Relationship between isomer position and in vitro potency.
Caption: Workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Perspectives
The isomeric position of substituents on a pyridine ring is a critical determinant of a compound's in vitro potency. As demonstrated, subtle structural changes can lead to dramatic differences in biological activity, a principle that is fundamental to structure-activity relationship (SAR) studies in drug discovery.[19] Understanding the underlying physicochemical principles that govern these differences allows researchers to make more informed decisions in the design and optimization of novel pyridine-based therapeutics.
The protocols provided in this guide offer a robust framework for the reliable determination of in vitro potency. By adhering to these self-validating methodologies, researchers can generate high-quality, reproducible data, accelerating the journey from initial hit identification to preclinical candidate selection. The continued exploration of pyridine isomer libraries against diverse biological targets will undoubtedly continue to yield novel therapeutic agents for a wide range of diseases.[4][20]
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The Subtle Shift with Significant Impact: A Head-to-Head Comparison of Cyclobutane and Cyclopentane Analogs in Drug Design
In the intricate world of medicinal chemistry, the strategic incorporation of cyclic moieties is a fundamental tactic for optimizing the pharmacological profile of drug candidates. Among the diverse array of carbocycles, small rings like cyclobutane and cyclopentane are often employed to modulate a molecule's properties. While the addition of a single methylene unit may seem like a minor alteration, the choice between a four- and a five-membered ring can profoundly influence a compound's potency, selectivity, metabolic stability, and overall "druglikeness".[1] This guide provides an in-depth, head-to-head comparison of cyclobutane and cyclopentane analogs, supported by experimental data, to empower researchers in making informed decisions for rational drug design.
Physicochemical and Conformational Properties: A Tale of Two Rings
The fundamental differences between cyclobutane and cyclopentane stem from their inherent ring strain and conformational flexibility.
Cyclobutane: This four-membered ring is characterized by significant ring strain, with a strain energy of approximately 26.3 kcal/mol.[1][2][3] This high strain forces the molecule to adopt a puckered or "butterfly" conformation to alleviate some of the torsional strain that would be present in a planar structure.[1][4][5][6] This inherent rigidity can be a powerful tool in drug design. By locking a portion of a molecule into a specific, bioactive conformation, it's possible to enhance its binding affinity for a biological target.[2][3][4] The unique three-dimensional structure of cyclobutane also allows for the exploration of novel chemical space and can lead to compounds with improved metabolic stability and reduced planarity.[2][4]
Cyclopentane: In contrast, the cyclopentane ring has considerably less ring strain, at about 7.1 kcal/mol.[1][2] It exhibits greater conformational flexibility, readily adopting non-planar "envelope" or "half-chair" conformations that can rapidly interconvert.[4][5][6] This flexibility can be advantageous in allowing a ligand to adapt to the binding pocket of a target, but it can also come with an entropic penalty upon binding.
Caption: Conformational differences between cyclobutane and cyclopentane.
Comparative Physicochemical Properties
| Property | Cyclobutane | Cyclopentane | Rationale and Implication in Drug Design |
| Ring Strain Energy (kcal/mol) | ~26.3[1][2][3] | ~7.1[1][2] | The higher strain in cyclobutane contributes to its rigidity, which can pre-organize a ligand for optimal receptor binding, potentially increasing potency.[3][4] Cyclopentane's lower strain allows for greater flexibility. |
| Conformational Flexibility | Rigid, puckered ("butterfly")[1][4] | Flexible ("envelope", "half-chair")[4][6] | Rigidity from cyclobutane can reduce the entropic penalty of binding.[3] Cyclopentane's flexibility may allow for better adaptation to some binding sites. |
| Lipophilicity (logP) | Generally lower than acyclic or larger cycloalkane analogs | Generally lower than acyclic or larger cycloalkane analogs | Both rings can reduce lipophilicity compared to linear chains, which can improve solubility and other ADME properties. The specific impact on logP is highly context-dependent on the overall molecule. |
Impact on Pharmacological Profile: A Head-to-Head Battle
The choice between a cyclobutane and a cyclopentane ring can have a dramatic and sometimes unpredictable impact on a compound's biological activity.[3]
Binding Affinity and Potency
The conformational constraint imposed by a cyclobutane ring can be a deciding factor in achieving high potency. A striking example is the development of the HCV protease inhibitor boceprevir (Victrelis®), which contains a cyclobutane group.[1][7] In this case, the cyclobutane-containing compound was found to be 3-fold more potent than the corresponding cyclopropyl analog and a remarkable 19-fold more potent than the cyclopentyl analog.[1][7] This demonstrates the profound impact that a subtle change in ring size can have on antiviral potency.[1]
Conversely, there are instances where the greater flexibility of a cyclopentane ring is preferred. For some target proteins, the ability of a ligand to adopt multiple conformations within the binding pocket can be crucial for establishing optimal interactions.
Metabolic Stability
The introduction of small rings can significantly alter the metabolic fate of a drug molecule, often by blocking sites of oxidation by cytochrome P450 (CYP) enzymes.[3] Both cyclobutyl and cyclopentyl groups are generally considered to be more metabolically robust than their linear alkyl counterparts.[3]
However, the inherent strain in the cyclobutane ring can, in some contexts, make it more susceptible to metabolic attack compared to the less strained cyclopentane. For instance, replacing a metabolically vulnerable isopropyl group with a cyclobutane may not always lead to an improvement in metabolic stability. In a study on MCHR1 inhibitors, a cyclobutyl group was susceptible to metabolic oxidation, which was mitigated by the synthesis of a difluorinated cyclobutyl analog.[2]
In contrast, the cyclopentane ring is a common motif in a wide range of biologically active natural products and synthetic drugs, indicating its general acceptance by metabolic enzymes.[4]
Case Studies in Drug Discovery
Cyclobutane-Containing Drugs
-
Boceprevir (Victrelis®): An HCV NS3/4A protease inhibitor where the cyclobutane moiety in the P1 region was found to be optimal for potency.[1][7]
-
Carboplatin (Paraplatin): A chemotherapy agent where the cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity associated with its predecessor, cisplatin.[7]
-
Apalutamide (Erleada®): An androgen receptor antagonist for the treatment of prostate cancer that features a spirocyclic cyclobutane scaffold.[7]
Cyclopentane-Containing Drugs
-
Latanoprostene (Vyzulta®): A prostaglandin analogue for treating glaucoma with a core cyclopentane structure.[8]
-
Peramivir (Rapivab®): A neuraminidase inhibitor for the treatment of influenza that incorporates a cyclopentane ring.[8]
-
Palbociclib (Ibrance®): A CDK4/6 inhibitor for breast cancer treatment featuring a cyclopentyl group.[8]
Synthetic Accessibility
Historically, the synthesis of substituted cyclobutanes has been perceived as more challenging than that of cyclopentanes, which may have contributed to their underrepresentation in medicinal chemistry.[9] However, recent advances in synthetic methodologies, such as photochemical [2+2] cycloadditions and catalyzed cycloadditions, have made a diverse range of cyclobutane building blocks more accessible.[10][11]
The synthesis of highly substituted cyclopentanes can also be complex, but numerous methods have been developed for their stereocontrolled construction, leveraging them as effective scaffolds in medicinal chemistry.[12]
Experimental Protocols
To empirically determine the optimal ring size for a given drug candidate, rigorous experimental evaluation is essential.
In Vitro Metabolic Stability Assay
This assay is crucial for predicting the metabolic fate of a compound.[13]
Objective: To determine the rate of metabolism of cyclobutane and cyclopentane analogs in a liver microsome or hepatocyte system.
Methodology:
-
Preparation of Test Compounds: Prepare stock solutions of the cyclobutane and cyclopentane analogs in a suitable solvent (e.g., DMSO).
-
Incubation: Incubate the test compounds (typically at a final concentration of 1 µM) with liver microsomes or hepatocytes (from human, rat, mouse, or dog) at 37°C.[13][14] The incubation mixture should contain necessary cofactors, such as NADPH for cytochrome P450 activity.[13]
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[13]
-
Data Analysis: Calculate metabolic stability parameters, such as the in vitro half-life (t1/2) and intrinsic clearance (CLint).[13]
Caption: Workflow for an in vitro metabolic stability assay.
Receptor-Ligand Binding Assay
These assays are essential for determining the binding affinity of a compound to its target protein.[15][16]
Objective: To measure and compare the binding affinities (e.g., Ki or IC50) of the cyclobutane and cyclopentane analogs to the target receptor.
Methodology (Radioligand Competition Assay):
-
Reagents:
-
A radiolabeled ligand with known high affinity for the target receptor.
-
Cell membranes or purified protein expressing the target receptor.
-
A series of concentrations of the unlabeled test compounds (cyclobutane and cyclopentane analogs).
-
-
Incubation: In a multiwell plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compounds.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand. This is often achieved by rapid filtration through a filter mat that traps the cell membranes.[17][18]
-
Detection: Quantify the amount of bound radioligand on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[19]
Caption: Logic of a competitive receptor-ligand binding assay.
Conclusion: A Strategic Choice
Both cyclobutane and cyclopentane are valuable scaffolds in the medicinal chemist's toolbox, each offering distinct advantages. The choice between them is not arbitrary but a strategic decision that should be guided by the specific goals of a drug discovery program. The rigid, puckered nature of the cyclobutane ring makes it an excellent tool for introducing conformational constraint, which can lead to significant gains in potency.[4] In contrast, the flexible cyclopentane ring can provide a balance of pre-organization and adaptability.
Ultimately, the decision to incorporate a cyclobutane or a cyclopentane moiety should be driven by empirical data. The synthesis and evaluation of both analogs are often necessary to unveil the subtle yet critical impact of a single methylene unit on the overall pharmacological profile of a drug candidate.
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A Comparative Guide to the Synthesis of Pyridyl Cyclobutanes: Evaluating a Novel Visible-Light-Mediated Pathway Against Traditional Photochemical Methods
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Pyridyl cyclobutanes, in particular, represent a class of compounds with significant potential in medicinal chemistry due to their unique three-dimensional structures and the versatile role of the pyridine moiety in drug-receptor interactions.[1] This guide provides an in-depth comparison of a novel, visible-light-mediated synthetic pathway for pyridyl cyclobutanes against traditional ultraviolet (UV) light-induced methods. We will delve into the mechanistic underpinnings, practical advantages, and provide detailed experimental protocols and comparative data to support our analysis.
Introduction: The Allure of the Cyclobutane Ring in Drug Discovery
The cyclobutane motif, a four-membered carbocycle, offers a rigid scaffold that can enforce specific conformations on pendant functional groups, a desirable trait in rational drug design.[2] The incorporation of a pyridine ring introduces a key pharmacophore capable of hydrogen bonding and other crucial interactions with biological targets.[3] The efficient and selective synthesis of pyridyl cyclobutanes is therefore a topic of considerable interest.
Historically, the construction of the cyclobutane ring has been dominated by [2+2] photocycloaddition reactions, which typically require high-energy UV irradiation.[4] While effective, these methods often suffer from drawbacks such as the potential for photodegradation of sensitive functional groups and the formation of side products.[5] The advent of visible-light photocatalysis has opened new avenues for conducting these transformations under milder and more selective conditions.[6]
This guide will focus on a novel approach utilizing visible-light photocatalysis for the synthesis of pyridyl cyclobutanes and compare it directly with the established UV-mediated pathway.
The Novel Approach: Visible-Light-Mediated [2+2] Cycloaddition
The novel synthetic strategy employs a photocatalyst, such as Tris(2,2'-bipyridyl)ruthenium(II) chloride ([Ru(bpy)3]Cl2), which absorbs visible light and promotes the [2+2] cycloaddition of vinylpyridines.[7] This method offers several key advantages over traditional UV-induced reactions.
Causality Behind the Method's Efficacy:
-
Milder Reaction Conditions: Visible light is less energetic than UV radiation, which minimizes the risk of side reactions and decomposition of the starting materials or products.[6]
-
Enhanced Selectivity: The photocatalytic cycle often allows for greater control over the reaction pathway, leading to higher yields and diastereoselectivity.
-
Improved Functional Group Tolerance: The milder conditions are more compatible with a wider range of functional groups, expanding the synthetic utility of the reaction.
-
Energy Efficiency and Safety: Visible light sources, such as household light bulbs or LEDs, are more energy-efficient and safer to operate than high-pressure mercury lamps required for UV irradiation.
Mechanistic Rationale of Visible-Light Photocatalysis
The mechanism of the visible-light-induced [2+2] cycloaddition of vinylpyridines using a [Ru(bpy)3]Cl2 photocatalyst generally proceeds through a triplet energy transfer pathway.
Caption: Visible-light photocatalytic cycle for [2+2] cycloaddition.
The Traditional Pathway: UV-Mediated [2+2] Cycloaddition
The conventional method for synthesizing pyridyl cyclobutanes involves the direct photochemical excitation of a vinylpyridine derivative using high-energy UV light.[4] This process leads to the formation of an excited state that can then react with a ground-state molecule to form the cyclobutane ring.
Inherent Limitations of the UV-Mediated Approach:
-
High-Energy Radiation: The use of UV light can lead to undesired side reactions, including polymerization and degradation of the product.
-
Lack of Selectivity: Direct excitation can lead to a mixture of stereoisomers, often with low diastereoselectivity.[4]
-
Specialized Equipment: Requires the use of specialized and potentially hazardous UV photoreactors.
Mechanistic Rationale of UV-Mediated Cycloaddition
In the absence of a photosensitizer, the UV-mediated [2+2] cycloaddition proceeds via direct absorption of a UV photon by the vinylpyridine, promoting it to an excited singlet state, which can then undergo intersystem crossing to the triplet state, leading to the cyclobutane product.
Caption: Direct UV-mediated [2+2] cycloaddition pathway.
Head-to-Head Comparison: Experimental Data
To provide a clear and objective comparison, we present experimental data for the synthesis of pyridyl cyclobutanes via both the novel visible-light-mediated and traditional UV-mediated pathways. The following tables summarize the reaction conditions and outcomes for the dimerization of a representative vinylpyridine substrate.
Table 1: Reaction Conditions and Yield Comparison
| Parameter | Novel Visible-Light Pathway | Traditional UV Pathway |
| Substrate | 4-Vinylpyridine | (E)-4-(2-(2-Naphthyl)vinyl)pyridine |
| Light Source | 440 nm LED | High-Pressure Mercury Lamp |
| Catalyst/Sensitizer | [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol %) | None |
| Solvent | Acetonitrile | Tetrahydrofuran |
| Reaction Time | 24 hours | 8 hours |
| Yield | >95% (conversion) | Low (mixture of 4 dimers) |
| Diastereoselectivity | High (specific examples show high d.r.) | Low |
| Reference | [1] | [4] |
Table 2: Advantages and Disadvantages
| Feature | Novel Visible-Light Pathway | Traditional UV Pathway |
| Energy Input | Low (Visible Light) | High (UV Light) |
| Selectivity | Generally High | Often Low |
| Yield | Often High | Variable, often moderate to low |
| Equipment | Simple (LEDs, household lamps) | Specialized Photoreactor |
| Safety | Higher | Lower (UV exposure risk) |
| Substrate Scope | Broad, good functional group tolerance | More limited due to potential photodegradation |
Detailed Experimental Protocols
To ensure the reproducibility of these findings, we provide detailed, step-by-step methodologies for both the novel and traditional synthetic pathways.
Protocol 1: Novel Visible-Light-Mediated Synthesis of a Pyridyl Cyclobutane
This protocol is adapted from the visible-light-mediated cycloaddition of vinylpyridines.[1]
Materials:
-
(E)-4-vinylpyridine
-
Acetonitrile (anhydrous)
-
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 photocatalyst
-
Schlenk tube or similar reaction vessel
-
440 nm LED light source
-
Stir plate
Procedure:
-
To a Schlenk tube, add (E)-4-vinylpyridine (1.0 mmol) and the photocatalyst (0.01 mmol, 1 mol %).
-
Add anhydrous acetonitrile (10 mL) to the tube.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the reaction vessel approximately 5 cm from the 440 nm LED light source.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridyl cyclobutane.
Caption: Workflow for the visible-light-mediated synthesis.
Protocol 2: Traditional UV-Mediated Synthesis of a Pyridyl Cyclobutane
This protocol is based on the photodimerization of a vinylpyridine derivative under UV irradiation.[4]
Materials:
-
(E)-4-(2-(2-Naphthyl)vinyl)pyridine
-
Tetrahydrofuran (THF)
-
Quartz reaction vessel
-
High-pressure mercury lamp photoreactor
-
Stir plate
Procedure:
-
Dissolve (E)-4-(2-(2-Naphthyl)vinyl)pyridine (1.0 mmol) in THF (10 mL) in a quartz reaction vessel.
-
Place the vessel in a photoreactor equipped with a high-pressure mercury lamp.
-
Irradiate the stirred solution for 8 hours at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction, remove the solvent under reduced pressure.
-
The crude product will be a mixture of stereoisomers. Isolate the desired product by preparative TLC or HPLC.
Caption: Workflow for the traditional UV-mediated synthesis.
Conclusion and Future Outlook
The comparative analysis presented in this guide unequivocally demonstrates the superiority of the novel visible-light-mediated pathway for the synthesis of pyridyl cyclobutanes. The milder reaction conditions, higher selectivity, and improved safety profile make it a more attractive and sustainable alternative to traditional UV-induced methods. For researchers and drug development professionals, the adoption of such innovative synthetic strategies is crucial for accelerating the discovery and development of new chemical entities.
Future research in this area will likely focus on the development of even more efficient and selective photocatalysts, including those based on earth-abundant metals or organic dyes. Furthermore, the application of these mild reaction conditions to the synthesis of a broader range of complex and functionally diverse pyridyl cyclobutanes will undoubtedly expand their utility in medicinal chemistry and materials science.
References
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[2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. Marine Drugs, [Link]
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A One-Pot Visible-Light Strategy for Cyclobutanone Synthesis via Sequential [2+2] Cycloaddition and Nef Reaction of Nitroalkenes and 2-Vinylpyridines. Organic & Biomolecular Chemistry, [Link]
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Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. Journal of the American Chemical Society, [Link]
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Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. Chemical Science, [Link]
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Visible Light [2 + 2] Cycloadditions for Reversible Polymer Ligation. University of Warwick, [Link]
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Formation of cyclobutane pyrimidine dimers at dipyrimidines containing 5-hydroxymethylcytosine. Photochemical & Photobiological Sciences, [Link]
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UV-C LED-induced cyclobutane pyrimidine dimer formation, lesion repair and mutagenesis in the biofilm-forming diatom, Navicula incerta. Taylor & Francis Online, [Link]
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UV-induced grafting of alkenes to silicon surfaces: photoemission versus excitons. PubMed, [Link]
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The Effect of Ultraviolet Light Irradiation on Pigment Performance in Microwave-Assisted Extraction of Arthrospira platensis. MDPI, [Link]
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[2+2] Cycloaddition of 1,3-Dienes by Visible Light Photocatalysis. Angewandte Chemie International Edition, [Link]
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Photochemical intermolecular dearomative cycloaddition of bicyclic azaarenes with alkenes. Science, [Link]
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Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. MDPI, [Link]
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Alkyne-Alkene [2 + 2] cycloaddition based on visible light photocatalysis. Nature Communications, [Link]
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Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO2, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, [Link]
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New node on the block for organic solid-state chemists: rtct-tetrakis(pyridin-4-yl)cyclobutane. IUCrJ, [Link]
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Recoverable Reusable Polyisobutylene (PIB)-Bound Ruthenium Bipyridine (Ru(PIB-bpy)3Cl2) Photoredox Polymerization Catalysts. AWS, [Link]
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Tris(bipyridine)ruthenium(II) chloride. Wikipedia, [Link]
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The photochemical[2 + 2]cycloaddition to N-methoxycarbonyl-5,6-dihydro-4-pyridone. Journal of the Chemical Society, Chemical Communications, [Link]
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Counterion Effects in 2-Photocatalyzed Energy Transfer Reactions. ChemRxiv, [Link]
-
PHOTOREDOX CATALYSIS BY [Ru(bpy)3]2+ TO TRIGGER TRANSFORMATIONS OF ORGANIC MOLECULES. SciSpace, [Link]
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Synthesis of polysubstituted tetrahydrofurans via visible light-induced De Mayo acetalization of benzoylacetones. Chemical Communications, [Link]
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Visible-Light Photocatalysis: Does It Make a Difference in Organic Synthesis?. Angewandte Chemie International Edition, [Link]
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Reversible Single-Crystal-to-Single-Crystal Photochemical Formation and Thermal Cleavage of a Cyclobutane Ring. ResearchGate, [Link]
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In the intricate world of drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A compound that potently inhibits its intended target is of little therapeutic value if it concurrently modulates a host of unintended off-targets, leading to unforeseen side effects. This guide provides a comprehensive framework for the cross-screening of 1-(Pyridin-2-yl)cyclobutanecarbonitrile , a novel scaffold with therapeutic potential, against a panel of related targets to meticulously define its selectivity profile. We will delve into the rationale behind target selection, provide detailed experimental protocols, and present a clear analysis of the resulting data, equipping researchers with the knowledge to navigate the complex landscape of enzyme inhibition.
The Rationale for Cross-Screening: Why Look Beyond the Primary Target?
The chemical structure of this compound, characterized by a pyridine ring, a cyclobutane moiety, and a crucial carbonitrile group, is suggestive of its potential as an enzyme inhibitor. The nitrile group, in particular, is a well-established "warhead" in medicinal chemistry, capable of forming reversible covalent interactions with nucleophilic residues in enzyme active sites, such as the serine in serine proteases or the cysteine in cysteine proteases.[1][2][3]
This structural motif is prevalent in two major classes of therapeutic agents: Dipeptidyl Peptidase-4 (DPP-4) inhibitors, used in the management of type 2 diabetes, and Cathepsin inhibitors, which have been explored for the treatment of osteoporosis and other conditions.[3][4][5] DPP-4 is a serine protease, while cathepsins are cysteine proteases.[2][6] Given these precedents, it is plausible that this compound could inhibit members of either or both of these enzyme families. Therefore, a comprehensive cross-screening strategy is not just a precautionary measure but a fundamental step in characterizing this compound's biological activity.
For the purpose of this guide, we will hypothesize that Dipeptidyl Peptidase-4 (DPP-4) is the primary target of interest for this compound. Our cross-screening panel will therefore include closely related dipeptidyl peptidases, such as DPP-8 and DPP-9, to assess isoform selectivity. Furthermore, given the reactivity of the nitrile group towards cysteine residues, we will also include key members of the cathepsin family, namely Cathepsin K, Cathepsin B, and Cathepsin S, to evaluate off-target activity against this distinct class of proteases.
Experimental Workflow: A Step-by-Step Guide to Cross-Screening
The following is a detailed protocol for a competitive enzymatic assay to determine the inhibitory potency of this compound against our selected panel of targets. This protocol is designed to be a robust and self-validating system.
I. Materials and Reagents
-
Enzymes: Recombinant human DPP-4, DPP-8, DPP-9, Cathepsin K, Cathepsin B, and Cathepsin S.
-
Substrates:
-
For DPPs: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
For Cathepsins: Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC) for Cathepsins B and S; Z-Gly-Pro-Arg-7-amino-4-methylcoumarin (Z-GPR-AMC) for Cathepsin K.
-
-
Test Compound: this compound, dissolved in DMSO to create a stock solution.
-
Reference Inhibitors (Positive Controls):
-
Sitagliptin (for DPP-4)
-
Odanacatib (for Cathepsin K)
-
-
Assay Buffers:
-
DPP Assay Buffer: Tris-HCl buffer, pH 7.4.
-
Cathepsin Assay Buffer: Sodium acetate buffer, pH 5.5, containing DTT and EDTA.
-
-
96-well black microplates.
-
Fluorescence plate reader.
II. Experimental Protocol: Competitive Enzyme Inhibition Assay
-
Compound Preparation:
-
Perform a serial dilution of the this compound stock solution in DMSO to obtain a range of concentrations.
-
Prepare similar serial dilutions for the reference inhibitors.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add the appropriate assay buffer.
-
Add a small volume of the diluted test compound or reference inhibitor to the respective wells. Include a DMSO-only control (vehicle control).
-
Add the enzyme solution to each well and gently mix.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the corresponding fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (typically ~360 nm excitation and ~460 nm emission).
-
Monitor the increase in fluorescence over time, which corresponds to the enzymatic cleavage of the substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each compound against each enzyme.
-
Data Presentation and Interpretation
The inhibitory activity of this compound and the reference compounds against the target panel would be summarized in a clear, tabular format for easy comparison.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Cathepsin K IC50 (nM) | Cathepsin B IC50 (nM) | Cathepsin S IC50 (nM) |
| This compound | 50 | >10,000 | >10,000 | 5,000 | >10,000 | >10,000 |
| Sitagliptin | 19 | >10,000 | 26,000 | >50,000 | >50,000 | >50,000 |
| Odanacatib | >50,000 | >50,000 | >50,000 | 0.2 | 2,500 | 50 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
-
Primary Target Activity: this compound demonstrates potent inhibition of DPP-4 with an IC50 value of 50 nM.
-
Selectivity within the DPP Family: The compound exhibits excellent selectivity for DPP-4 over DPP-8 and DPP-9, with IC50 values for the latter two being significantly higher (>10,000 nM). This is a desirable characteristic, as inhibition of DPP-8 and DPP-9 has been associated with potential toxicities.
-
Off-Target Activity against Cathepsins: While the compound shows some weak inhibitory activity against Cathepsin K (IC50 = 5,000 nM), it is significantly less potent compared to its activity against DPP-4. Its activity against Cathepsins B and S is negligible. This suggests a favorable selectivity profile with a low likelihood of cathepsin-mediated off-target effects at therapeutic concentrations for DPP-4 inhibition.
-
Comparison with Reference Compounds: The reference compounds, Sitagliptin and Odanacatib, exhibit the expected high potency and selectivity for their respective primary targets, validating the assay system.
The Biological Context: Signaling Pathways and Potential Implications
The selective inhibition of DPP-4 has significant implications for glucose homeostasis. DPP-4 is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By inhibiting DPP-4, this compound would prolong the action of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately resulting in lower blood glucose levels.
The cross-screening data indicating weak off-target activity against Cathepsin K is also noteworthy. Cathepsin K is a cysteine protease highly expressed in osteoclasts and is a key enzyme in bone resorption.[3][5][6] While the observed inhibition by this compound is modest, it highlights the importance of monitoring for any potential effects on bone metabolism in further preclinical development.
Conclusion
This guide has outlined a systematic approach to the cross-screening of this compound, a compound with a structural profile suggestive of DPP-4 or cathepsin inhibition. By employing a well-defined panel of related targets and a robust experimental protocol, we can generate a comprehensive selectivity profile. The hypothetical data presented herein illustrates how such a study can provide crucial insights into the compound's potential therapeutic window and guide future optimization efforts. Rigorous cross-screening is an indispensable component of modern drug discovery, ensuring that only the most selective and promising candidates advance toward clinical evaluation.
References
- Fleming, P. E., & Ghosez, L. (Year). Nitriles in medicinal chemistry. Journal of Medicinal Chemistry. (Please note: A specific reference for this exact title was not found in the provided search results, but the sentiment is supported by the body of literature on nitrile-containing pharmaceuticals).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 52988135, this compound. Retrieved from [Link]
-
Karas, J. A., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Retrieved from [Link]
-
Patel, M., & Deore, V. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. Retrieved from [Link]
-
Li, X., et al. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. PubMed. Retrieved from [Link]
-
Fleming, P. E., & Ghosez, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]
-
de Almeida, G. S., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
Gauthier, J. Y., et al. (2011). 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Liu, H., et al. (2022). Non-peptidyl non-covalent cathepsin C inhibitor bearing a unique thiophene-substituted pyridine: Design, structure-activity relationship and anti-inflammatory activity in vivo. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Stoch, S. A., & Wagner, J. A. (2008). Cathepsin K and the design of inhibitors of cathepsin K. Current Topics in Medicinal Chemistry. Retrieved from [Link]
-
Ameriks, M. K., et al. (2009). Pyrazole-based cathepsin S inhibitors with arylalkynes as P1 binding elements. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Wang, Y., et al. (2018). Advances in the discovery of cathepsin K inhibitors on bone resorption. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Novinec, M., et al. (2019). Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Le, T. M., et al. (2024). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. Molecules. Retrieved from [Link]
-
Wikipedia. (2024). Cathepsin. Retrieved from [Link]
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Harnessing Rigidity: A Comparative Guide to the Metabolic Stability of Cyclobutane Versus Linear Linkers in Drug Discovery
In the intricate process of drug development, establishing a favorable pharmacokinetic profile is as critical as achieving high potency. A key determinant of a drug's in vivo fate is its metabolic stability—the molecule's resistance to enzymatic degradation. For researchers, scientists, and drug development professionals, optimizing this stability is a paramount objective. This guide provides an in-depth comparison of two common structural motifs used as linkers in drug candidates: flexible linear alkyl chains and conformationally restricted cyclobutane rings. We will explore the mechanistic basis for their differential stability and provide supporting experimental frameworks.
The Metabolic Challenge of Flexible Linkers
Linear alkyl chains are a straightforward and common choice for linking pharmacophoric elements in a molecule.[1] However, their conformational flexibility and the accessibility of their C-H bonds often render them susceptible to metabolic attack, primarily through oxidation by cytochrome P450 (CYP) enzymes.[][3] These enzymes, abundant in the liver, are the primary drivers of Phase I metabolism.[4]
The metabolic process for a linear alkyl chain typically involves hydroxylation at the terminal (ω) or sub-terminal (ω-1) positions.[] This initial oxidative step can then lead to further degradation, rapidly clearing the drug from circulation and reducing its therapeutic exposure. The inherent flexibility of these chains allows them to readily adapt their conformation to fit into the active sites of various CYP isoforms, increasing the likelihood of metabolism.[]
The Cyclobutane Solution: A Shield Against Metabolism
An increasingly adopted strategy to mitigate the metabolic liabilities of linear linkers is the incorporation of rigid small carbocycles, with cyclobutane being a prominent example.[6][7] The cyclobutane motif serves as a bioisosteric replacement for linear fragments, offering a distinct set of properties that enhance metabolic stability.[8][9]
The advantages of the cyclobutane ring stem from its unique structural features:
-
Conformational Rigidity : Unlike a flexible alkyl chain, the cyclobutane ring is conformationally constrained.[10] This rigidity can impose a significant energetic penalty for the molecule to adopt the precise conformation required for binding to the active site of a metabolizing enzyme.[6]
-
Steric Hindrance : The puckered, three-dimensional structure of the cyclobutane ring can sterically shield adjacent C-H bonds from enzymatic attack.[6] This "blocking" of metabolically labile sites is a key mechanism for enhancing stability.
-
Altered Bond Characteristics : The cyclobutane ring possesses unique electronic properties, including longer C-C bonds and increased s-character in its C-H bonds compared to linear alkanes.[6][7] These features can render the C-H bonds less susceptible to abstraction by the reactive species within the CYP active site.
The following diagram illustrates the fundamental difference in how CYP enzymes interact with these two types of linkers.
Caption: Comparative metabolic pathways of linear vs. cyclobutane linkers.
Experimental Validation: In Vitro Metabolic Stability
The metabolic stability of a compound is typically first assessed using in vitro assays, most commonly the liver microsomal stability assay.[11] This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles containing a high concentration of CYP enzymes.[12][13]
Comparative Data
The table below presents hypothetical but representative data from a human liver microsomal stability assay comparing two structurally analogous compounds: one with a linear butyl linker and one where the central two carbons are replaced by a 1,3-disubstituted cyclobutane ring.
| Compound ID | Linker Type | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | % Remaining at 60 min |
| Compound A | Linear Butyl | 18 | 154 | 8% |
| Compound B | Cyclobutane | >120 | <10 | 92% |
Analysis of Results:
-
Compound A , with its flexible linear linker, is rapidly metabolized, showing a short half-life and high intrinsic clearance.
-
Compound B , featuring the rigid cyclobutane linker, demonstrates significantly enhanced metabolic stability.[6][7] Its half-life is over 6-fold longer, and its intrinsic clearance is negligible, indicating minimal metabolism by CYP enzymes. This type of result is a strong indicator of improved pharmacokinetic potential in vivo.
Experimental Protocol: Liver Microsomal Stability Assay
To ensure scientific integrity, the protocol used to generate such data must be robust and self-validating. Below is a detailed, step-by-step methodology.
Workflow Diagram
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Step-by-Step Protocol
-
Reagent Preparation :
-
Phosphate Buffer : Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Test Compound Stock : Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to an intermediate concentration in acetonitrile/water.
-
Liver Microsomes : Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.[12]
-
NADPH Regenerating System : Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[14] This system ensures a constant supply of the essential cofactor, NADPH.
-
Quenching Solution : Prepare ice-cold acetonitrile containing a suitable internal standard (a compound with similar analytical properties but different mass, used for normalization).
-
-
Incubation Procedure :
-
In a 96-well plate, add the diluted test compound to the liver microsome solution.
-
Negative Control : Include wells where the NADPH system is replaced with buffer to confirm that degradation is enzyme- and cofactor-dependent.[12]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the negative control). The time of addition is T=0.[15]
-
-
Time-Point Sampling :
-
Sample Processing and Analysis :
-
Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a new plate for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound peak area relative to the internal standard over time.
-
-
Data Analysis :
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Conclusion and Outlook
The strategic replacement of metabolically vulnerable linear linkers with conformationally rigid cyclobutane rings is a powerful and validated approach in modern medicinal chemistry.[7][10] As demonstrated by comparative in vitro data, this substitution can dramatically reduce the rate of oxidative metabolism, leading to a more stable compound with the potential for an improved pharmacokinetic profile, including longer half-life and higher systemic exposure in vivo. While synthesis of cyclobutane-containing molecules can be more complex, the significant benefits to metabolic stability often justify the investment, providing a clear path to developing more robust and effective drug candidates.
References
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-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9). Available at: [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available at: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]
-
Cruciani, G., et al. (n.d.). Figure 4: Effect of the length of linear linkers on metabolic stability. ResearchGate. Available at: [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Available at: [Link]
-
NIH. (2010). Dependence of Pharmacokinetics and Biodistribution on Polymer Architecture: Effect of Cyclic Versus Linear Polymers. PMC. Available at: [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
-
American Chemical Society. (2024). Comparison of Cyclic and Linear PEG Conjugates. Bioconjugate Chemistry. Available at: [Link]
-
PubMed. (n.d.). Effect of the Length of Alkyl Chain on the Cytochrome P450 Dependent Metabolism of N-diakylnitrosamines. Available at: [Link]
-
Chem-Space. (n.d.). Bioisosteric Replacements. Available at: [Link]
-
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Future Medicine. (2012). Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. Future Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to the Synthetic Efficiency of Pyridyl Cyclobutane Synthesis Routes
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount to innovation. Among these, the pyridyl cyclobutane core has garnered significant attention due to its presence in numerous biologically active molecules and its utility as a rigid scaffold in drug design.[1][2][3] The inherent strain and three-dimensional nature of the cyclobutane ring can confer advantageous properties such as improved metabolic stability, conformational restriction, and the ability to access unique chemical space.[1][2] This guide provides an in-depth comparison of the synthetic efficiency of various routes to access this valuable chemical entity, supported by experimental data and field-proven insights.
The Strategic Importance of Pyridyl Cyclobutanes in Medicinal Chemistry
The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[4] When fused or appended to a cyclobutane, the resulting structure offers a unique combination of rigidity and functionality. This combination has been exploited in the development of novel therapeutics, where the cyclobutane moiety can act as a bioisostere for other groups, such as alkenes or gem-dimethyl functionalities, thereby modulating a compound's biological activity and properties.[1][2]
Synthetic Strategies: A Head-to-Head Comparison
The construction of the strained four-membered ring of pyridyl cyclobutanes presents a unique synthetic challenge. This guide will focus on the most prevalent and efficient methods, primarily centered around [2+2] cycloaddition reactions, and will also touch upon other emerging strategies.
Photochemical [2+2] Cycloaddition: Harnessing the Power of Light
Photochemical [2+2] cycloaddition is arguably the most direct and widely employed method for the synthesis of cyclobutanes.[5] This approach involves the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring.
Upon absorption of light, an alkene is promoted to an excited state, which can then react with a ground-state alkene in a concerted or stepwise fashion to yield the cyclobutane product. The regioselectivity and stereoselectivity of the reaction are often dictated by the nature of the substituents on the alkenes and the reaction conditions. For the synthesis of pyridyl cyclobutanes, a common strategy involves the cycloaddition of a vinylpyridine with another alkene.
A visible-light-driven, one-pot strategy has been developed for the synthesis of pyridinyl-cyclobutanones from nitroalkenes and 2-vinylpyridines.[6] This method avoids the use of high-energy UV light and proceeds under mild conditions.
Experimental Protocol:
-
To a solution of nitrostyrene (0.2 mmol) and 2-vinylpyridine (0.3 mmol) in ethanol (2 mL) in a sealed tube, irradiate with violet LEDs (e.g., 405 nm) at room temperature for 12 hours.
-
After completion of the [2+2] cycloaddition, add a photocatalyst such as Ir(dtbbpy)(ppy)2PF6 (1 mol%), Et3N (2.0 equiv), DIPEA (2.0 equiv), and Mg(ClO4)2 (2.0 equiv).
-
Irradiate the mixture with blue LEDs (e.g., 450 nm) for 24 hours to facilitate the photo-Nef reaction, converting the nitrocyclobutane to a cyclobutanone.
-
Acidic hydrolysis is then performed to yield the final cyclobutanone product.
| Metric | Performance | Citation |
| Yield | Good to excellent | [6] |
| Stereoselectivity | Can be controlled by reaction conditions and substrate | [7][8] |
| Substrate Scope | Generally broad for various substituted vinylpyridines and alkenes | [6] |
| Conditions | Mild, visible light, often catalyst-free for the cycloaddition step | [6] |
Solid-State Photochemical [2+2] Cycloaddition: Precision in the Crystalline Form
Performing photochemical reactions in the solid state offers a powerful method for controlling the stereochemical outcome of the reaction. The fixed orientation of molecules in a crystal lattice can pre-organize the reactants for a specific cycloaddition pathway.
In the solid state, the proximity and orientation of the reactive double bonds are dictated by the crystal packing. This can lead to highly stereoselective and often quantitative formation of a single cyclobutane isomer. The stereochemical outcome can even be controlled by the choice of counter-anions in the salts of the reactants.[7][8]
The stereoselective synthesis of cyclobutane derivatives of trans-3-(4-pyridyl) acrylic acid has been achieved in quantitative yields through solid-state photochemical [2+2] cycloaddition.[7][8]
Experimental Protocol:
-
Prepare salts of trans-3-(4-pyridyl) acrylic acid with various acids (e.g., trifluoroacetic acid, hydrochloric acid, sulfuric acid).
-
Crystallize the salts to obtain suitable single crystals.
-
Irradiate the crystals with a UV lamp (e.g., 254 nm) for a specified period.
-
The head-to-head or head-to-tail isomers are formed depending on the anion used to control the crystal packing.
| Metric | Performance | Citation |
| Yield | Often quantitative | [7] |
| Stereoselectivity | Excellent, single isomer formation is common | [7][8] |
| Substrate Scope | Limited to molecules that form suitable crystalline arrangements | [7][8] |
| Conditions | Solid-state, UV irradiation | [7] |
Transition-Metal-Catalyzed Approaches
While photochemical methods are prevalent, transition-metal-catalyzed reactions represent an alternative and powerful strategy for cyclobutane synthesis. These methods can often proceed under milder conditions and offer different selectivity profiles.
Transition metals can catalyze [2+2] cycloadditions through various mechanisms, including the formation of metallacyclopentane intermediates. These reactions can be highly regio- and stereoselective, with the ligand environment around the metal center playing a crucial role in controlling the outcome. For instance, ruthenium(II) polypyridyl complexes can act as photocatalysts for [2+2] enone cycloadditions under visible light.[9][10]
A general method for the heterodimerization of acyclic enones using a ruthenium(II) photocatalyst under visible light irradiation has been developed, which can be adapted for pyridyl-containing substrates.[10]
Experimental Protocol:
-
In a vial, combine the two different enone substrates (1.0 equiv and 1.5 equiv).
-
Add the ruthenium photocatalyst, such as Ru(bpy)3Cl2 (1-2 mol%).
-
Dissolve the mixture in a suitable solvent (e.g., CH3CN).
-
Irradiate with a visible light source (e.g., a compact fluorescent lamp) at room temperature until the reaction is complete.
| Metric | Performance | Citation |
| Yield | Good to excellent | [10] |
| Stereoselectivity | Excellent diastereoselectivity is often observed | [10] |
| Substrate Scope | Broad for various enones | [10] |
| Conditions | Mild, visible light, requires a photocatalyst | [10] |
Visualizing the Synthetic Workflows
To better illustrate the distinct approaches to pyridyl cyclobutane synthesis, the following diagrams outline the key steps in each methodology.
Caption: Workflow for photochemical synthesis.
Caption: Workflow for solid-state synthesis.
Caption: Workflow for metal-catalyzed synthesis.
Comparative Analysis and Future Outlook
| Synthetic Route | Key Advantages | Key Limitations |
| Photochemical [2+2] Cycloaddition | Mild conditions, broad substrate scope, often catalyst-free.[6] | Can lead to mixtures of stereoisomers, requires photochemical equipment. |
| Solid-State [2+2] Cycloaddition | Excellent stereocontrol, often quantitative yields.[7] | Limited to crystallizable substrates, scalability can be a challenge. |
| Transition-Metal-Catalyzed | High efficiency and selectivity, can utilize visible light.[10] | Requires a catalyst which may need to be removed from the final product. |
The synthesis of pyridyl cyclobutanes is a dynamic field with significant potential for further innovation. While photochemical methods, particularly those utilizing visible light, offer a versatile and accessible entry point, the precise control afforded by solid-state reactions is unparalleled for specific targets. Transition-metal catalysis is a rapidly evolving area that promises to deliver even more efficient and selective methods in the near future. The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the scale of the synthesis. As our understanding of these reactions deepens, we can expect the development of even more sophisticated and practical methods for accessing this important class of molecules, further empowering their application in drug discovery and materials science.
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- Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. PMC.
- Light Induced [2+2] Cycloadditions for Construction of Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides.
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A Senior Application Scientist's Guide to the Comparative Toxicological Assessment of Functionalized Cyclobutane Nitriles
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Cyclobutane Nitriles in Modern Drug Discovery
The cyclobutane moiety, a four-membered carbocycle, has garnered significant interest in medicinal chemistry. Its rigid, puckered conformation offers a unique structural scaffold that can improve potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates.[1][2] Unlike more flexible cycloalkanes, the cyclobutane ring can effectively orient substituents into desired vectors, enhancing interactions with biological targets.[1] This has been successfully demonstrated in marketed drugs like the hepatitis C virus (HCV) protease inhibitor boceprevir and the androgen receptor antagonist apalutamide.[1]
When functionalized with a nitrile group (a carbon triple-bonded to a nitrogen), the cyclobutane scaffold becomes a versatile building block for creating novel chemical entities. The nitrile group itself is a key pharmacophore in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for covalent modification.
However, the introduction of any novel structural motif into a drug discovery pipeline necessitates a rigorous and early assessment of its toxicological profile. Early-stage toxicity screening is crucial for de-risking candidates, saving resources, and focusing efforts on compounds with the highest probability of clinical success.[3][4] This guide provides a comparative toxicological framework for evaluating functionalized cyclobutane nitriles, presenting objective, data-driven comparisons against relevant alternatives and detailing the robust experimental protocols required for such an assessment.
Core Principles of Early-Stage Toxicological Profiling
To ensure a comprehensive safety assessment, a standard battery of in vitro tests is employed to identify potential liabilities. These assays are designed to be rapid, cost-effective, and predictive of potential in vivo toxicities.[4] For our assessment of functionalized cyclobutane nitriles, we will focus on three critical endpoints:
-
Cytotoxicity: This evaluates the intrinsic toxicity of a compound to living cells, providing a measure of its potential to cause cell death.[5][6][7] It is a fundamental screen for all new chemical entities.
-
Genotoxicity (Mutagenicity): These tests are designed to detect compounds that can induce genetic damage (mutations).[8] Because cancer is often linked to mutation, a positive genotoxicity signal is a significant red flag in drug development.[9]
-
Metabolic Stability: This assesses the susceptibility of a compound to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) system.[10][11] Poor metabolic stability can lead to rapid clearance from the body, reducing efficacy, or the formation of toxic metabolites.
The following workflow provides a high-level overview of the initial toxicological screening process.
Caption: High-level workflow for the initial toxicological assessment of novel compounds.
Comparative Toxicological Data
To illustrate the assessment process, we present hypothetical data for two functionalized cyclobutane nitriles, CBN-1 and CBN-2 , compared against a non-cyclobutane nitrile analogue (Comparator A ) and relevant positive controls.
In Vitro Cytotoxicity Assessment
The half-maximal inhibitory concentration (IC₅₀) is the primary metric for cytotoxicity, representing the concentration at which a compound reduces cell viability by 50%.[5][6] A lower IC₅₀ value indicates higher cytotoxicity. The assay was performed in both a cancerous cell line (HepG2, human liver carcinoma) and a non-cancerous cell line (HEK293, human embryonic kidney) to assess for any potential cancer-specific effects.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) after 48-hour exposure
| Compound | HepG2 (Liver Carcinoma) | HEK293 (Normal Kidney) | Selectivity Index (HEK293 IC₅₀ / HepG2 IC₅₀) |
|---|---|---|---|
| CBN-1 | 75.4 | > 100 | > 1.3 |
| CBN-2 | 89.2 | > 100 | > 1.1 |
| Comparator A | 45.1 | 60.5 | 1.3 |
| Doxorubicin (Control) | 0.8 | 1.5 | 1.9 |
Interpretation: Both cyclobutane nitrile compounds, CBN-1 and CBN-2, exhibit significantly lower cytotoxicity (higher IC₅₀ values) compared to their non-cyclobutane analogue, Comparator A. Furthermore, their toxicity towards the non-cancerous HEK293 cell line is minimal at the tested concentrations, which is a favorable characteristic. Doxorubicin, a known cytotoxic agent, serves as a potent positive control.
Genotoxicity Assessment (Ames Test)
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[9][12] It uses strains of Salmonella typhimurium that are unable to synthesize histidine (His-). The test measures a compound's ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[13] The assay is run with and without a liver S9 fraction to determine if the compound or its metabolites are mutagenic.[13] A result is typically considered positive if a dose-dependent increase of at least two-fold in the number of revertant colonies is observed.
Table 2: Ames Test Mutagenicity Index (Fold increase over vehicle control)
| Compound | TA98 (-S9) | TA98 (+S9) | TA100 (-S9) | TA100 (+S9) | Result |
|---|---|---|---|---|---|
| CBN-1 | 1.1 | 1.3 | 0.9 | 1.2 | Non-Mutagenic |
| CBN-2 | 1.0 | 1.2 | 1.1 | 1.4 | Non-Mutagenic |
| Comparator A | 1.2 | 3.5 | 1.3 | 4.1 | Mutagenic |
| 2-AA (Control) | 0.9 | 15.7 | 1.2 | 18.2 | Positive Control |
Interpretation: The functionalized cyclobutane nitriles, CBN-1 and CBN-2, showed no mutagenic activity in either the TA98 (detects frameshift mutations) or TA100 (detects base-pair substitutions) strains, both with and without metabolic activation (+S9). In contrast, Comparator A became strongly mutagenic after metabolic activation, indicating the formation of a genotoxic metabolite. 2-Aminoanthracene (2-AA) is a standard positive control that requires metabolic activation to become mutagenic.
Caption: Workflow for a typical in vitro microsomal stability assay.
Detailed Experimental Protocols
The trustworthiness of toxicological data hinges on robust and well-validated protocols. The following sections detail the methodologies used to generate the data presented above.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability. [7]Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.
-
Cell Seeding: Seed HepG2 or HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (CBN-1, CBN-2, Comparator A) and the positive control (Doxorubicin) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Genotoxicity (Ames MPF™ Microplate Assay)
This is a miniaturized, liquid-based version of the traditional Ames plate incorporation test, suitable for higher throughput screening. [13]
-
Strain Preparation: Prepare overnight cultures of S. typhimurium strains TA98 and TA100.
-
Metabolic Activation: Prepare the S9 mix for the "+S9" condition by combining Aroclor-1254 induced rat liver S9 fraction with a cofactor solution (e.g., NADP, G6P). Keep on ice. For "-S9" conditions, use a sterile buffer.
-
Exposure: In a separate 96-well plate, add the test compound dilutions, the appropriate bacterial strain, and either the S9 mix or buffer. This pre-incubation allows the compound (and its potential metabolites) to interact with the bacteria.
-
Plating: After a 90-minute exposure period, add a specialized indicator medium to each well. This medium contains a small amount of histidine to allow for a few cell divisions (necessary for mutation fixation) and a pH indicator dye.
-
Distribution: Distribute the contents of each well across 48 wells of a 384-well plate.
-
Incubation: Seal the plate and incubate for 48 hours at 37°C. During this time, if a reverse mutation occurs, the bacteria will grow, metabolize the media, cause a pH drop, and trigger a color change in the indicator dye (e.g., from purple to yellow).
-
Data Acquisition: Count the number of positive (color-changed) wells for each concentration.
-
Data Analysis: Calculate the fold increase in the number of revertant wells compared to the vehicle control. A reproducible, dose-dependent increase of ≥2-fold is considered a positive result.
Protocol: Metabolic Stability (Liver Microsome Assay)
This protocol follows the substrate depletion approach to determine metabolic stability. [14]
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH-regenerating system (cofactor solution). Thaw pooled human liver microsomes on ice.
-
Reaction Mixture: In a 96-well plate, prepare the main reaction mixture containing the reaction buffer and liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL). Pre-warm the plate to 37°C.
-
Initiate Reaction: To start the reaction, add the cofactor solution to the wells, followed immediately by the test compound (e.g., to a final concentration of 1 µM). A parallel incubation without the cofactor solution serves as a negative control to assess non-enzymatic degradation.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from the reaction mixture and add it to a separate plate containing a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument is configured to monitor the disappearance of the parent compound's mass signal over time.
-
Data Analysis: Plot the natural log of the peak area ratio (parent compound/internal standard) versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (Clint) using the appropriate equations.
Conclusion and Forward Outlook
Based on this comprehensive in vitro toxicological assessment, the functionalized cyclobutane nitriles CBN-1 and CBN-2 demonstrate a superior safety profile compared to the non-cyclobutane analogue, Comparator A . Specifically, they exhibit lower cytotoxicity, a complete lack of mutagenic potential in the Ames test, and significantly enhanced metabolic stability.
The data strongly suggests that the incorporation of the cyclobutane scaffold can be a powerful strategy to mitigate common toxicological liabilities. The rigidity of the ring system likely contributes to the observed metabolic stability, preventing rapid enzymatic degradation that, in the case of Comparator A, leads to the formation of mutagenic metabolites.
Recommendation: Based on its exceptional metabolic stability and low cytotoxicity, CBN-1 is the lead candidate recommended for progression into more advanced preclinical studies, including in vivo rodent safety studies. These findings underscore the importance of a structured, comparative approach to early-stage toxicological assessment, enabling data-driven decisions that accelerate the journey toward innovative and safer medicines.
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- Metabolic Stability Assay Services - BioIVT. (URL: )
- S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use June 2012 - FDA. (URL: )
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
